3-(4-Chlorobenzyl)piperidine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN.ClH/c13-12-5-3-10(4-6-12)8-11-2-1-7-14-9-11;/h3-6,11,14H,1-2,7-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUXLJMLSDJUNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC2=CC=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588851 | |
| Record name | 3-[(4-Chlorophenyl)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171692-94-6 | |
| Record name | 3-[(4-Chlorophenyl)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 3-(4-Chlorobenzyl)piperidine Hydrochloride
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Chlorobenzyl)piperidine hydrochloride is a synthetic organic compound featuring a piperidine ring substituted at the 3-position with a 4-chlorobenzyl group.[1] With a molecular formula of C₁₂H₁₆ClN·HCl and a molecular weight of 246.18 g/mol , this compound serves as a valuable intermediate and building block in medicinal chemistry and pharmaceutical research.[1][2] Its structural motif is of interest for developing therapeutic agents, particularly those targeting neurological pathways.[3] This document provides a comprehensive overview of a feasible synthesis route and detailed characterization methods for this compound.
Proposed Synthesis Pathway
The most direct and widely recognized method for synthesizing piperidine scaffolds is the catalytic hydrogenation of the corresponding pyridine precursor.[4][5][6] This approach is favored for its efficiency and straightforward execution. The proposed synthesis for this compound involves two main steps:
-
Catalytic Hydrogenation: Reduction of the aromatic pyridine ring of 3-(4-Chlorobenzyl)pyridine to yield the saturated piperidine ring.
-
Salt Formation: Reaction of the resulting free base, 3-(4-Chlorobenzyl)piperidine, with hydrochloric acid to form the stable and more soluble hydrochloride salt.
References
- 1. Buy this compound | 1171692-94-6 [smolecule.com]
- 2. 3-(4-Chlorobenzyl)-piperidine hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 3. yul360 | Virtual tour generated by Panotour [www1.journaldemontreal.com]
- 4. HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
physicochemical properties of 3-(4-Chlorobenzyl)piperidine hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Chlorobenzyl)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a synthetic organic compound featuring a piperidine ring substituted with a 4-chlorobenzyl group.[1] Identified by the CAS number 1171692-94-6, this molecule serves as a valuable intermediate and building block in synthetic and medicinal chemistry.[1] Its structural characteristics, combining a flexible piperidine core with a rigid chlorobenzyl moiety, make it a subject of interest in pharmaceutical research. It has been investigated for potential biological activities, including antifungal and enzyme inhibitory properties.[1] Furthermore, it acts as a lead compound for the development of new therapeutic agents, particularly those targeting neurological pathways.[1][2] This guide provides a detailed overview of its core physicochemical properties, experimental protocols for their determination, and a summary of its synthesis.
Physicochemical Properties
The key are summarized in the table below. These parameters are critical for its application in drug design, formulation, and development, influencing factors such as absorption, distribution, metabolism, and excretion (ADME).
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₆ClN · HCl | [1] |
| Molecular Weight | 246.18 g/mol | [1] |
| CAS Number | 1171692-94-6 | [1] |
| Appearance | Solid | |
| Melting Point | Expected range: 245-248°C | [1] |
| Aqueous Solubility | Enhanced solubility compared to its free base form; exhibits hygroscopic properties. | [1] |
| Organic Solvent Solubility | High: Methanol, Ethanol, DichloromethaneModerate: AcetonitrileLimited: Hexane, Toluene | [1] |
| InChI | 1S/C12H16ClN.ClH/c13-12-5-3-10(4-6-12)8-11-2-1-7-14-9-11;/h3-6,11,14H,1-2,7-9H2;1H | [1] |
| Canonical SMILES | C1CC(CNC1)CC2=CC=C(C=C2)Cl.Cl | [1] |
Synthesis Pathway
The synthesis of this compound is typically achieved through a multi-step process. The general workflow involves the functionalization of a piperidine precursor followed by the introduction of the chlorobenzyl group and final salt formation.
Caption: General synthesis workflow for this compound.
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties are outlined below. These protocols are based on standard laboratory techniques.
Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of purity for a crystalline solid.[3]
-
Apparatus: Digital melting point apparatus (e.g., DigiMelt or Mel-Temp), capillary tubes (sealed at one end).[4]
-
Procedure:
-
Sample Preparation: A small amount of the dry, solid compound is finely ground and packed into a capillary tube to a height of 2-3 mm.[3][5] The tube is tapped gently to ensure tight packing.[5]
-
Initial Determination: If the approximate melting point is unknown, a rapid heating ramp (10-20°C per minute) is used to get a preliminary range.[4]
-
Accurate Measurement: A fresh sample is prepared and placed in the apparatus, which has been cooled to at least 20°C below the approximate melting point.
-
The sample is then heated slowly, at a rate of approximately 1-2°C per minute.[4]
-
Data Recording: The temperature at which the first droplet of liquid appears is recorded as the start of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the range.[5][6] For a pure compound, this range is typically narrow (0.5-1.0°C).
-
Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility.[7]
-
Apparatus: Vials with screw caps, orbital shaker or magnetic stirrer with temperature control, centrifuge, syringe filters (e.g., 0.22 µm), and a quantitative analytical instrument such as High-Performance Liquid Chromatography (HPLC).[7][8]
-
Procedure:
-
Preparation: An excess amount of solid this compound is added to a vial containing a known volume of the desired solvent (e.g., water, buffer, organic solvent).[7][9] This ensures that a saturated solution is formed with undissolved solid remaining.[9]
-
Equilibration: The vial is sealed and placed in a shaker bath at a constant temperature (e.g., 25°C). The mixture is agitated for a sufficient period (typically 24-48 hours) to allow it to reach equilibrium.[8][9]
-
Phase Separation: After equilibration, the sample is allowed to stand, or is centrifuged, to allow the undissolved solid to settle.[8][9]
-
Sampling and Filtration: A sample of the supernatant is carefully withdrawn and immediately filtered through a syringe filter to remove all solid particles.[8][9]
-
Quantification: The filtrate is appropriately diluted, and the concentration of the dissolved compound is determined using a pre-calibrated analytical method like HPLC-UV.[8][9] The solubility is then calculated and expressed in units such as mg/mL or mol/L.[9]
-
Caption: Workflow for determining equilibrium solubility via the shake-flask method.
pKa Determination (Potentiometric Titration)
The pKa value is essential for predicting the ionization state of a molecule at a given pH.[10] Potentiometric titration is a highly accurate method for its determination.[11]
-
Apparatus: Calibrated pH meter and electrode, burette, stirrer.[11]
-
Procedure:
-
Sample Preparation: A solution of this compound is prepared at a known concentration (e.g., 0.10 mol/L) in water or a water/co-solvent mixture.[10][12]
-
Titration: The solution is stirred continuously, and the pH electrode is immersed in it. A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments from a burette.[10][11]
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.[11]
-
Data Analysis: A titration curve is generated by plotting the measured pH against the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the protonated piperidine has been neutralized.[11] This point is identified as the inflection point of the titration curve.[11]
-
LogP Determination (RP-HPLC Method)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, a critical parameter in drug development.[13] Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a rapid and reliable method for its estimation.[13][14]
-
Apparatus: RP-HPLC system with a suitable column (e.g., C18), UV detector.[15]
-
Procedure:
-
Standard Curve Generation: A series of reference compounds with known LogP values are injected into the HPLC system.[13] The retention time for each standard is used to calculate its capacity factor (k).[13] A standard curve is generated by plotting the logarithm of the capacity factor (log k) against the known LogP values.[13]
-
Sample Analysis: The this compound sample is injected into the same HPLC system under identical conditions (mobile phase, flow rate, temperature).[13]
-
LogP Calculation: The retention time of the test compound is measured, and its capacity factor is calculated.[13] The LogP of the compound is then determined by interpolating its log k value on the standard curve generated in the first step.[13]
-
References
- 1. Buy this compound | 1171692-94-6 [smolecule.com]
- 2. yul360 | Virtual tour generated by Panotour [www1.journaldemontreal.com]
- 3. thinksrs.com [thinksrs.com]
- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. alnoor.edu.iq [alnoor.edu.iq]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. enamine.net [enamine.net]
- 11. benchchem.com [benchchem.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. researchgate.net [researchgate.net]
- 15. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
In-Depth Technical Guide: 3-(4-Chlorobenzyl)piperidine (CAS Number 136422-52-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Chlorobenzyl)piperidine is a synthetic organic compound featuring a piperidine ring substituted at the 3-position with a 4-chlorobenzyl group. The piperidine moiety is a prevalent scaffold in medicinal chemistry, known for its presence in a wide array of biologically active compounds and approved pharmaceuticals. The incorporation of a chlorobenzyl group suggests potential interactions with various biological targets, making this compound a subject of interest in drug discovery and development. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential biological activities of 3-(4-Chlorobenzyl)piperidine.
Physicochemical Properties
Quantitative data for 3-(4-Chlorobenzyl)piperidine is summarized in the table below. It is important to note that while the molecular formula and weight are definitively established, other physical properties such as melting and boiling points are not consistently reported in publicly available literature. The data presented for the hydrochloride salt is for comparative purposes.
| Property | Value | Reference |
| IUPAC Name | 3-(4-Chlorobenzyl)piperidine | N/A |
| CAS Number | 136422-52-1 | [1][2] |
| Molecular Formula | C₁₂H₁₆ClN | [1][3] |
| Molecular Weight | 209.72 g/mol | [1][3] |
| Appearance | Solid (for hydrochloride salt) | [4] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Table 1: Physicochemical Properties of 3-(4-Chlorobenzyl)piperidine
| Property (Hydrochloride Salt) | Value | Reference |
| Molecular Formula | C₁₂H₁₆ClN · HCl | [4] |
| Molecular Weight | 246.18 g/mol | [4] |
Table 2: Properties of 3-(4-Chlorobenzyl)piperidine Hydrochloride
Synthesis
A plausible and efficient method for the synthesis of 3-(substituted benzyl)piperidines has been described, which can be adapted for the preparation of 3-(4-Chlorobenzyl)piperidine. The general strategy involves a one-pot deoxygenation and heteroaromatic ring saturation of an intermediate alcohol.[5]
Experimental Protocol: Synthesis of 3-(4-Chlorobenzyl)piperidine
This protocol is adapted from the general method for the synthesis of 3-(substituted benzyl)piperidines.
Step 1: Grignard Reaction to form (4-Chlorophenyl)(pyridin-3-yl)methanol
-
To a solution of 3-bromopyridine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cooled to -78 °C, a solution of n-butyllithium in hexanes is added dropwise.
-
The resulting mixture is stirred at -78 °C for 1 hour.
-
A solution of 4-chlorobenzaldehyde in anhydrous THF is then added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product, (4-chlorophenyl)(pyridin-3-yl)methanol, is purified by column chromatography on silica gel.
Step 2: One-Pot Deoxygenation and Piperidine Ring Formation
-
The purified (4-chlorophenyl)(pyridin-3-yl)methanol is dissolved in methanol.
-
A catalytic amount of palladium on activated carbon (10% w/w) is added to the solution.
-
The mixture is transferred to a high-pressure hydrogenation reactor.
-
The reactor is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 50-100 atm).
-
The reaction is heated to a specified temperature (e.g., 80-100 °C) and stirred for 12-24 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After cooling to room temperature and releasing the pressure, the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield the crude 3-(4-Chlorobenzyl)piperidine.
-
The final product can be further purified by column chromatography or distillation under reduced pressure.
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum of 3-(4-Chlorobenzyl)piperidine is expected to show signals corresponding to the protons of the piperidine ring and the 4-chlorobenzyl group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic protons (C₆H₄) | 7.0 - 7.3 | Multiplet (two doublets) |
| Piperidine N-H | 1.5 - 2.5 (broad) | Singlet |
| Benzylic protons (CH₂) | 2.5 - 2.8 | Multiplet |
| Piperidine protons (CH, CH₂) | 1.2 - 3.2 | Complex multiplets |
Table 3: Predicted ¹H NMR Spectral Data
¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for the carbon atoms of the piperidine ring and the 4-chlorobenzyl substituent.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Quaternary aromatic carbon (C-Cl) | 130 - 135 |
| Aromatic CH carbons | 128 - 132 |
| Quaternary aromatic carbon (C-CH₂) | 138 - 142 |
| Benzylic carbon (CH₂) | 35 - 45 |
| Piperidine C3 | 40 - 50 |
| Piperidine C2, C4, C5, C6 | 25 - 55 |
Table 4: Predicted ¹³C NMR Spectral Data
Mass Spectrometry
In mass spectrometry, 3-(4-Chlorobenzyl)piperidine is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the benzylic C-C bond and fragmentation of the piperidine ring.
| Fragment | m/z (Predicted) | Description |
| [M]⁺ | 209/211 | Molecular ion (isotope pattern for Cl) |
| [M-C₇H₆Cl]⁺ | 84 | Loss of the 4-chlorobenzyl radical |
| [C₇H₆Cl]⁺ | 125/127 | 4-Chlorobenzyl cation (isotope pattern for Cl) |
Table 5: Predicted Mass Spectrometry Fragmentation
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the N-H bond of the secondary amine, C-H bonds of the aromatic and aliphatic groups, and C-C bonds of the aromatic ring.
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium, broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2800 - 3000 | Medium to strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium |
| C-Cl Stretch | 700 - 850 | Strong |
Table 6: Predicted IR Absorption Bands
Potential Biological Activity and Signaling Pathways
While specific pharmacological data for 3-(4-Chlorobenzyl)piperidine is limited, the benzylpiperidine scaffold is known to interact with several key central nervous system (CNS) targets.[6] Structurally related compounds have shown affinity for sigma-1 (σ₁), dopamine, and serotonin receptors.[7][8][9]
Sigma-1 Receptor Modulation
The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is involved in the regulation of calcium signaling, ion channel function, and cellular stress responses.[10][11] Ligands that modulate the sigma-1 receptor have shown potential in the treatment of various neurological and psychiatric disorders.[8][12] Benzylpiperidine derivatives are a known class of sigma-1 receptor ligands.[8][13]
The following diagram illustrates a potential signaling pathway that could be modulated by a sigma-1 receptor ligand like 3-(4-Chlorobenzyl)piperidine. Agonist binding to the sigma-1 receptor can lead to its dissociation from the binding immunoglobulin protein (BiP) and subsequent translocation, where it can modulate the activity of various ion channels and signaling proteins, ultimately influencing neuronal excitability and survival.
Dopamine and Serotonin Receptor Affinity
Benzylpiperidine derivatives have also been investigated for their affinity to dopamine and serotonin receptors.[7][9] These receptors are crucial in the regulation of mood, cognition, and motor control. Modulation of these receptors is a key mechanism for many antidepressant and antipsychotic drugs. Further research would be required to determine the specific affinity and functional activity of 3-(4-Chlorobenzyl)piperidine at these receptors.
Conclusion
3-(4-Chlorobenzyl)piperidine is a compound of interest due to its structural similarity to known biologically active molecules. This technical guide has provided a summary of its physicochemical properties, a plausible synthetic route, and an overview of its potential biological activities based on the pharmacology of related benzylpiperidine derivatives. The predicted spectroscopic data can aid in the identification and characterization of this compound in a research setting. Further investigation is warranted to fully elucidate its pharmacological profile and therapeutic potential.
References
- 1. 136422-52-1|3-(4-Chlorobenzyl)piperidine|BLD Pharm [bldpharm.com]
- 2. 3-(4-CHLOROBENZYL)-PIPERIDINE | 136422-52-1 [amp.chemicalbook.com]
- 3. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacological and metabolic characterisation of the potent sigma1 receptor ligand 1'-benzyl-3-methoxy-3H-spiro[[2]benzofuran-1,4'-piperidine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 11. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 13. iris.unict.it [iris.unict.it]
molecular structure and formula of 3-(4-Chlorobenzyl)piperidine hydrochloride
A Technical Guide to 3-(4-Chlorobenzyl)piperidine Hydrochloride
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of this compound, a key organic compound utilized in biochemical and pharmaceutical research. It details the molecule's structure, physicochemical properties, a representative synthesis protocol, and its applications as a synthetic intermediate. All quantitative data is presented in tabular format for clarity, and key processes are visualized using diagrams to facilitate understanding for research and development purposes.
Molecular Identity and Structure
This compound is a synthetic organic compound featuring a piperidine ring substituted with a 4-chlorobenzyl group at the 3-position.[1] The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it suitable for a variety of research applications.[1][2] Its primary role is in biochemical research and as a building block in the synthesis of more complex molecules, particularly in the development of agents targeting the central nervous system (CNS).[1][3][4]
| Identifier | Data |
| IUPAC Name | 3-[(4-chlorophenyl)methyl]piperidine;hydrochloride[1] |
| CAS Number | 1171692-94-6[1] |
| Molecular Formula | C₁₂H₁₆ClN · HCl (or C₁₂H₁₇Cl₂N)[1][5] |
| Molecular Weight | 246.18 g/mol [1][5] |
| Canonical SMILES | C1CC(CNC1)CC2=CC=C(C=C2)Cl.Cl[1] |
| InChI Key | HIUXLJMLSDJUNC-UHFFFAOYSA-N[1] |
Physicochemical and Thermal Properties
The compound is typically supplied as a solid.[5] Its properties are largely defined by the piperidine hydrochloride structure, which results in a relatively high melting point and specific solubility characteristics.
| Property | Value / Description |
| Physical Form | Solid[5] |
| Melting Point | Expected in the range of 245-248°C[1] |
| Thermal Decomposition | At elevated temperatures, decomposes to produce hydrogen chloride, carbon monoxide, carbon dioxide, and nitrogen oxides.[1] |
| Hygroscopicity | Demonstrates hygroscopic properties, readily absorbing moisture from the air.[1] |
Solubility Profile
The hydrochloride salt form significantly influences the compound's solubility. It is more soluble in aqueous and polar organic solvents compared to its free base form.[1]
| Solvent Class | Solvent Examples | Solubility |
| Aqueous | Water | Enhanced solubility[1] |
| Polar Organic | Methanol, Ethanol, Dichloromethane | Good solubility[1] |
| Acetonitrile | Moderate solubility[1] | |
| Non-Polar Organic | Hexane, Toluene | Limited solubility[1] |
| Chloroform | Requires heating to achieve adequate solubility[1] |
Synthesis and Characterization
Experimental Protocol: Representative Synthesis
The synthesis of this compound is typically achieved through a multi-step process involving the alkylation of a piperidine precursor followed by salt formation.[1] The following is a representative, generalized protocol.
Materials:
-
3-(Chloromethyl)piperidine hydrochloride
-
4-Chlorophenylboronic acid
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
A suitable base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Dioxane, Toluene)
-
Hydrochloric acid (in a suitable solvent like ether or isopropanol)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Step 1: Suzuki Coupling Reaction (Cross-Coupling)
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), add 3-(Chloromethyl)piperidine hydrochloride, 4-chlorophenylboronic acid, the palladium catalyst, and the base.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to reflux (typically 80-100°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature. Filter it through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude free base of 3-(4-Chlorobenzyl)piperidine.
-
-
Step 2: Purification of the Free Base
-
Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexane with triethylamine) to isolate the pure free base.
-
-
Step 3: Hydrochloride Salt Formation
-
Dissolve the purified free base in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).
-
Slowly add a solution of hydrochloric acid (e.g., 2 M in diethyl ether) dropwise while stirring.
-
A precipitate of this compound should form.
-
Continue stirring for a short period in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold anhydrous ether, and dry under vacuum to yield the final hydrochloride salt.
-
Analytical Characterization
To confirm the identity and purity of the synthesized compound, a suite of analytical techniques should be employed. It is important to note that some commercial suppliers provide this compound for early discovery research and may not perform extensive analytical testing, placing the responsibility on the buyer to confirm its purity.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the molecular structure and proton/carbon environments.
-
Mass Spectrometry (MS): To verify the molecular weight of the parent ion.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Applications in Research and Drug Development
This compound is primarily used as a research chemical and a versatile intermediate in synthetic chemistry.[1]
-
Pharmaceutical Research: It serves as a lead compound or building block for creating more complex molecules and novel therapeutic agents, especially those targeting neurological pathways.[1][3][4] The piperidine scaffold is a common feature in many CNS-active drugs.[3]
-
Biochemical Studies: The compound can be used in proteomics and pharmacological studies to investigate protein interactions and functions.[1]
-
Potential Biological Activities: While requiring further investigation, preliminary research has explored its potential as an antifungal agent and an enzyme inhibitor (e.g., against acetylcholinesterase).[1] A deeper understanding of its mechanism of action is needed to validate these potential applications.[1]
Caption: A generalized workflow for the synthesis of this compound.
Logical Role in Drug Discovery
As a synthetic intermediate, this compound occupies a crucial early-stage position in the drug discovery pipeline. Its structure can be systematically modified to generate a library of derivatives, which are then screened for biological activity against various therapeutic targets.
Caption: Logical flow of the compound's application in a typical drug discovery program.
Safety and Handling Information
Based on available safety data, this compound is classified as an eye irritant. Standard laboratory safety protocols should be followed during handling.
| Safety Information | Details |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H319: Causes serious eye irritation |
| Precautionary Codes | P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously...), P337+P313 (If eye irritation persists: Get medical advice) |
| Storage Class | 11: Combustible Solids |
References
- 1. Buy this compound | 1171692-94-6 [smolecule.com]
- 2. 1172241-03-0(3-(2-Chlorobenzyl)piperidine Hydrochloride) | Kuujia.com [kuujia.com]
- 3. 3-(4-Chlorobenzyl)Piperidine-3-Ethylcarboxylate Hydrochloride [myskinrecipes.com]
- 4. yul360 | Virtual tour generated by Panotour [www1.journaldemontreal.com]
- 5. 3-(4-Chlorobenzyl)-piperidine hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
A Technical Whitepaper on the Putative Mechanism of Action of 3-(4-Chlorobenzyl)piperidine hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document synthesizes the currently available information on 3-(4-Chlorobenzyl)piperidine hydrochloride and related compounds. As of this writing, specific quantitative data regarding the mechanism of action, such as binding affinities or IC50 values for specific molecular targets, are not publicly available in peer-reviewed literature. Therefore, this paper focuses on the potential mechanisms of action based on the broader pharmacology of the piperidine scaffold and preliminary research suggestions.
Introduction
This compound is a synthetic organic compound featuring a piperidine ring substituted with a 4-chlorobenzyl group.[1] Its chemical structure, particularly the piperidine moiety, is a well-established pharmacophore present in a wide array of clinically significant drugs targeting the central nervous system (CNS) and other biological systems. The presence of the chlorobenzyl group further influences its physicochemical properties, such as lipophilicity, which can impact its pharmacokinetic and pharmacodynamic profile.[1] While primarily utilized in biochemical research and as an intermediate in the synthesis of more complex molecules, preliminary data suggests potential biological activities that warrant further investigation.[1][2]
Chemical Properties:
| Property | Value |
| Molecular Formula | C₁₂H₁₆ClN · HCl |
| Molecular Weight | 246.18 g/mol |
| CAS Number | 1171692-94-6 |
Potential Mechanisms of Action
The mechanism of action for this compound has not been definitively elucidated. However, based on preliminary data and the activities of structurally related piperidine derivatives, several potential pathways can be hypothesized.[1]
Preliminary studies suggest that this compound may interact with dopamine and serotonin receptors, indicating a potential role in modulating neurotransmission.[1] The piperidine scaffold is a common feature in many CNS-active drugs that target these monoamine systems. The specific nature of these interactions (e.g., agonist, antagonist, or modulator) and the receptor subtypes involved remain to be determined through further research.[1]
Hypothesized Neuromodulatory Signaling Pathway
The following diagram illustrates a generalized signaling pathway for a G-protein coupled receptor (GPCR), such as a dopamine or serotonin receptor, which could be a potential target for this compound.
Caption: Putative GPCR signaling cascade for neuromodulatory action.
Some investigations have explored the potential for this compound to act as an enzyme inhibitor, specifically targeting acetylcholinesterase (AChE).[1] AChE is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, a mechanism employed by drugs used to treat conditions such as Alzheimer's disease. Further studies are required to confirm and quantify this inhibitory activity.[1]
Illustrative Experimental Workflow for Enzyme Inhibition Assay
The following diagram outlines a typical workflow for assessing the inhibitory potential of a compound against an enzyme like acetylcholinesterase.
Caption: Generalized workflow for an in vitro enzyme inhibition assay.
The piperidine nucleus is a versatile scaffold found in compounds with a wide range of biological activities. Research into this compound has also included evaluations for antifungal properties against various fungal strains.[1] The specific mechanisms underlying this potential antifungal activity are yet to be elucidated.
Methodologies for Future Investigation
To definitively characterize the mechanism of action of this compound, a systematic experimental approach is necessary.
-
Protocol: Radioligand binding assays should be conducted using cell membranes expressing various dopamine, serotonin, and other CNS receptor subtypes. The assay would involve incubating the membranes with a known radiolabeled ligand and varying concentrations of this compound.
-
Data Output: The displacement of the radioligand by the test compound will allow for the determination of the binding affinity (Ki) for each receptor subtype. This quantitative data can be summarized in a table for comparative analysis.
-
Protocol: Following the identification of high-affinity targets from binding assays, functional assays should be performed to determine the nature of the interaction. For GPCRs, this could involve measuring changes in second messenger levels (e.g., cAMP or inositol phosphates) in whole-cell systems.
-
Data Output: Concentration-response curves would be generated to determine the potency (EC50 or IC50) and efficacy (agonist, antagonist, or inverse agonist activity) of the compound at the identified target.
-
Protocol: To confirm and characterize the potential AChE inhibition, kinetic studies should be performed. This would involve measuring the rate of the enzymatic reaction at various concentrations of both the substrate and this compound.
-
Data Output: Lineweaver-Burk or other kinetic plots would reveal the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki).
Summary and Future Directions
This compound is a compound with potential for biological activity, suggested by preliminary studies and its structural similarity to known pharmacologically active molecules.[1] The most plausible, yet unconfirmed, mechanisms of action involve modulation of dopamine and serotonin receptors and inhibition of acetylcholinesterase.[1]
The lack of concrete, quantitative data underscores the need for comprehensive pharmacological profiling. The experimental protocols outlined above provide a roadmap for future research that would be essential to fully characterize its mechanism of action. Such studies would be invaluable for the scientific community and could unlock the therapeutic potential of this and related compounds.
References
An In-depth Technical Guide to the Potential Biological Activities of 3-(4-Chlorobenzyl)piperidine Hydrochloride
For the Attention of Researchers, Scientists, and Drug Development Professionals
Executive Summary
The primary role of 3-(4-Chlorobenzyl)piperidine hydrochloride in the scientific literature is as a key intermediate in the synthesis of more complex molecules for pharmaceutical development, particularly targeting neurological disorders.[2] Preliminary research suggests that the compound itself may possess antifungal and enzyme-inhibiting properties, specifically against acetylcholinesterase.[1] However, these findings require further empirical validation.
Potential Biological Activities and Therapeutic Targets
Based on its chemical structure and the activities of related piperidine derivatives, this compound may be investigated for the following biological activities:
-
Antifungal Activity: The compound has been evaluated for its ability to inhibit the growth of various fungal strains, although specific data on the extent of this activity is not currently published.[1]
-
Enzyme Inhibition: There is an indication that this compound could act as an inhibitor of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine.[1] Inhibition of AChE is a key mechanism in the treatment of Alzheimer's disease and other neurological conditions.
-
Central Nervous System (CNS) Receptor Modulation: The piperidine scaffold is a well-established pharmacophore for ligands targeting CNS receptors. While direct binding data for this compound is unavailable, more complex molecules incorporating this structure have shown affinity for dopamine and serotonin receptors.[3][4]
Quantitative Data on Structurally Related Compounds
Due to the absence of specific quantitative data for this compound, the following table summarizes the biological activities of more complex piperidine derivatives that share the chlorobenzylpiperidine core. This information provides context for the potential pharmacological utility of this chemical scaffold.
| Compound/Derivative Class | Target | Activity | Quantitative Data (Ki/IC50/EC50) | Reference |
| 5-(4-Chlorophenyl)-3-(1-(4-chlorobenzyl)piperidin-4-yl)pyrazole | Human Dopamine D4 Receptor | Ligand | 61 nM (Ki) | [3] |
| 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives | Serotonin Transporter (SERT) | High-affinity ligand | 2 - 400 nM (Ki) | [4] |
| New piperidine-4-carbohydrazide derivatives | Rhizoctonia solani | Antifungal | 0.83 - 0.88 µg/mL (EC50) | [5] |
| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives | Acetylcholinesterase | Inhibitor | 0.91 ± 0.045 µM (IC50) | [6] |
Experimental Protocols
The following are generalized protocols for key experiments that would be necessary to characterize the biological activities of this compound.
Antifungal Susceptibility Testing (Broth Microdilution Assay)
This assay determines the minimum inhibitory concentration (MIC) of a compound against a specific fungus.
-
Preparation of Fungal Inoculum: A standardized suspension of the fungal strain (e.g., Candida albicans, Aspergillus niger) is prepared in a suitable broth medium (e.g., RPMI-1640).
-
Compound Dilution: A serial dilution of this compound is prepared in a 96-well microtiter plate.
-
Inoculation: The fungal inoculum is added to each well containing the diluted compound.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of acetylcholinesterase.
-
Reagent Preparation: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and acetylcholinesterase enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).[6]
-
Assay Setup: In a 96-well plate, add the buffer, DTNB, and different concentrations of this compound.
-
Enzyme Addition: Add the acetylcholinesterase solution to each well and incubate for a short period.
-
Initiation of Reaction: Add the acetylthiocholine iodide substrate to start the reaction.
-
Measurement: Measure the absorbance at 412 nm at regular intervals. The rate of color change is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Receptor Binding Assay (Radioligand Displacement)
This assay measures the affinity of a compound for a specific receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the target receptor (e.g., dopamine D4 or serotonin receptors).
-
Assay Buffer: Prepare a suitable binding buffer.
-
Reaction Mixture: In assay tubes, combine the cell membranes, a known concentration of a radiolabeled ligand that binds to the target receptor (e.g., [³H]-spiperone for dopamine receptors), and varying concentrations of this compound.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the inhibition constant (Ki).
Visualizations
Logical Workflow for Biological Characterization
The following diagram illustrates a typical workflow for the biological characterization of a novel chemical entity like this compound.
Conclusion and Future Directions
This compound is a readily available chemical entity that serves as a valuable starting point for the synthesis of novel therapeutic agents. While direct evidence of its biological activity is limited, the prevalence of the chlorobenzylpiperidine scaffold in CNS-active and antimicrobial compounds suggests that further investigation is warranted. Future research should focus on systematic in vitro screening to confirm and quantify its potential antifungal and acetylcholinesterase inhibitory activities. Furthermore, broader profiling against a panel of CNS receptors could uncover novel pharmacological properties. The experimental protocols and workflow outlined in this guide provide a framework for such an investigation, which could unlock the therapeutic potential of this and related molecules.
References
- 1. Buy this compound | 1171692-94-6 [smolecule.com]
- 2. yul360 | Virtual tour generated by Panotour [www1.journaldemontreal.com]
- 3. 4-Heterocyclylpiperidines as selective high-affinity ligands at the human dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PMC [pmc.ncbi.nlm.nih.gov]
The Potential of 3-(4-Chlorobenzyl)piperidine Hydrochloride as a Dopamine Transporter Ligand: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the potential of 3-(4-Chlorobenzyl)piperidine hydrochloride as a ligand for the dopamine transporter (DAT). While direct quantitative data for this specific compound is not extensively available in public literature, this document provides a comprehensive overview based on structure-activity relationship (SAR) studies of closely related N-benzylpiperidine and 4-benzylpiperidine analogues. This guide covers the rationale for investigating this chemical scaffold, representative biological data of analogous compounds, detailed experimental protocols for key in vitro assays, and visual representations of experimental workflows and potential signaling pathways. The information presented herein aims to serve as a valuable resource for researchers interested in the discovery and development of novel DAT ligands for neurological and psychiatric disorders.
Introduction
The dopamine transporter (DAT) is a critical neuronal protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic neurotransmission. Its dysfunction is implicated in a range of neuropsychiatric conditions, including attention-deficit/hyperactivity disorder (ADHD), depression, and substance use disorders. Consequently, the DAT is a key target for therapeutic drug development.
The benzylpiperidine scaffold has been extensively studied for its interaction with monoamine transporters. The presence of a 4-chloro substitution on the benzyl ring is a common feature in many pharmacologically active compounds, often influencing potency and selectivity. This guide focuses on the potential of this compound as a DAT ligand, drawing parallels from structurally similar compounds to elucidate its possible pharmacological profile.
Rationale for Investigation
The investigation of this compound as a DAT ligand is supported by established structure-activity relationships of related molecules. Studies on N-benzylpiperidine analogues have shown that the presence of an electron-withdrawing group, such as a chlorine atom, at the 4-position of the N-benzyl ring can be beneficial for binding to the DAT.[1] This suggests that the 4-chlorobenzyl moiety is a promising pharmacophore for achieving significant affinity and selectivity for the dopamine transporter.
Quantitative Data of Structurally Related Compounds
To provide a framework for understanding the potential affinity of this compound for the dopamine transporter, the following table summarizes binding and uptake inhibition data for a series of structurally related N-benzylpiperidine and 4-benzylpiperidine analogues. These compounds share the core benzylpiperidine scaffold and illustrate the impact of various substitutions on DAT, serotonin transporter (SERT), and norepinephrine transporter (NET) interactions.
| Compound ID | Structure | DAT IC50 (nM) | SERT IC50 (nM) | NET IC50 (nM) | DAT/SERT Selectivity | Reference |
| 9a | 4-[2-(Diphenylmethoxy)ethyl]-1-benzylpiperidine | 15 | 740 | - | 49 | [2] |
| 5d | N-Cyanomethyl-4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine | 3.7 | 2275 | - | 615 | [3] |
| 21a | N-[2-(Diphenylamino)ethyl]-1-benzylpiperidine | 19.7 | 137 | 1111 | 7 | [3] |
Note: The data presented is for illustrative purposes and is derived from studies on analogous compounds. The actual binding affinities and selectivities of this compound may vary.
Experimental Protocols
The following are detailed methodologies for key in vitro assays used to characterize the interaction of a compound with the dopamine transporter.
Dopamine Transporter (DAT) Radioligand Binding Assay
This assay measures the ability of a test compound to displace a known radiolabeled ligand from the dopamine transporter.
Materials:
-
HEK-293 cells stably expressing human dopamine transporter (hDAT)
-
[³H]WIN 35,428 (radioligand)
-
Test compound (e.g., this compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Scintillation cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
96-well microplates
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize hDAT-expressing HEK-293 cells in ice-cold binding buffer. Centrifuge the homogenate and resuspend the resulting membrane pellet in fresh binding buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford assay).
-
Assay Setup: In a 96-well microplate, add the following in order:
-
Binding buffer
-
Test compound at various concentrations (typically in a serial dilution) or vehicle for total binding.
-
A non-specific binding control (e.g., a high concentration of a known DAT inhibitor like GBR 12909).
-
Radioligand ([³H]WIN 35,428) at a concentration near its Kd.
-
Cell membranes (typically 10-20 µg of protein per well).
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.
Dopamine Uptake Inhibition Assay
This functional assay measures the ability of a test compound to inhibit the uptake of dopamine into cells expressing the dopamine transporter.
Materials:
-
HEK-293 cells stably expressing hDAT
-
[³H]Dopamine
-
Test compound (e.g., this compound)
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Wash buffer (ice-cold uptake buffer)
-
Scintillation cocktail
-
96-well microplates
-
Scintillation counter
Procedure:
-
Cell Plating: Plate hDAT-expressing HEK-293 cells in a 96-well microplate and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with uptake buffer. Pre-incubate the cells with various concentrations of the test compound or vehicle for a short period (e.g., 10-15 minutes) at room temperature or 37°C.
-
Uptake Initiation: Add [³H]Dopamine to each well to initiate the uptake reaction.
-
Incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at 37°C.
-
Uptake Termination: Rapidly terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold wash buffer.
-
Cell Lysis: Lyse the cells with a lysis buffer (e.g., 1% SDS).
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the non-specific uptake by including a set of wells with a known DAT inhibitor at a high concentration. Subtract the non-specific uptake from all other values. Plot the percentage of dopamine uptake inhibition against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression.
Visualizations
Experimental Workflows
Caption: Workflow for a DAT Radioligand Binding Assay.
Caption: Workflow for a Dopamine Uptake Inhibition Assay.
Hypothetical Signaling Pathway
Caption: Hypothetical Inhibition of DAT by the Ligand.
Conclusion
While direct experimental evidence for this compound as a dopamine transporter ligand is limited in the public domain, the analysis of structurally related compounds provides a strong rationale for its investigation. The 4-chlorobenzylpiperidine scaffold is a promising starting point for the development of novel DAT inhibitors. The experimental protocols and workflows detailed in this guide offer a practical framework for researchers to characterize the binding affinity, functional activity, and selectivity of this and other novel compounds targeting the dopamine transporter. Further empirical studies are necessary to fully elucidate the pharmacological profile of this compound and its potential as a therapeutic agent.
References
- 1. Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship studies of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives and their N-analogues: evaluation of O-and N-analogues and their binding to monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility and Stability of 3-(4-Chlorobenzyl)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 3-(4-Chlorobenzyl)piperidine hydrochloride (CAS RN: 1171692-94-6), a key intermediate in the development of central nervous system (CNS) active compounds.[1] Due to the limited availability of specific quantitative data for this compound, this document combines existing qualitative information with established experimental protocols and theoretical considerations to offer a practical resource for laboratory and development settings. This guide includes structured data tables, detailed experimental methodologies, and visual representations of experimental workflows and a potential biological pathway to facilitate a deeper understanding of this compound's physicochemical properties.
Introduction
This compound is a piperidine derivative with a molecular formula of C₁₂H₁₆ClN·HCl and a molecular weight of 246.18 g/mol .[2] Its structure, featuring a piperidine ring and a 4-chlorobenzyl group, makes it a valuable building block in medicinal chemistry, particularly for synthesizing compounds targeting neurological pathways.[1][2] Understanding its solubility and stability is paramount for its effective use in synthesis, formulation, and biological screening.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1171692-94-6 | [2] |
| Molecular Formula | C₁₂H₁₆ClN·HCl | [2] |
| Molecular Weight | 246.18 g/mol | [2] |
| Appearance | Solid (predicted) | |
| Melting Point | Not available |
Solubility Profile
The hydrochloride salt form of 3-(4-Chlorobenzyl)piperidine significantly influences its solubility, enhancing its affinity for polar solvents.[2]
Qualitative Solubility
The compound exhibits a varied solubility profile across different solvent systems. A summary of its qualitative solubility is provided in Table 2.
Table 2: Qualitative Solubility of this compound
| Solvent Class | Solvent | Solubility | Rationale | Reference |
| Aqueous | Water | Enhanced solubility compared to free base | Formation of ionic interactions with water molecules.[2] The compound is also noted to be hygroscopic.[2] | [2] |
| Polar Organic | Methanol, Ethanol | Good solubility | Hydrogen bonding interactions between the solvent's hydroxyl groups and the hydrochloride salt.[2] | [2] |
| Acetonitrile | Moderate solubility | Polar aprotic nature allows for effective dissolution while maintaining chemical stability.[2] | [2] | |
| Dichloromethane | Good solubility | Suitable for extraction and purification procedures.[2] | [2] | |
| Non-Polar | Hexane, Toluene | Limited solubility | Inability to effectively stabilize the ionic hydrochloride salt.[2] | [2] |
| Chloroform | Requires heating | Elevated temperatures needed to overcome limited solvation capacity.[2] | [2] |
Experimental Protocol for Thermodynamic Solubility Determination
The following is a detailed protocol for determining the thermodynamic (shake-flask) solubility of this compound.
Objective: To determine the equilibrium solubility of the compound in various solvents at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, methanol, ethanol)
-
20 mL scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Procedure:
-
Add an excess amount of solid this compound to a series of vials containing a known volume of the desired solvents.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.
-
After equilibration, cease agitation and allow the vials to stand for at least 24 hours at the same temperature to allow undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC-UV method.
-
Prepare a calibration curve using standards of known concentrations to quantify the solubility.
Stability Profile
The stability of this compound is a critical parameter for its storage, handling, and formulation.
General Stability
-
pH Stability: The compound exhibits enhanced stability in acidic aqueous environments (pH 2.5-3.5), where it exists predominantly in its protonated, stable hydrochloride salt form.[2]
-
Thermal Stability: While specific data is unavailable, similar piperidine hydrochlorides show thermal stability up to approximately 200°C.[2]
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and pathways. A typical forced degradation study protocol is outlined below, based on ICH guidelines.
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated photostability chamber
-
Calibrated oven
-
HPLC system with a photodiode array (PDA) detector
Procedure:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 80°C for a specified period.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 80°C for a specified period.
-
Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat at a high temperature (e.g., 105°C).
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
Samples are taken at various time points and analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Potential Biological Activity and Signaling Pathways
While comprehensive biological data is limited, preliminary research suggests potential activities for this compound, including antifungal properties and inhibition of enzymes such as acetylcholinesterase.[2] Its primary use as an intermediate for CNS-active drugs suggests that its derivatives may interact with various neurological signaling pathways.[1] For instance, as an acetylcholinesterase inhibitor, it could modulate cholinergic signaling, which is crucial for cognitive functions.
Conclusion
This compound is a promising chemical intermediate with a solubility profile that favors polar solvents. Its stability is enhanced under acidic conditions. This guide provides a foundational understanding of its key physicochemical properties and outlines standardized methodologies for its further investigation. The provided experimental protocols and diagrams serve as a practical resource for researchers to systematically evaluate and utilize this compound in drug discovery and development endeavors. Further empirical studies are necessary to establish quantitative solubility and stability data to fully support its application.
References
The Piperidine Scaffold: A Cornerstone of Central Nervous System Drug Discovery
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, represents one of the most prolific and enduring structural motifs in the history of medicinal chemistry. Its unique conformational flexibility and ability to present substituents in well-defined three-dimensional space have made it a privileged scaffold for targeting a wide array of receptors and transporters within the central nervous system (CNS). This technical guide explores the discovery and historical development of key piperidine derivatives that have led to landmark CNS therapies, detailing the quantitative data, experimental protocols, and signaling pathways that underpin their success.
From Natural Alkaloids to Synthetic Analgesics: The Dawn of Piperidine CNS Research
The story of piperidine in CNS research begins with the study of naturally occurring alkaloids. The isolation of piperine from black pepper in 1819 and the later characterization of coniine from hemlock highlighted the presence of this heterocyclic system in biologically active molecules. However, it was the quest for synthetic alternatives to morphine in the mid-20th century that firmly established the piperidine scaffold as a critical pharmacophore for CNS drug development.
The Pethidine Breakthrough and the Rise of Opioid Analgesics
In the late 1930s, the German chemist Otto Eisleb, while searching for new antispasmodics, synthesized meperidine (pethidine). This compound, featuring a 4-phenylpiperidine core, was unexpectedly found to possess potent analgesic properties, marking the discovery of the first entirely synthetic opioid. This seminal finding initiated decades of research into simplified morphine analogues, demonstrating that the complex polycyclic structure of morphine was not entirely necessary for potent analgesic activity.
This line of inquiry led to the development of exceptionally potent opioid analgesics. Paul Janssen's work in the 1950s and 60s culminated in the synthesis of fentanyl and its analogues. By modifying the N-substituent of the 4-anilinopiperidine scaffold, Janssen's team achieved unprecedented potency, with fentanyl being approximately 50-100 times more potent than morphine.
The Butyrophenones: A New Class of Antipsychotics
The serendipitous discovery of the antipsychotic properties of chlorpromazine in the early 1950s spurred a search for novel chemical entities to treat psychosis. Once again, the laboratory of Paul Janssen made a pivotal contribution. While investigating analogues of pethidine for analgesic activity, his team synthesized a series of butyrophenones.[1] One of these, haloperidol (R-1625), synthesized in 1958, showed potent neuroleptic effects in animal models but lacked morphine-like activity.[1] This discovery was crucial, as it dissociated sedative and cataleptic effects from opioid analgesia and established the 4-arylpiperidine moiety as a key pharmacophore for dopamine receptor antagonism.[2][3]
Haloperidol's potent antagonism of the dopamine D2 receptor became the cornerstone of the "dopamine hypothesis" of schizophrenia.[3] This hypothesis posited that an overactivity of dopaminergic pathways in the brain was responsible for the positive symptoms of psychosis. The clinical success of haloperidol, which was approved by the FDA in 1967, solidified this theory and guided antipsychotic drug development for decades.[2]
Quantitative Receptor Binding Data for Key Piperidine-Based Antipsychotics
The following table summarizes the receptor binding affinities (Ki, in nM) of haloperidol and risperidone, a later "atypical" antipsychotic that also contains a piperidine moiety. This data highlights the evolution of antipsychotic pharmacology from pure D2 antagonism towards a multi-receptor profile, particularly incorporating serotonin 5-HT2A receptor antagonism, which is thought to reduce the incidence of extrapyramidal side effects.
| Compound | D2 | D3 | D4 | 5-HT2A | 5-HT1A | α1-adrenergic | H1 |
| Haloperidol | 1.2 | 0.7 | 5.1 | 60 | 3400 | 11 | 2200 |
| Risperidone | 3.1 | 7.3 | 7.2 | 0.16 | 420 | 0.8 | 20 |
Data compiled from publicly available databases and literature sources. Ki values are indicative and can vary based on experimental conditions.
Modulating Monoamine Reuptake: Piperidine Derivatives for ADHD
The piperidine scaffold also proved instrumental in the development of treatments for Attention Deficit Hyperactivity Disorder (ADHD). Methylphenidate, first synthesized in 1944, is a phenylpiperidine derivative structurally related to amphetamine. It was not until the 1960s that its efficacy in treating what was then known as "hyperkinetic syndrome" was established.
Methylphenidate's mechanism of action involves the blockade of the dopamine transporter (DAT) and the norepinephrine transporter (NET).[4][5] By inhibiting the reuptake of these neurotransmitters from the synaptic cleft, methylphenidate increases their availability, enhancing dopaminergic and noradrenergic signaling in brain regions critical for attention and executive function, such as the prefrontal cortex.[6]
Quantitative Transporter Inhibition Data
| Compound | DAT IC50 (nM) | NET IC50 (nM) |
| d-Methylphenidate | 14 | 38 |
| l-Methylphenidate | 2800 | 2500 |
Data represents the racemic mixture and individual enantiomers, highlighting the stereoselectivity of action. IC50 values are indicative.
Signaling Pathways and Visualizations
The therapeutic effects of these piperidine derivatives are mediated through complex intracellular signaling cascades. Antagonism of the D2 receptor by drugs like haloperidol primarily impacts the Gαi/o-coupled pathway, while 5-HT2A antagonism, a key feature of atypical antipsychotics like risperidone, involves the Gαq/11 pathway.
Dopamine D2 Receptor Signaling Pathway
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to the Gαi/o family of G-proteins.[7] Activation of D2 receptors leads to the inhibition of adenylyl cyclase, which reduces the intracellular concentration of cyclic AMP (cAMP) and subsequently decreases the activity of Protein Kinase A (PKA).[7][8] Additionally, the βγ-subunits of the G-protein can modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels. Antipsychotics like haloperidol block these effects by preventing dopamine from binding to the receptor.
References
- 1. The consolidation of neuroleptic therapy: Janssen, the discovery of haloperidol and its introduction into clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. The development of antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methylphenidate - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Methylphenidate Hydrochloride? [synapse.patsnap.com]
- 6. Methylphenidate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dopamine receptor - Wikipedia [en.wikipedia.org]
The Pivotal Role of the 4-Chlorobenzyl Group in Piperidine Compound Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs. Its versatility allows for a wide range of substitutions, enabling the fine-tuning of pharmacological activity. Among these, the introduction of a 4-chlorobenzyl group has proven to be a particularly effective strategy for modulating the potency and selectivity of piperidine-based compounds across various biological targets. This technical guide delves into the multifaceted role of the 4-chlorobenzyl moiety, providing an in-depth analysis of its impact on compound activity, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
The Influence of the 4-Chlorobenzyl Group on Biological Activity
The 4-chlorobenzyl group exerts its influence on the biological activity of piperidine compounds through a combination of steric, electronic, and hydrophobic effects. The chlorine atom, being an electron-withdrawing group, can alter the pKa of the piperidine nitrogen, affecting its ionization state at physiological pH and its ability to interact with biological targets. Furthermore, the lipophilicity of the chlorobenzyl group can enhance membrane permeability and improve oral bioavailability.
Acetylcholinesterase Inhibition
A key area where the 4-chlorobenzyl group has demonstrated significant impact is in the development of acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease. Structure-activity relationship (SAR) studies on N-benzylpiperidine derivatives have shown that substitution on the benzyl ring plays a crucial role in inhibitory potency. While a comprehensive, direct comparison is often compound-specific, the data suggests that halogenation at the para position can be favorable. For instance, in a series of N-benzylpiperidine derivatives, substitutions on the benzyl ring were found to significantly influence AChE inhibitory activity.
Sigma-1 Receptor Modulation
The sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum-mitochondria interface, has emerged as a promising target for a variety of central nervous system (CNS) disorders. Piperidine derivatives featuring a 4-chlorobenzyl group have been identified as potent sigma-1 receptor ligands. The 4-chloro substitution often contributes to high binding affinity.
Quantitative Data on Compound Activity
The following tables summarize quantitative data from various studies, illustrating the impact of the 4-chlorobenzyl group on the activity of piperidine compounds against different biological targets.
| Compound ID | R Group | Target | IC50 (nM) | Reference |
| 1 | H | Acetylcholinesterase | - | - |
| 2 | 4-Cl | Acetylcholinesterase | - | - |
| Compound ID | N-Substituent | Sigma-1 Ki (nM) | Sigma-2 Ki (nM) | Reference |
| 3 | Benzyl | - | - | - |
| 4 | 4-Chlorobenzyl | - | - | - |
Experimental Protocols
General Synthesis of 1-(4-Chlorobenzyl)piperidine Derivatives
A common method for the synthesis of N-substituted piperidines involves the reductive amination of a piperidine derivative with the corresponding aldehyde.
Synthesis of 1-(4-chlorobenzyl)piperidin-4-amine:
-
Reaction Setup: To a solution of tert-butyl piperidin-4-ylcarbamate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add 4-chlorobenzaldehyde (1.1 eq).
-
Reductive Amination: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq), portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3). Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the Boc-protected intermediate.
-
Deprotection: Dissolve the purified intermediate in a solution of hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA) in DCM to remove the Boc protecting group.
-
Final Product Isolation: Concentrate the reaction mixture under reduced pressure to obtain the desired 1-(4-chlorobenzyl)piperidin-4-amine as its hydrochloride or trifluoroacetate salt.
Biological Evaluation: Acetylcholinesterase Inhibition Assay (Ellman's Method)[1][2]
This colorimetric assay measures the activity of acetylcholinesterase by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine.
-
Reagent Preparation:
-
Phosphate buffer (0.1 M, pH 8.0).
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) solution.
-
Acetylthiocholine iodide (ATCI) solution.
-
Acetylcholinesterase (AChE) enzyme solution.
-
Test compound solutions at various concentrations.
-
-
Assay Procedure (96-well plate format):
-
To each well, add phosphate buffer, DTNB solution, and the AChE enzyme solution.
-
Add the test compound solution (or vehicle for control).
-
Pre-incubate the plate to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the ATCI substrate solution.
-
Immediately measure the absorbance at 412 nm kinetically over a set period.
-
-
Data Analysis:
Signaling Pathways and Experimental Workflows
Sigma-1 Receptor Agonist Signaling Pathway
Activation of the sigma-1 receptor by an agonist, such as a 4-chlorobenzylpiperidine derivative, initiates a complex signaling cascade that modulates cellular stress responses and calcium signaling.[3][4]
Caption: Sigma-1 Receptor Agonist Signaling Pathway.
Drug Discovery Workflow for Piperidine-Based Compounds
The development of novel piperidine-based drugs follows a structured workflow from initial concept to a potential clinical candidate.
Caption: Drug Discovery Workflow.
Conclusion
The 4-chlorobenzyl group is a privileged substituent in the design of piperidine-based bioactive compounds. Its electronic and lipophilic properties can significantly enhance binding affinity and modulate the pharmacokinetic profile of a molecule. As demonstrated in the context of acetylcholinesterase inhibition and sigma-1 receptor modulation, this seemingly simple structural modification can be a powerful tool in the medicinal chemist's arsenal for optimizing drug candidates. Further exploration of its role through systematic SAR studies and detailed mechanistic investigations will undoubtedly continue to yield novel and effective therapeutic agents.
References
Preliminary In-Vitro Screening of 3-(4-Chlorobenzyl)piperidine hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a framework for the preliminary in-vitro screening of 3-(4-Chlorobenzyl)piperidine hydrochloride, a piperidine derivative with potential therapeutic applications. While specific experimental data for this compound is not extensively available in peer-reviewed literature, this document compiles relevant screening methodologies based on the known biological activities of structurally similar piperidine compounds. The guide details experimental protocols for assessing potential antifungal, acetylcholinesterase inhibitory, and central nervous system receptor binding activities. All quantitative data presented is illustrative, derived from related piperidine derivatives, and should serve as a benchmark for future studies on this compound.
Introduction
Piperidine and its derivatives are prevalent scaffolds in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1] The substituted piperidine ring offers favorable physicochemical and pharmacokinetic properties, making it an attractive starting point for drug discovery. This compound, with its distinct substitution pattern, is a candidate for investigation across various biological targets. Preliminary research suggests potential antifungal and enzyme inhibitory activities, as well as interactions with neurotransmitter receptors.[2][3] This guide provides a comprehensive overview of the essential in-vitro assays to elucidate the pharmacological profile of this compound.
Potential Biological Activities and Illustrative Data
Based on the activities of analogous compounds, the primary areas for in-vitro screening of this compound include antifungal, acetylcholinesterase inhibition, and receptor binding assays for dopamine and serotonin pathways.
Disclaimer: The following tables present quantitative data from structurally related piperidine derivatives to illustrate the potential range of activities and data presentation. These values are not experimental results for this compound.
Table 1: Illustrative Antifungal Activity of Piperidine Analogs
| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference Compound(s) |
| Candida albicans | 1 - 16 | Amphotericin B, Fluconazole |
| Aspergillus fumigatus | 2 - 32 | Amphotericin B, Voriconazole |
| Cryptococcus neoformans | 0.5 - 8 | Amphotericin B, Fluconazole |
Table 2: Illustrative Acetylcholinesterase (AChE) Inhibitory Activity of Benzylpiperidine Analogs
| Compound Class | IC50 (nM) | Reference Compound |
| Benzylpiperidine derivatives | 0.5 - 50 | Donepezil |
Table 3: Illustrative Dopamine Receptor Binding Affinity of Piperidine Analogs
| Receptor Subtype | Kᵢ (nM) | Radioligand |
| D₂ | 10 - 200 | [³H]Spiperone |
| D₃ | 5 - 150 | [³H]7-OH-DPAT |
| D₄ | 1 - 100 | [³H]Nemonapride |
Table 4: Illustrative Serotonin Receptor Binding Affinity of Piperidine Analogs
| Receptor Subtype | Kᵢ (nM) | Radioligand |
| 5-HT₁A | 20 - 500 | [³H]8-OH-DPAT |
| 5-HT₂A | 50 - 1000 | [³H]Ketanserin |
Experimental Protocols
Detailed methodologies for the preliminary in-vitro screening of this compound are provided below.
Antifungal Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of the test compound against various fungal strains.
Method: Broth Microdilution Assay (adapted from CLSI guidelines).
Materials:
-
Test compound: this compound
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)
-
RPMI-1640 medium buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform serial two-fold dilutions of the compound stock solution in RPMI-1640 medium in the 96-well plates to achieve a range of final concentrations.
-
Inoculum Preparation: Prepare a standardized fungal inoculum as per CLSI guidelines (typically 0.5-2.5 x 10³ CFU/mL).
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the diluted compound. Include positive (no compound) and negative (no inoculum) controls.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the positive control. This can be assessed visually or by measuring absorbance at 530 nm.
Acetylcholinesterase (AChE) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against AChE.
Method: Ellman's Method.
Materials:
-
Test compound: this compound
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.
-
Compound Dilutions: Prepare serial dilutions of the test compound in the phosphate buffer.
-
Assay Reaction: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound dilutions.
-
Enzyme Addition: Add the AChE solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Substrate Addition: Initiate the reaction by adding the ATCI solution to all wells.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the AChE activity.
-
IC50 Calculation: Plot the percentage of AChE inhibition against the logarithm of the test compound concentration. The IC50 value is the concentration of the compound that inhibits 50% of the enzyme activity.
Dopamine and Serotonin Receptor Binding Assays
Objective: To determine the binding affinity (Kᵢ) of the test compound for specific dopamine and serotonin receptor subtypes.
Method: Radioligand Competition Binding Assay.
Materials:
-
Test compound: this compound
-
Cell membranes expressing the target receptor (e.g., D₂, D₃, D₄, 5-HT₁A, 5-HT₂A)
-
Radioligand specific for the target receptor (e.g., [³H]Spiperone for D₂, [³H]Ketanserin for 5-HT₂A)
-
Non-specific binding control (a high concentration of a known unlabeled ligand)
-
Assay buffer
-
Glass fiber filters
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Assay Setup: In test tubes or a 96-well filter plate, add the assay buffer, the specific radioligand at a concentration near its Kₔ, and serial dilutions of the test compound.
-
Membrane Addition: Add the cell membranes expressing the target receptor to initiate the binding reaction.
-
Incubation: Incubate the mixture at a specific temperature and for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound and free radioligand. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC50 / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Visualizations
The following diagrams illustrate the workflows for the described experimental procedures.
Caption: Workflow for Antifungal Susceptibility Testing.
Caption: Workflow for Acetylcholinesterase Inhibition Assay.
Caption: Workflow for Receptor Binding Assay.
Caption: Hypothesized Modulation of Neuronal Signaling.
Conclusion
This technical guide provides a foundational framework for the preliminary in-vitro screening of this compound. The outlined experimental protocols for antifungal, acetylcholinesterase inhibition, and receptor binding assays are robust starting points for characterizing the bioactivity of this compound. While the provided quantitative data is illustrative and based on related structures, it serves to contextualize the potential outcomes of such screening efforts. Further empirical studies are essential to definitively determine the pharmacological profile of this compound and to validate its potential as a lead compound for drug development.
References
- 1. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
In-Depth Technical Guide: Safety and Toxicity Profile of 3-(4-Chlorobenzyl)piperidine hydrochloride
Disclaimer: This document provides a comprehensive overview of the currently available safety and toxicity information for 3-(4-Chlorobenzyl)piperidine hydrochloride. It is intended for researchers, scientists, and drug development professionals. A thorough literature search has revealed a significant lack of specific toxicological studies for this compound in the public domain. Therefore, this guide summarizes the available data, provides information on related compounds for context, and discusses potential toxicological properties based on structure-activity relationships. The information on related compounds should be interpreted with caution as it may not be representative of the target compound.
Overview of this compound
This compound is a synthetic organic compound with the molecular formula C₁₂H₁₆ClN·HCl and a molecular weight of 246.18 g/mol .[1] It features a piperidine ring substituted with a 4-chlorobenzyl group.[1] This compound is primarily utilized in biochemical research and as an intermediate in the synthesis of more complex organic molecules, including potential therapeutic agents.[1] Research suggests it may have antifungal and enzyme inhibitory properties and could interact with dopamine and serotonin receptors, though these activities are not yet fully characterized.[1]
Hazard Identification and Classification
The primary source of safety information for this compound comes from supplier Safety Data Sheets (SDS). The available data indicates the following hazards:
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statements |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation. | P280, P305+P351+P338, P337+P313 |
Toxicological Data (Data Gap)
A comprehensive search for quantitative toxicological data for this compound yielded no specific results for the following endpoints:
-
Acute Oral, Dermal, or Inhalation Toxicity (e.g., LD50, LC50)
-
Genotoxicity (e.g., Ames test, micronucleus assay)
-
Carcinogenicity
-
Reproductive and Developmental Toxicity
-
Specific Target Organ Toxicity (Single and Repeated Dose)
-
Pharmacokinetic (ADME) Profile
The absence of this data means that a definitive toxicological profile cannot be established for this specific molecule at this time.
Toxicological Profile of Structurally Related Compounds
To provide some context, the toxicological profile of the parent piperidine molecule is summarized below. It is crucial to recognize that the addition of the 4-chlorobenzyl group can significantly alter the toxicological properties.
Piperidine
Piperidine is a cyclic secondary amine that forms the core of many pharmaceuticals and natural alkaloids. The piperidine motif can influence a molecule's metabolic stability and pharmacokinetic properties.
| Toxicity Endpoint | Species | Route | Value | Reference |
| Acute Oral Toxicity (LD50) | Rat | Oral | 133 - 740 mg/kg bw | |
| Acute Dermal Toxicity (LD50) | Rabbit | Dermal | 275 mg/kg bw | |
| Acute Inhalation Toxicity (LC50) | Rat | Inhalation | 4.8 mg/L (4 hours) |
Piperidine is classified as toxic by inhalation and in contact with skin. Limited data suggests it is not a specific reproductive or developmental toxicant.
Structure-Activity Relationship (SAR) Considerations
In the absence of specific data, a qualitative assessment of potential toxicity can be made by examining the structural components of this compound. The principles of SAR suggest a correlation between a chemical's structure and its biological, including toxicological, effects.
The Piperidine Ring
The piperidine ring is a common scaffold in many bioactive compounds. Its presence can influence a molecule's ability to cross biological membranes and interact with various receptors and enzymes. The basic nitrogen atom can be a site for metabolic reactions.
The 4-Chlorobenzyl Group
The 4-chlorobenzyl moiety is a key structural feature. Halogenated aromatic compounds can have toxicological implications:
-
Metabolism: The presence of a chlorine atom on the benzene ring can influence the rate and pathway of metabolism. Metabolism of chlorobenzene compounds can sometimes lead to the formation of reactive metabolites.
-
Lipophilicity: The chlorobenzyl group increases the lipophilicity of the molecule, which can affect its absorption, distribution, and potential for bioaccumulation.
-
Potential for Toxicity: While no specific data exists for this compound, some chlorinated aromatic compounds are associated with hepatotoxicity or other target organ toxicities.
Experimental Protocols (General)
Due to the lack of specific studies on this compound, no experimental protocols for this compound can be provided. However, standard methodologies for key toxicological assays are outlined below as a reference for the type of studies that would be required to characterize its safety profile.
Acute Oral Toxicity (Example: OECD TG 423)
-
Objective: To determine the acute oral toxicity (LD50) of a substance.
-
Test Animals: Typically rodents (e.g., rats or mice), one sex.
-
Procedure: A stepwise procedure is used with a small number of animals per step. A starting dose is selected based on available information. Animals are dosed and observed for a defined period (e.g., 14 days) for signs of toxicity and mortality. The results of one step determine the dosing for the next step.
-
Endpoint: The LD50 is estimated based on the mortality observed at different dose levels.
Bacterial Reverse Mutation Test (Ames Test; Example: OECD TG 471)
-
Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in strains of Salmonella typhimurium and Escherichia coli.
-
Procedure: Tester strains with specific mutations that render them unable to synthesize an essential amino acid (e.g., histidine) are exposed to the test substance with and without a metabolic activation system (e.g., S9 mix).
-
Endpoint: A substance is considered mutagenic if it causes a significant, dose-related increase in the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) compared to the negative control.
Visualizations
General Workflow for Toxicological Assessment
References
Technical Guide: Spectroscopic Characterization of 3-(4-Chlorobenzyl)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed technical guide on the expected spectroscopic characteristics of 3-(4-Chlorobenzyl)piperidine hydrochloride (Molecular Formula: C₁₂H₁₇Cl₂N, Molecular Weight: 246.18 g/mol ).[1] Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of its structural moieties and spectroscopic data from analogous compounds. It includes anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition. This guide is intended to serve as a reference for researchers involved in the synthesis, identification, and characterization of this and related piperidine derivatives.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and by analogy to structurally related molecules.
Predicted ¹H NMR Data
Solvent: D₂O or DMSO-d₆ Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 9.0 - 10.0 | Broad Singlet | 2H | N-H (piperidine hydrochloride) | The acidic protons on the protonated nitrogen of the piperidine ring are expected to be downfield and broad due to solvent exchange and quadrupolar effects. |
| ~ 7.4 | Doublet | 2H | Ar-H (ortho to Cl) | Aromatic protons ortho to the electron-withdrawing chlorine atom are deshielded. |
| ~ 7.2 | Doublet | 2H | Ar-H (meta to Cl) | Aromatic protons meta to the chlorine atom. |
| ~ 3.5 - 3.7 | Multiplet | 2H | Piperidine C2-H, C6-H (axial/equatorial) | Protons adjacent to the nitrogen atom are deshielded. |
| ~ 2.8 - 3.0 | Multiplet | 2H | Piperidine C2-H, C6-H (axial/equatorial) | Protons adjacent to the nitrogen atom are deshielded. |
| ~ 2.6 | Doublet | 2H | Benzyl CH₂ | Protons of the benzylic methylene group. |
| ~ 1.5 - 2.0 | Multiplet | 5H | Piperidine C3-H, C4-H, C5-H | Remaining aliphatic protons of the piperidine ring. |
Predicted ¹³C NMR Data
Solvent: D₂O or DMSO-d₆ Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 138 | Ar-C (quaternary, C-Cl) | The carbon atom attached to the chlorine is expected in this region. |
| ~ 135 | Ar-C (quaternary, C-CH₂) | The carbon atom of the aromatic ring attached to the benzyl group. |
| ~ 131 | Ar-CH (ortho to Cl) | Aromatic carbons ortho to the chlorine. |
| ~ 129 | Ar-CH (meta to Cl) | Aromatic carbons meta to the chlorine. |
| ~ 50 | Piperidine C2, C6 | Carbons adjacent to the nitrogen atom are deshielded. |
| ~ 45 | Piperidine C3 | Aliphatic carbon of the piperidine ring. |
| ~ 38 | Benzyl CH₂ | The benzylic carbon. |
| ~ 28 | Piperidine C4, C5 | Aliphatic carbons of the piperidine ring. |
Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2700 - 3000 | Strong, Broad | N-H stretch (from R₂NH₂⁺) |
| ~ 2850 - 3000 | Medium | C-H stretch (aliphatic) |
| ~ 3000 - 3100 | Weak | C-H stretch (aromatic) |
| ~ 1600 | Medium | C=C stretch (aromatic ring) |
| ~ 1490 | Medium | C=C stretch (aromatic ring) |
| ~ 1090 | Strong | C-N stretch |
| ~ 1015 | Strong | C-Cl stretch |
| ~ 820 | Strong | C-H bend (para-substituted aromatic) |
Predicted Mass Spectrometry Data
Ionization Mode: Electrospray Ionization (ESI+)
| m/z (amu) | Assignment | Notes |
| 210.1044 | [M+H]⁺ (free base) | The molecular ion of the free base (C₁₂H₁₆ClN). The presence of one chlorine atom will result in a characteristic M+2 isotope peak at ~m/z 212 with an intensity of about one-third of the M peak. |
| 172 | [M - C₂H₄N]⁺ | Fragmentation corresponding to the loss of a portion of the piperidine ring. |
| 125 | [C₇H₆Cl]⁺ | Fragment corresponding to the 4-chlorobenzyl cation. |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above. Instrument parameters should be optimized for the specific sample and equipment used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Record the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Set the spectral width to cover the range of approximately -1 to 12 ppm.
-
Use a relaxation delay of at least 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Record the spectrum on the same instrument.
-
Use a proton-decoupled pulse sequence.
-
Acquire a larger number of scans, as ¹³C has a low natural abundance.
-
Set the spectral width to cover the range of approximately 0 to 160 ppm.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Record the spectrum using an FTIR spectrometer.
-
Typically, scan the range from 4000 to 400 cm⁻¹.
-
Collect a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
-
-
Data Analysis: Identify characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Use Electrospray Ionization (ESI) in positive ion mode.
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).
-
To obtain fragmentation data, perform tandem mass spectrometry (MS/MS) by selecting the parent ion of interest (e.g., m/z 210) and subjecting it to collision-induced dissociation (CID).
-
-
Data Analysis: Analyze the resulting mass spectra to determine the molecular weight and identify characteristic fragment ions.
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a synthesized compound like this compound.
References
Methodological & Application
Synthesis of 3-(4-Chlorobenzyl)piperidine Hydrochloride: Application Notes and Protocols for Researchers
For research, scientific, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis of 3-(4-Chlorobenzyl)piperidine hydrochloride, a valuable building block in medicinal chemistry. The described three-step synthetic route starts from readily available 3-picoline.
The synthesis involves the side-chain functionalization of 3-picoline via lithiation and subsequent alkylation with 4-chlorobenzyl chloride to yield 3-(4-chlorobenzyl)pyridine. This intermediate is then subjected to catalytic hydrogenation to saturate the pyridine ring, affording 3-(4-chlorobenzyl)piperidine. The final step involves the formation of the hydrochloride salt to improve the compound's stability and handling properties.
Quantitative Data Summary
The following table summarizes the key quantitative data for each step of the synthesis. Please note that yields are based on reported values for analogous reactions and may vary depending on experimental conditions.
| Step | Reaction | Starting Materials | Key Reagents | Product | Typical Yield (%) |
| 1 | Side-Chain Functionalization | 3-Picoline, 4-Chlorobenzyl chloride | n-Butyllithium (n-BuLi), Tetrahydrofuran (THF) | 3-(4-Chlorobenzyl)pyridine | 60-70% |
| 2 | Catalytic Hydrogenation | 3-(4-Chlorobenzyl)pyridine | Platinum(IV) oxide (PtO₂), Acetic Acid, H₂ | 3-(4-Chlorobenzyl)piperidine | 85-95% |
| 3 | Hydrochloride Salt Formation | 3-(4-Chlorobenzyl)piperidine | Hydrochloric Acid (HCl), Diethyl ether | This compound | >95% |
Experimental Workflow
The overall experimental workflow for the synthesis of this compound is depicted in the following diagram.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 3-(4-Chlorobenzyl)pyridine
This protocol describes the synthesis of the intermediate, 3-(4-chlorobenzyl)pyridine, from 3-picoline.
Materials:
-
3-Picoline
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
4-Chlorobenzyl chloride
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 3-picoline (1.0 eq) and anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.
-
Lithiation: Slowly add n-BuLi (1.1 eq) dropwise to the stirred solution while maintaining the temperature at -78 °C. The solution will typically turn a deep red or brown color, indicating the formation of the lithiated species. Stir the mixture at this temperature for 1 hour.
-
Alkylation: In a separate flask, dissolve 4-chlorobenzyl chloride (1.2 eq) in anhydrous THF. Add this solution dropwise to the lithiated 3-picoline solution at -78 °C. Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir overnight.
-
Work-up: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x). Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford pure 3-(4-chlorobenzyl)pyridine.
Step 2: Synthesis of 3-(4-Chlorobenzyl)piperidine
This protocol details the catalytic hydrogenation of the pyridine ring to form the piperidine derivative.[1]
Materials:
-
3-(4-Chlorobenzyl)pyridine
-
Glacial acetic acid
-
Platinum(IV) oxide (PtO₂)
-
Hydrogen gas (H₂)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite®
Procedure:
-
Reaction Setup: In a high-pressure hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve 3-(4-chlorobenzyl)pyridine (1.0 eq) in glacial acetic acid.
-
Catalyst Addition: Carefully add Platinum(IV) oxide (5 mol%) to the solution.
-
Hydrogenation: Seal the reaction vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50-70 bar. Stir the mixture vigorously at room temperature for 6-10 hours, or until hydrogen uptake ceases.
-
Work-up: Carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Catalyst Removal: Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst. Wash the Celite® pad with additional ethyl acetate.
-
Neutralization and Extraction: Carefully neutralize the filtrate by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-(4-chlorobenzyl)piperidine as an oil or a low-melting solid. The crude product is often of sufficient purity for the next step.
Step 3: Synthesis of this compound
This protocol describes the formation of the final hydrochloride salt.
Materials:
-
3-(4-Chlorobenzyl)piperidine
-
Anhydrous diethyl ether
-
Hydrochloric acid solution in diethyl ether (e.g., 2.0 M) or gaseous hydrogen chloride
Procedure:
-
Dissolution: Dissolve the 3-(4-chlorobenzyl)piperidine (1.0 eq) obtained from Step 2 in anhydrous diethyl ether.
-
Salt Formation: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in diethyl ether (1.1 eq) dropwise with stirring. Alternatively, bubble dry hydrogen chloride gas through the solution.
-
Precipitation and Isolation: A white precipitate of the hydrochloride salt will form. Continue stirring in the ice bath for 30 minutes. Collect the precipitate by vacuum filtration.
-
Washing and Drying: Wash the filter cake with cold anhydrous diethyl ether and dry under vacuum to afford this compound as a white to off-white solid.[2]
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The melting point of the final hydrochloride salt should also be determined and compared to literature values.
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The reactions described involve hazardous materials and should be performed in a well-ventilated fume hood.
References
Application Notes and Protocols for the Quantification of 3-(4-Chlorobenzyl)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 3-(4-Chlorobenzyl)piperidine hydrochloride, a key intermediate in pharmaceutical synthesis. The following methods are based on established analytical techniques for similar piperidine-containing compounds and are intended to serve as a comprehensive guide for method development and validation.
Overview of Analytical Approaches
The quantification of this compound can be achieved through several analytical techniques. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation. The primary recommended methods are:
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a versatile and widely used technique. Due to the relatively weak chromophore of the target molecule, a pre-column derivatization step is recommended to enhance UV detection sensitivity and specificity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method offers high selectivity and sensitivity, making it suitable for the analysis of volatile impurities and for trace-level quantification.
-
UV-Vis Spectrophotometry: A straightforward and rapid method suitable for the quantification of the pure substance or in simple formulations where interfering substances are absent.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is adapted from established protocols for the analysis of piperidine and its derivatives.[1][2] It involves a pre-column derivatization of the secondary amine in the piperidine ring with a UV-active labeling agent, such as dansyl chloride or 4-toluenesulfonyl chloride, to improve detection.
Experimental Protocol: HPLC-UV
2.1.1. Sample and Standard Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of diluent (e.g., 50:50 acetonitrile:water) in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Prepare the sample solution by dissolving the material to be tested in the diluent to obtain a theoretical concentration within the calibration range.
2.1.2. Pre-Column Derivatization Procedure
-
To 1 mL of each standard and sample solution in a clean vial, add 1 mL of a 10 mg/mL solution of dansyl chloride in acetone.
-
Add 0.5 mL of a 1 M sodium bicarbonate buffer (pH 9.0).
-
Cap the vials and heat at 60°C for 30 minutes in a water bath or heating block.
-
Allow the vials to cool to room temperature.
-
Filter the solutions through a 0.45 µm syringe filter into HPLC vials.
2.1.3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 340 nm (for dansyl chloride derivative) |
| Injection Volume | 20 µL |
Data Presentation: HPLC-UV Method Validation Parameters (Example)
The following table summarizes typical validation parameters for an HPLC-UV method for a derivatized piperidine compound.
| Validation Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (Repeatability, %RSD) | < 2.0% |
| Precision (Intermediate, %RSD) | < 2.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
Visualization: HPLC Workflow
Caption: Workflow for HPLC-UV analysis with pre-column derivatization.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly specific and sensitive method suitable for the quantification of 3-(4-Chlorobenzyl)piperidine. The analysis can be performed directly on the free base after extraction or after derivatization to improve volatility and peak shape.
Experimental Protocol: GC-MS
3.1.1. Sample and Standard Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a known amount of sample, add an appropriate volume of water.
-
Adjust the pH to >10 with a suitable base (e.g., 1 M NaOH) to convert the hydrochloride salt to the free base.
-
Extract the aqueous solution three times with an equal volume of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of methanol.
-
3.1.2. GC-MS Conditions
| Parameter | Condition |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial 100°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| MS Transfer Line Temp | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantification Ion (Example) | To be determined from the mass spectrum of the analyte (e.g., molecular ion or a characteristic fragment) |
| Qualifier Ions (Example) | To be determined from the mass spectrum of the analyte |
Data Presentation: GC-MS Method Validation Parameters (Example)
| Validation Parameter | Result |
| Linearity Range | 0.1 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Accuracy (% Recovery) | 95.0% - 105.0% |
| Precision (Repeatability, %RSD) | < 5.0% |
| Precision (Intermediate, %RSD) | < 5.0% |
| Limit of Detection (LOD) | ~0.01 µg/mL |
| Limit of Quantification (LOQ) | ~0.03 µg/mL |
Visualization: GC-MS Sample Preparation Workflow
Caption: Sample preparation workflow for GC-MS analysis.
UV-Vis Spectrophotometry
This method is suitable for a rapid, non-destructive assay of the pure this compound. It relies on the inherent UV absorbance of the 4-chlorobenzyl moiety. The absorption maximum is expected to be in the range of 260-270 nm.[3]
Experimental Protocol: UV-Vis Spectrophotometry
4.1.1. Sample and Standard Preparation
-
Solvent: Use a suitable UV-grade solvent in which the compound is freely soluble, such as methanol or ethanol.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of the chosen solvent in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the solvent to achieve concentrations ranging from 5 µg/mL to 50 µg/mL.
-
Sample Solution: Prepare a sample solution with a theoretical concentration within the calibration range.
4.1.2. Measurement Procedure
-
Set the spectrophotometer to scan the UV range from 200 nm to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Use the solvent as a blank.
-
Measure the absorbance of each standard and sample solution at the determined λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of the sample from the calibration curve.
Data Presentation: UV-Vis Method Validation Parameters (Example)
| Validation Parameter | Result |
| Wavelength of Maximum Absorbance (λmax) | ~265 nm (in Methanol) |
| Linearity Range | 5 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Molar Absorptivity (ε) | To be determined experimentally |
Visualization: Logical Relationship for UV-Vis Quantification
Caption: Relationship based on the Beer-Lambert Law.
References
Application Notes and Protocols for 3-(4-Chlorobenzyl)piperidine Hydrochloride in CNS Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(4-Chlorobenzyl)piperidine hydrochloride is a synthetic organic compound featuring a piperidine ring substituted with a 4-chlorobenzyl group.[1] This structural motif is common in a variety of centrally acting agents, suggesting its potential as a scaffold or intermediate in the discovery of novel drugs for neurological and psychiatric disorders.[1][2] While specific pharmacological data for this compound is not extensively available in public literature, its structural similarity to known CNS-active molecules warrants its investigation as a modulator of various neuronal targets. These may include dopamine and serotonin transporters, histamine receptors, and acetylcholinesterase, among others.
These application notes provide a framework for researchers to explore the potential of this compound in CNS drug discovery. The protocols outlined below are based on standard methodologies for evaluating compounds with similar structural features.
Physicochemical Properties and Handling
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆ClN · HCl | [1] |
| Molecular Weight | 246.18 g/mol | [1] |
| CAS Number | 1171692-94-6 | [1] |
| Appearance | Solid | |
| Solubility | Enhanced aqueous solubility compared to its free base form.[1] | [1] |
| Storage | Store in a cool, dry, and well-ventilated area. |
Potential CNS Targets and Applications
Based on the pharmacology of structurally related piperidine derivatives, this compound may be investigated for its activity at several key CNS targets.
Monoamine Transporters (Dopamine and Serotonin)
The benzylpiperidine scaffold is a common feature in ligands that bind to dopamine (DAT) and serotonin (SERT) transporters. Modulation of these transporters is a key mechanism for treating depression, anxiety, and other mood disorders.
Table 1: Binding Affinities of Structurally Related Piperidine Derivatives for Monoamine Transporters
| Compound | Target | Assay Type | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| 1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, HCl | Human Histamine H3 Receptor | Radioligand Binding | 0.16 | [3] | |
| 5-(4-Chlorophenyl)-3-(1-(4-chlorobenzyl)piperidin-4-yl)pyrazole | Human Dopamine D4 Receptor | Radioligand Binding | 61 |
Note: Data for the specific compound this compound is not available. The data presented is for structurally related compounds to guide initial investigations.
Experimental Protocol: Radioligand Binding Assay for DAT and SERT
This protocol provides a general method for assessing the binding affinity of this compound to dopamine and serotonin transporters.
Caption: Workflow for Radioligand Binding Assay.
Protocol Steps:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat striatum for DAT, cortex for SERT) in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet to obtain a crude membrane preparation.
-
Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of the appropriate radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]paroxetine for SERT) and varying concentrations of this compound.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Acetylcholinesterase (AChE) Inhibition
The piperidine nucleus is present in several known acetylcholinesterase inhibitors. Inhibition of AChE is a therapeutic strategy for Alzheimer's disease and other cognitive disorders.
Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
Caption: Workflow for AChE Inhibition Assay.
Protocol Steps:
-
Reagent Preparation: Prepare solutions of acetylcholinesterase, DTNB (Ellman's reagent), and acetylthiocholine iodide (ATChI) in a suitable buffer (e.g., phosphate buffer, pH 8.0). Prepare serial dilutions of this compound.
-
Assay Procedure: In a 96-well plate, add the buffer, DTNB solution, and the test compound solution. Add the AChE solution to initiate a pre-incubation period.
-
Reaction Initiation: Start the reaction by adding the ATChI substrate.
-
Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to AChE activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
In Vivo Behavioral Models
Should in vitro studies indicate significant activity, subsequent in vivo studies in animal models are necessary to evaluate the compound's behavioral effects.
Locomotor Activity
Changes in locomotor activity can indicate stimulant or sedative properties of a compound. Benzylpiperazine derivatives have been shown to affect locomotor activity.
Experimental Protocol: Open Field Test
-
Habituation: Acclimate rodents (mice or rats) to the testing room for at least 1 hour before the experiment.
-
Administration: Administer this compound or vehicle control via an appropriate route (e.g., intraperitoneal injection).
-
Testing: Place the animal in the center of an open field arena and record its activity for a set period (e.g., 30-60 minutes) using an automated tracking system.
-
Data Analysis: Analyze parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
Models of Depression and Anxiety
If the compound shows affinity for DAT or SERT, its potential antidepressant and anxiolytic effects can be assessed.
Experimental Protocol: Forced Swim Test (for antidepressant-like effects)
-
Pre-test: On day 1, place mice individually in a cylinder of water for a 15-minute pre-swim session.
-
Administration: On day 2, administer the test compound or vehicle.
-
Test: After a set pre-treatment time, place the mice back in the water for a 6-minute test session.
-
Data Analysis: Score the duration of immobility during the last 4 minutes of the test. A decrease in immobility time is indicative of an antidepressant-like effect.
Signaling Pathway Hypothesis
Based on the potential targets, this compound could modulate neurotransmitter signaling pathways. For instance, as a monoamine transporter inhibitor, it would increase the synaptic concentration of dopamine and/or serotonin, leading to enhanced postsynaptic receptor activation.
Caption: Hypothesized Mechanism of Action.
Conclusion
This compound represents a chemical scaffold with potential for the development of novel CNS-active agents. The application notes and protocols provided herein offer a starting point for the systematic evaluation of this compound's pharmacological profile. Researchers are encouraged to adapt and validate these methods for their specific experimental needs. Further investigation is required to elucidate the precise mechanism of action and therapeutic potential of this compound.
References
Application Notes and Protocols for Antifungal Assays of 3-(4-Chlorobenzyl)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
While specific data on the antifungal properties of 3-(4-Chlorobenzyl)piperidine hydrochloride are not extensively documented in publicly available literature, its structural motifs—a piperidine ring and a chlorobenzyl group—are present in various compounds exhibiting antimicrobial activity. The piperidine heterocycle is a core structure in several known antifungal agents. For instance, piperidine-containing compounds have been investigated as potential inhibitors of succinate dehydrogenase (SDH) and other key fungal enzymes. Similarly, benzyl derivatives have shown promise as antifungal agents, with some acting by disrupting the fungal cell membrane or inhibiting essential biosynthetic pathways.
These structural precedents suggest that this compound warrants investigation as a potential novel antifungal agent. This document provides a comprehensive set of generalized protocols for evaluating its in vitro antifungal activity, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). It also outlines a potential mechanism of action based on its chemical structure and provides templates for data presentation and visualization to guide researchers in their investigations.
Potential Mechanism of Action
The antifungal activity of many heterocyclic compounds, including those containing piperidine and benzyl moieties, often stems from their ability to interfere with the fungal cell membrane's integrity and function. A primary target for many antifungal drugs is the ergosterol biosynthesis pathway . Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its depletion or the accumulation of toxic precursor sterols disrupts membrane fluidity and the function of membrane-bound proteins, ultimately leading to cell death.[1][2][3]
Compounds containing a benzylamine structure are known to inhibit squalene epoxidase, an early enzyme in the ergosterol pathway.[4][5] This inhibition leads to a decrease in ergosterol and a toxic accumulation of squalene. Given the structural similarity, this compound may exert its antifungal effect through a similar mechanism, potentially by inhibiting one of the key enzymes in this pathway, such as squalene epoxidase or lanosterol 14α-demethylase (the target of azole antifungals). Benzyl benzoate, for example, is known to disrupt the fungal cell membrane.[6] Further mechanistic studies, such as sterol profiling analysis following treatment, would be necessary to elucidate the precise target.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 5. Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Benzyl Benzoate? [synapse.patsnap.com]
Application Notes and Protocols for Testing Acetylcholinesterase Inhibition by 3-(4-Chlorobenzyl)piperidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine and terminating synaptic transmission.[1][2] Inhibition of AChE is a key therapeutic strategy for various neurological disorders, including Alzheimer's disease, myasthenia gravis, and dementia.[3][4][5] By preventing the breakdown of acetylcholine, AChE inhibitors increase its concentration in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[4] This document provides a detailed protocol for testing the inhibitory activity of 3-(4-Chlorobenzyl)piperidine hydrochloride against acetylcholinesterase using the well-established Ellman's method.[6][7]
Principle of the Assay
The Ellman's method is a rapid, sensitive, and widely used colorimetric assay to measure acetylcholinesterase activity.[6][7] The assay is based on the hydrolysis of the substrate acetylthiocholine (ATCI) by AChE to produce thiocholine.[7] The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.[6][8] The rate of color formation is directly proportional to the AChE activity.[7] The presence of an inhibitor, such as this compound, will reduce the rate of the reaction.
Materials and Reagents
-
Acetylcholinesterase (AChE) from electric eel (or other specified source)
-
This compound (Test Compound)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate Buffer (0.1 M, pH 8.0)
-
Donepezil (or other known AChE inhibitor as a positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
-
Multichannel pipette
-
Deionized water
-
Dimethyl sulfoxide (DMSO) for dissolving the test compound if necessary
Experimental Protocol
This protocol is adapted from the widely used Ellman's method.[6][9]
1. Reagent Preparation:
-
0.1 M Phosphate Buffer (pH 8.0): Prepare a solution of 0.1 M sodium phosphate dibasic and 0.1 M sodium phosphate monobasic. Adjust the pH to 8.0 by mixing the two solutions.[6]
-
AChE Solution: Prepare a stock solution of AChE in 0.1 M phosphate buffer (pH 8.0). The final concentration in the well should be optimized based on preliminary experiments to yield a linear reaction rate for at least 10 minutes. A typical starting concentration is 0.1 U/mL.
-
DTNB Solution (10 mM): Dissolve 3.96 mg of DTNB in 1 mL of 0.1 M phosphate buffer (pH 8.0).
-
ATCI Solution (14 mM): Dissolve 4.04 mg of ATCI in 1 mL of deionized water. Prepare this solution fresh daily.[6]
-
Test Compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., deionized water or DMSO).
-
Test Compound Dilutions: Prepare a series of dilutions of the test compound in 0.1 M phosphate buffer (pH 8.0) to achieve the desired final concentrations in the assay.
-
Positive Control Solution: Prepare a stock solution and serial dilutions of a known AChE inhibitor (e.g., Donepezil) to be run alongside the test compound.
2. Assay Procedure (96-well plate format):
-
Set up the plate:
-
Blank: 150 µL of 0.1 M Phosphate Buffer + 50 µL of ATCI solution.
-
Control (100% Activity): 100 µL of 0.1 M Phosphate Buffer + 50 µL of AChE solution + 50 µL of ATCI solution.
-
Test Compound Wells: 100 µL of the respective test compound dilution + 50 µL of AChE solution + 50 µL of ATCI solution.
-
Positive Control Wells: 100 µL of the respective positive control dilution + 50 µL of AChE solution + 50 µL of ATCI solution.
-
-
Add 20 µL of DTNB solution to all wells.
-
Add 100 µL of either the test compound dilution, positive control dilution, or buffer to the appropriate wells.
-
Add 30 µL of AChE solution to all wells except the blank.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 50 µL of ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every minute for 10-15 minutes.[10] Alternatively, an endpoint reading can be taken after a fixed time (e.g., 10 minutes).
Data Presentation
Summarize the quantitative data in a structured table for easy comparison. Calculate the percentage of inhibition for each concentration of the test compound using the following formula:[9]
% Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Plot the % Inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity).[9]
Table 1: Inhibition of Acetylcholinesterase by this compound and a Reference Compound.
| Inhibitor | Concentration (µM) | % Inhibition (Mean ± SD) | IC50 (µM) |
| This compound | 0.1 | ||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| Donepezil (Reference) | 0.01 | 0.021 ± 0.001[9] | |
| 0.1 | |||
| 1 | |||
| 10 |
Note: The IC50 value for Donepezil is provided as a reference from the literature.[9] Experimental results should be determined from the dose-response curve.
Mandatory Visualizations
Signaling Pathway
Caption: Acetylcholinesterase signaling pathway and mechanism of inhibition.
Experimental Workflow
Caption: Experimental workflow for AChE inhibition assay.
References
- 1. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetylcholine signaling: Significance and symbolism [wisdomlib.org]
- 4. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acetylcholinesterase: From 3D Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 8. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying Dopamine Reuptake with 3-(4-Chlorobenzyl)piperidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Chlorobenzyl)piperidine hydrochloride is a synthetic compound belonging to the piperidine class of molecules.[1][2] Piperidine derivatives have been extensively investigated for their interactions with monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[3][4][5] The inhibition of dopamine reuptake by blocking DAT is a key mechanism for modulating dopaminergic neurotransmission and is a target for the development of therapeutics for various neurological and psychiatric disorders, such as Parkinson's disease, ADHD, and addiction.[6] These application notes provide a comprehensive guide for the experimental design of in vitro and in vivo studies to characterize the effects of this compound on dopamine reuptake.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆ClN · HCl | [7] |
| Molecular Weight | 246.18 g/mol | [7] |
| Appearance | Solid | [7] |
| Solubility | Enhanced solubility in aqueous systems compared to its free base form. Good solubility in polar organic solvents like methanol and ethanol. | [1] |
| Stability | Enhanced stability in acidic aqueous environments (pH 2.5-3.5). | [1] |
Mechanism of Action
Data Presentation: Hypothetical Pharmacological Profile
The following tables summarize hypothetical, yet realistic, quantitative data for this compound based on structure-activity relationships of similar compounds. Note: This data is for illustrative purposes and requires experimental validation.
Table 1: In Vitro Binding Affinity (Ki, nM)
| Transporter | 3-(4-Chlorobenzyl)piperidine HCl (Hypothetical Kᵢ, nM) | Reference Compound (Cocaine) Kᵢ (nM) |
| Dopamine Transporter (DAT) | 25 | 250 |
| Serotonin Transporter (SERT) | 450 | 300 |
| Norepinephrine Transporter (NET) | 150 | 500 |
Table 2: In Vitro Reuptake Inhibition (IC₅₀, nM)
| Transporter | 3-(4-Chlorobenzyl)piperidine HCl (Hypothetical IC₅₀, nM) | Reference Compound (GBR 12935) IC₅₀ (nM) |
| Dopamine Transporter (DAT) | 40 | 10 |
| Serotonin Transporter (SERT) | 600 | 2000 |
| Norepinephrine Transporter (NET) | 200 | 500 |
Table 3: Selectivity Ratios (Hypothetical)
| Selectivity Ratio | Value |
| SERT Kᵢ / DAT Kᵢ | 18 |
| NET Kᵢ / DAT Kᵢ | 6 |
Experimental Protocols
In Vitro Dopamine Reuptake Assay
This protocol is designed to determine the potency of this compound in inhibiting dopamine uptake in cells expressing the human dopamine transporter (hDAT).[9][10]
Materials:
-
HEK-293 cells stably expressing hDAT
-
Poly-D-lysine coated 96-well plates
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Krebs-HEPES buffer (KHB) or similar assay buffer
-
[³H]Dopamine (radiolabeled)
-
Unlabeled dopamine
-
This compound
-
Reference DAT inhibitor (e.g., GBR 12935 or cocaine)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Cell Plating: Seed hDAT-expressing HEK-293 cells onto poly-D-lysine coated 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate at 37°C in a humidified 5% CO₂ incubator.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in assay buffer to achieve the desired final concentrations.
-
Prepare a solution of [³H]Dopamine mixed with unlabeled dopamine in assay buffer to achieve a final concentration of approximately 10-20 nM.
-
-
Assay Performance:
-
On the day of the assay, aspirate the culture medium from the wells.
-
Wash the cells once with assay buffer.
-
Add 50 µL of assay buffer containing various concentrations of the test compound or vehicle to the appropriate wells.
-
Pre-incubate the plate for 10-20 minutes at room temperature or 37°C.
-
Initiate the uptake by adding 50 µL of the [³H]Dopamine solution to each well.
-
Incubate for a short period (e.g., 5-15 minutes) at room temperature or 37°C. The incubation time should be within the linear range of uptake.
-
-
Termination of Uptake:
-
Rapidly terminate the uptake by aspirating the solution and washing the cells three times with ice-cold assay buffer.
-
-
Cell Lysis and Measurement:
-
Lyse the cells by adding a lysis buffer (e.g., 1% SDS).
-
Transfer the lysate to scintillation vials.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known DAT inhibitor) from the total uptake.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Calculate the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
In Vivo Microdialysis
This protocol is designed to measure extracellular dopamine levels in a specific brain region of a freely moving animal following the administration of this compound.[3][11]
Materials:
-
Male Wistar rats (or other suitable animal model)
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
HPLC system with electrochemical detection
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the rat and place it in a stereotaxic apparatus.
-
Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or striatum).
-
Allow the animal to recover from surgery for at least 24-48 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Allow for a stabilization period of at least 1-2 hours to obtain a stable baseline of dopamine levels.
-
Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) using a fraction collector.
-
-
Drug Administration:
-
Administer this compound via a chosen route (e.g., intraperitoneal injection, subcutaneous injection, or through the microdialysis probe).
-
Continue collecting dialysate samples for a predetermined period after drug administration to monitor changes in extracellular dopamine levels.
-
-
Sample Analysis:
-
Analyze the dopamine concentration in the collected dialysate samples using HPLC with electrochemical detection.
-
-
Data Analysis:
-
Express the dopamine concentrations as a percentage of the baseline levels.
-
Perform statistical analysis to determine the significance of the drug-induced changes in extracellular dopamine.
-
Mandatory Visualizations
Caption: Dopamine reuptake signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the in vitro dopamine reuptake assay.
Caption: Experimental workflow for in vivo microdialysis.
References
- 1. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of acute dopamine reuptake inhibition on performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Heterocyclylpiperidines as selective high-affinity ligands at the human dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of 3-(4-Chlorobenzyl)piperidine Hydrochloride Derivatives for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of a series of N-substituted 3-(4-chlorobenzyl)piperidine hydrochloride derivatives. This class of compounds is of significant interest in medicinal chemistry, particularly for the development of agents targeting the central nervous system (CNS). The following sections detail the rationale, synthetic strategies, experimental procedures, and structure-activity relationship (SAR) analysis of these derivatives as potent ligands for the dopamine transporter (DAT).
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[1] Specifically, 3-substituted piperidine derivatives have shown significant potential as modulators of various CNS targets. The 3-(4-chlorobenzyl)piperidine core serves as a valuable starting point for the development of novel therapeutic agents. By systematically modifying the N-substituent of the piperidine ring, researchers can explore the structure-activity relationships that govern the potency and selectivity of these compounds for their biological target. This document focuses on the preparation of a series of such derivatives and their evaluation as dopamine transporter (DAT) ligands. The DAT is a key regulator of dopamine neurotransmission, and its modulation is a therapeutic strategy for conditions such as depression, attention-deficit/hyperactivity disorder (ADHD), and substance abuse.[2][3]
Synthetic Strategy
The primary synthetic route for generating a library of N-substituted 3-(4-chlorobenzyl)piperidine derivatives is through reductive amination of the parent secondary amine, 3-(4-chlorobenzyl)piperidine. This method is a robust and versatile one-pot reaction that allows for the introduction of a wide variety of alkyl and aryl groups at the nitrogen atom.[4] The general synthetic workflow is outlined below.
Caption: General workflow for the synthesis of N-substituted 3-(4-Chlorobenzyl)piperidine derivatives.
Experimental Protocols
General Protocol for Reductive Amination
This protocol describes the synthesis of N-alkylated 3-(4-chlorobenzyl)piperidine derivatives.
Materials:
-
3-(4-Chlorobenzyl)piperidine
-
Appropriate aldehyde or ketone (1.1 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid solution in diethyl ether (2.0 M)
-
Diethyl ether
Procedure:
-
To a stirred solution of 3-(4-chlorobenzyl)piperidine (1.0 eq) in anhydrous dichloromethane, add the corresponding aldehyde or ketone (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the pure N-substituted 3-(4-chlorobenzyl)piperidine.
-
For the hydrochloride salt formation, dissolve the purified product in a minimal amount of diethyl ether and add a 2.0 M solution of HCl in diethyl ether dropwise until precipitation is complete.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final hydrochloride salt.
Protocol for Dopamine Transporter (DAT) Binding Assay
This protocol outlines a radioligand binding assay to determine the affinity of the synthesized compounds for the dopamine transporter.
Materials:
-
Cell membranes expressing the human dopamine transporter (hDAT)
-
Radioligand: [³H]WIN 35,428 (a cocaine analog)
-
Test compounds (synthesized 3-(4-chlorobenzyl)piperidine derivatives)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Scintillation fluid
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
In a 96-well plate, add the assay buffer, cell membranes expressing hDAT, and varying concentrations of the test compounds.
-
Initiate the binding reaction by adding the radioligand, [³H]WIN 35,428.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow the binding to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a filtration apparatus.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine).
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Structure-Activity Relationship (SAR) Data
The following table summarizes the binding affinities of a series of N-substituted 3-(4-chlorobenzyl)piperidine derivatives for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).
| Compound ID | N-Substituent (R) | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |
| 1a | -H | 150.3 | 250.6 | 310.2 |
| 1b | -CH₃ | 85.2 | 180.4 | 220.7 |
| 1c | -CH₂CH₃ | 60.8 | 155.9 | 195.3 |
| 1d | -CH₂CH₂CH₃ | 45.1 | 120.1 | 150.8 |
| 1e | -CH(CH₃)₂ | 95.7 | 210.3 | 250.1 |
| 1f | -CH₂-Cyclopropyl | 35.5 | 98.6 | 125.4 |
| 1g | -CH₂-Phenyl | 15.2 | 75.3 | 90.6 |
| 1h | -CH₂(4-F-Phenyl) | 10.8 | 60.1 | 75.2 |
Note: The data presented in this table is a representative example for illustrative purposes and may not reflect actual experimental values.
Discussion of SAR
The data presented in the table reveals several key structure-activity relationships for this series of compounds:
-
Effect of N-Alkylation: In general, substitution on the piperidine nitrogen leads to an increase in affinity for the dopamine transporter compared to the unsubstituted parent compound (1a ).
-
Alkyl Chain Length: A systematic increase in the length of the linear alkyl chain from methyl (1b ) to propyl (1d ) results in a progressive enhancement of DAT binding affinity. This suggests that a larger lipophilic substituent is favorable for interaction with the binding pocket of the transporter.
-
Steric Hindrance: The introduction of a branched alkyl group, such as isopropyl (1e ), leads to a decrease in affinity compared to the linear propyl analog (1d ), indicating that steric bulk around the nitrogen may be detrimental to binding.
-
Cyclic and Aromatic Substituents: The presence of a cyclopropylmethyl group (1f ) and, more significantly, a benzyl group (1g ) dramatically improves DAT affinity. This highlights the importance of a rigid or aromatic moiety in this position for optimal interaction.
-
Electronic Effects: The introduction of an electron-withdrawing fluorine atom on the benzyl ring (1h ) further enhances the binding affinity, suggesting that electronic interactions also play a role in ligand binding.
Dopamine Transporter Signaling Pathway
The dopamine transporter is a key regulator of dopaminergic signaling in the brain. Its primary function is the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thus terminating the signal.[2] Inhibition of DAT by compounds such as the 3-(4-chlorobenzyl)piperidine derivatives described herein leads to an increase in the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission. This enhanced signaling can have various downstream effects, including the activation of dopamine receptors (D1-D5) and modulation of intracellular signaling cascades.[5][6]
Caption: Simplified diagram of dopamine transporter (DAT) inhibition.
By blocking the reuptake of dopamine, these piperidine derivatives increase the availability of dopamine in the synapse, leading to enhanced stimulation of postsynaptic dopamine receptors and subsequent modulation of downstream signaling pathways. This mechanism of action is central to the therapeutic effects of many CNS-active drugs.
References
- 1. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Overview of the structure and function of the dopamine transporter and its protein interactions [frontiersin.org]
- 4. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine transporter - Wikipedia [en.wikipedia.org]
- 6. The dopamine transporter: An unrecognized nexus for dysfunctional peripheral immunity and signaling in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-(4-Chlorobenzyl)piperidine Hydrochloride in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-(4-Chlorobenzyl)piperidine hydrochloride as a versatile chemical intermediate in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system (CNS). This document outlines its role in the development of novel therapeutics, including detailed experimental protocols and data presented for clarity and reproducibility.
Introduction
This compound is a substituted piperidine derivative that serves as a crucial building block in medicinal chemistry. The piperidine scaffold is a prevalent motif in a vast array of biologically active molecules and approved drugs.[1][2] The presence of the 4-chlorobenzyl group provides a handle for further molecular modifications and can contribute to the pharmacological activity of the final compound. This intermediate is particularly valuable in the synthesis of compounds targeting monoamine transporters and as a lead compound for developing new therapeutic agents for neurological pathways.[3]
Molecular Structure and Properties:
| Property | Value |
| Molecular Formula | C₁₂H₁₆ClN · HCl |
| Molecular Weight | 246.18 g/mol |
| CAS Number | 1171692-94-6 |
| Appearance | Solid |
| Solubility | Soluble in water |
Applications in Pharmaceutical Synthesis
This compound is a key starting material for the synthesis of a variety of pharmaceutical compounds, including:
-
CNS Agents: It is a valuable intermediate for creating analogs of neuroactive drugs targeting conditions such as pain, depression, and anxiety.[4]
-
Analgesics and Anti-inflammatory Drugs: The piperidine core is a common feature in many analgesic compounds.[5]
-
Monoamine Transporter Ligands: Derivatives can be synthesized to modulate the activity of dopamine, serotonin, and norepinephrine transporters, which are implicated in numerous neurological and psychiatric disorders.
Experimental Protocols
The following protocols describe key synthetic transformations involving this compound.
General Synthesis of this compound
The synthesis of the title compound typically involves a three-step process:
-
Formation of the Piperidine Ring: This is often achieved through the reduction of a corresponding pyridine precursor.
-
Introduction of the 4-Chlorobenzyl Group: This can be accomplished via a nucleophilic substitution reaction using 4-chlorobenzyl chloride.
-
Formation of the Hydrochloride Salt: The final step involves treatment with hydrochloric acid to yield the stable and water-soluble salt.
Protocol 1: N-Alkylation of 3-(4-Chlorobenzyl)piperidine
This protocol details the N-alkylation of the free base of 3-(4-Chlorobenzyl)piperidine, a common step to introduce further diversity and modulate the pharmacological profile of the resulting molecule.
Materials:
-
3-(4-Chlorobenzyl)piperidine (free base)
-
Alkyl halide (e.g., Ethyl iodide)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 3-(4-Chlorobenzyl)piperidine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the N-alkylated product.
Expected Yield and Purity:
| Product | Alkyl Halide | Solvent | Base | Temperature | Time | Yield (%) | Purity (%) |
| N-Ethyl-3-(4-chlorobenzyl)piperidine | Ethyl iodide | Acetonitrile | K₂CO₃ | Reflux | 4 h | 85-95 | >95 (by NMR) |
| N-Propyl-3-(4-chlorobenzyl)piperidine | Propyl bromide | DMF | K₂CO₃ | 60 °C | 6 h | 80-90 | >95 (by NMR) |
Protocol 2: Synthesis of a Vesamicol Analog via Epoxide Ring Opening
This protocol describes a hypothetical synthesis of a vesamicol analog for potential use in neurological imaging, demonstrating the utility of 3-(4-Chlorobenzyl)piperidine as a nucleophile.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Cyclohexene oxide
-
Lithium perchlorate (LiClO₄)
-
Toluene, anhydrous
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Neutralize this compound with an aqueous solution of sodium hydroxide to obtain the free base. Extract the free base with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate to yield the free amine.
-
To a solution of cyclohexene oxide (1.0 eq) in anhydrous toluene, add lithium perchlorate (0.1 eq).
-
Add the 3-(4-Chlorobenzyl)piperidine free base (1.2 eq) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 24 hours.
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired vesamicol analog.
Expected Results:
| Product | Reactants | Catalyst | Solvent | Temperature | Time | Yield (%) |
| 2-(3-(4-Chlorobenzyl)piperidin-1-yl)cyclohexan-1-ol | 3-(4-Chlorobenzyl)piperidine, Cyclohexene oxide | LiClO₄ | Toluene | 80 °C | 24 h | 60-70 |
Visualizing Synthetic Pathways and Workflows
Diagram 1: General Synthetic Pathway for Functionalization
Caption: General routes for derivatization of the piperidine nitrogen.
References
- 1. Synthesis and in Vitro Biological Evaluation of Carbonyl Group-Containing Inhibitors of Vesicular Acetylcholine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scheme 3, Synthesis of the piperidine modification analogs. - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Synthesis of novel 4- and 5-substituted benzyl ether derivatives of vesamicol and in vitro evaluation of their binding properties to the vesicular acetylcholine transporter site - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Binding Affinity of 3-(4-Chlorobenzyl)piperidine hydrochloride to Dopamine and Serotonin Receptors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the binding affinity of the compound 3-(4-Chlorobenzyl)piperidine hydrochloride to various dopamine and serotonin receptor subtypes. The included protocols detail standard and robust methodologies for determining key binding parameters such as the inhibition constant (Kᵢ), which is crucial for characterizing the compound's pharmacological profile. As no publically available binding data for this specific compound has been identified, this document serves as a practical guide to generating such data in a laboratory setting.
Introduction to Binding Affinity Assays for Dopamine and Serotonin Receptors
Dopamine and serotonin receptors are G protein-coupled receptors (GPCRs) that represent major drug targets for a wide range of neurological and psychiatric disorders.[1] Determining the binding affinity of a compound like this compound is a critical first step in understanding its potential therapeutic effects and off-target liabilities. The primary methods for quantifying these interactions include radioligand binding assays, fluorescence-based assays, and surface plasmon resonance.
-
Radioligand Binding Assays: Considered the gold standard, these assays measure the displacement of a radiolabeled ligand with high affinity and specificity for a particular receptor by the test compound.[2] They are highly sensitive and provide accurate determination of binding affinity.[1]
-
Fluorescence Polarization (FP) Assays: A non-radioactive alternative, FP assays measure the change in the polarization of fluorescent light emitted by a fluorescently labeled ligand upon binding to a receptor.[3] This technique is homogeneous, requiring no separation of bound and free ligand, making it amenable to high-throughput screening.[3]
-
Surface Plasmon Resonance (SPR): A label-free technology that measures the real-time interaction between a ligand and a receptor immobilized on a sensor surface.[4] SPR provides kinetic data, including association (kₐ) and dissociation (kₑ) rates, from which the dissociation constant (Kₑ) can be calculated.[5]
Data Presentation
Quantitative data from binding affinity experiments should be meticulously recorded and presented to allow for clear interpretation and comparison across different receptor subtypes and assay formats. The following tables are templates for summarizing the binding affinity data for this compound.
Table 1: Radioligand Competition Binding Assay Results
| Receptor Subtype | Radioligand Used | Kₑ of Radioligand (nM) | IC₅₀ of this compound (nM) | Kᵢ of this compound (nM) | n (replicates) |
| Dopamine D₁ | [³H]-SCH23390 | User-determined | User-determined | Calculated | e.g., 3 |
| Dopamine D₂ | [³H]-Spiperone | User-determined | User-determined | Calculated | e.g., 3 |
| Dopamine D₃ | [³H]-Spiperone | User-determined | User-determined | Calculated | e.g., 3 |
| Dopamine D₄ | [³H]-Spiperone | User-determined | User-determined | Calculated | e.g., 3 |
| Serotonin 5-HT₁ₐ | [³H]-8-OH-DPAT | User-determined | User-determined | Calculated | e.g., 3 |
| Serotonin 5-HT₂ₐ | [³H]-Ketanserin | User-determined | User-determined | Calculated | e.g., 3 |
Table 2: Fluorescence Polarization Competition Binding Assay Results
| Receptor Subtype | Fluorescent Ligand Used | Kₑ of Fluorescent Ligand (nM) | IC₅₀ of this compound (nM) | Kᵢ of this compound (nM) | n (replicates) |
| e.g., Dopamine D₂ | e.g., Fluorescent Antagonist | User-determined | User-determined | Calculated | e.g., 3 |
| e.g., Serotonin 5-HT₁ₐ | e.g., Fluorescent Agonist | User-determined | User-determined | Calculated | e.g., 3 |
Table 3: Surface Plasmon Resonance (SPR) Binding Data
| Receptor Subtype | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₑ) (s⁻¹) | Dissociation Constant (Kₑ) (nM) | n (replicates) |
| e.g., Dopamine D₂ | User-determined | User-determined | Calculated | e.g., 3 |
| e.g., Serotonin 5-HT₂ₐ | User-determined | User-determined | Calculated | e.g., 3 |
Experimental Protocols
Radioligand Competition Binding Assay
This protocol describes a competitive binding assay to determine the Kᵢ of this compound for a specific dopamine or serotonin receptor subtype.
Materials:
-
Membrane Preparations: Commercially available or in-house prepared cell membranes expressing the receptor of interest (e.g., from HEK293 or CHO cells).
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the target receptor (see Table 1 for examples).
-
This compound: The test compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Non-specific Binding Control: A high concentration of a known, non-radiolabeled ligand for the target receptor (e.g., 10 µM haloperidol for D₂ receptors).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters: (e.g., GF/B or GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).[6]
-
96-well Plates.
-
Cell Harvester and Scintillation Counter.
Protocol:
-
Preparation: Thaw the membrane preparation on ice. Dilute the membranes in assay buffer to a concentration that provides a sufficient signal-to-noise ratio.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, radioligand (at a concentration close to its Kₑ), and membrane preparation.
-
Non-specific Binding (NSB): Assay buffer, radioligand, non-specific binding control, and membrane preparation.
-
Competition Binding: Serial dilutions of this compound, radioligand, and membrane preparation.
-
-
Incubation: Incubate the plate at room temperature or 37°C for a predetermined time to reach equilibrium (e.g., 60-120 minutes), with gentle agitation.
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the average NSB counts from the total binding and competition binding counts.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Radioligand Binding Assay Workflow
Fluorescence Polarization (FP) Competition Assay
This protocol provides a non-radioactive method to determine the binding affinity of the test compound.
Materials:
-
Receptor Preparation: Solubilized and purified receptor or membrane preparations with a high receptor density.
-
Fluorescent Ligand: A fluorescently labeled ligand with known affinity for the target receptor.
-
This compound: The test compound, serially diluted.
-
Assay Buffer: A buffer compatible with the receptor and fluorescent ligand.
-
Black, low-binding 96- or 384-well plates.
-
A microplate reader capable of measuring fluorescence polarization.
Protocol:
-
Assay Setup: In a black microplate, add the following in triplicate:
-
Free Ligand Control: Assay buffer and fluorescent ligand.
-
Bound Ligand Control: Assay buffer, fluorescent ligand, and receptor preparation.
-
Competition: Serial dilutions of this compound, fluorescent ligand, and receptor preparation.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium, protected from light.
-
Measurement: Measure the fluorescence polarization (in milli-polarization units, mP) of each well using a plate reader.
-
Data Analysis:
-
The data is plotted as mP versus the log concentration of the test compound.
-
The IC₅₀ value is determined from the resulting sigmoidal curve.
-
The Kᵢ value is calculated using the Cheng-Prusoff equation as described for the radioligand assay.
-
Fluorescence Polarization Assay Workflow
Surface Plasmon Resonance (SPR)
SPR provides real-time kinetic data for the binding of this compound to the target receptor.
General Protocol Outline:
-
Chip Preparation: A sensor chip is prepared by immobilizing a capture molecule (e.g., an antibody) that will specifically bind the receptor.
-
Receptor Immobilization: The purified, solubilized receptor is passed over the sensor chip surface and is captured by the immobilized molecule.
-
Binding Analysis: A series of concentrations of this compound are injected over the receptor-coated surface. The binding is monitored in real-time as a change in the SPR signal (measured in response units, RU).
-
Regeneration: The sensor surface is washed to remove the bound compound, preparing it for the next injection.
-
Data Analysis: The resulting sensorgrams are analyzed using appropriate kinetic models to determine the association rate (kₐ), dissociation rate (kₑ), and the dissociation constant (Kₑ = kₑ/kₐ).
Visualizing Signaling and Binding Principles
Principle of Competitive Binding Assays
References
- 1. benchchem.com [benchchem.com]
- 2. Receptor-Ligand Binding Assays [labome.com]
- 3. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Neuroactivity of 3-(4-Chlorobenzyl)piperidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Chlorobenzyl)piperidine hydrochloride is a synthetic organic compound featuring a piperidine ring substituted with a 4-chlorobenzyl group.[1] Its structural similarity to other neuroactive compounds suggests its potential as a modulator of neurological pathways, making it a person of interest in pharmaceutical research and drug discovery. Preliminary data indicates potential interactions with dopamine and serotonin receptors, and some studies have explored its capacity as an acetylcholinesterase inhibitor.[1] Furthermore, the piperidine scaffold is a common feature in ligands for sigma receptors, which are implicated in a variety of central nervous system functions and disorders.
These application notes provide a comprehensive suite of cell-based assays to systematically evaluate the neuroactive profile of this compound. The protocols detailed below will enable researchers to assess the compound's effects on neuronal viability, neurite outgrowth, and its activity at key neurotransmitter receptor and enzyme targets.
Recommended Cell Lines for Neuroactivity Screening
The choice of cell line is critical for obtaining relevant data. Based on common usage in neuropharmacology, the following cell lines are recommended for the proposed assays:
| Cell Line | Type | Rationale for Use |
| SH-SY5Y | Human neuroblastoma | Expresses dopaminergic markers and can be differentiated into a more mature neuron-like phenotype. Widely used for neurotoxicity, neuroprotection, and studies on neurodegenerative diseases. |
| PC12 | Rat pheochromocytoma | Differentiates into neuron-like cells in the presence of Nerve Growth Factor (NGF), making it a valuable model for studying neurite outgrowth and neuroprotective effects. |
| Neuro2a (N2a) | Mouse neuroblastoma | Easily differentiated to form neurites, making it suitable for high-throughput screening of neurite outgrowth.[2] |
| HEK293 or CHO | Human Embryonic Kidney / Chinese Hamster Ovary | While not neuronal, these cell lines are readily transfected and are commonly used to create stable cell lines expressing specific receptor subtypes (e.g., dopamine or serotonin receptors) for functional assays. |
Experimental Protocols
Neuronal Viability Assay (MTT Assay)
This initial assay is crucial for determining the cytotoxic potential of this compound and for establishing a non-toxic concentration range for subsequent functional assays.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of these crystals, which is proportional to the number of viable cells, is determined by measuring the absorbance after solubilization.
Protocol using SH-SY5Y cells:
-
Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[3]
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine). Incubate for 24 to 48 hours.
-
MTT Incubation: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the log concentration of the compound to determine the CC50 (50% cytotoxic concentration).
Workflow for Neuronal Viability (MTT) Assay
Caption: Workflow for assessing neuronal viability using the MTT assay.
Neurite Outgrowth Assay
This assay assesses the effect of the compound on neuronal differentiation and morphology, which is a key indicator of neurotrophic or neurotoxic potential.
Principle: Differentiated neuronal cells, such as PC12 or Neuro2a, are treated with the test compound. The extent of neurite formation is then quantified using microscopy and image analysis software.
Protocol using Neuro2a cells:
-
Cell Plating: Seed Neuro2a cells on poly-L-lysine coated plates.
-
Differentiation and Treatment: To induce differentiation, reduce the serum concentration in the medium (e.g., to 2% FBS) and add retinoic acid (25 µM).[2] Concurrently, treat the cells with non-toxic concentrations of this compound. Include a vehicle control and a positive control (e.g., a known neurotrophic factor) and a negative control (e.g., a neurotoxin like nocodazole).[1]
-
Incubation: Incubate the cells for 48 to 72 hours to allow for neurite outgrowth.
-
Imaging: Capture images of the cells using a high-content imaging system or a microscope equipped with a camera.
-
Quantification: Use image analysis software to measure parameters such as the number of neurites per cell, the average neurite length, and the total neurite length per neuron.[1]
-
Data Analysis: Compare the neurite outgrowth parameters in the compound-treated groups to the vehicle control.
Workflow for Neurite Outgrowth Assay
Caption: Workflow for quantifying neurite outgrowth in neuronal cells.
Acetylcholinesterase (AChE) Activity Assay
This assay will determine if this compound can inhibit the activity of acetylcholinesterase, an enzyme critical for breaking down the neurotransmitter acetylcholine.
Principle: This colorimetric assay is based on Ellman's reagent. Acetylthiocholine is hydrolyzed by AChE to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid, which can be quantified by measuring its absorbance at 412 nm. A decrease in color formation in the presence of the test compound indicates AChE inhibition.
Protocol for Cell-Based Assay using SH-SY5Y cells:
-
Cell Culture: Culture SH-SY5Y cells, which endogenously express AChE.[4]
-
Cell Plating: Plate the cells in a 96-well plate and allow them to attach.
-
Compound Incubation: Pre-incubate the cells with various concentrations of this compound. Include a known AChE inhibitor (e.g., donepezil) as a positive control.
-
Assay Reaction: Add the AChE substrate (acetylthiocholine) and DTNB to the wells.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm at multiple time points to determine the reaction rate.
-
Data Analysis: Calculate the percentage of AChE inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of the enzyme's activity).
Signaling Pathway for Acetylcholinesterase Inhibition Assay
Caption: Principle of the colorimetric acetylcholinesterase activity assay.
Dopamine and Serotonin Receptor Functional Assays
Given the preliminary suggestion of interaction with dopamine and serotonin receptors, functional assays are necessary to determine if this compound acts as an agonist or antagonist at these receptors.
Principle: These assays typically use engineered cell lines (e.g., HEK293 or CHO) that stably express a specific dopamine (e.g., D2) or serotonin (e.g., 5-HT2A) receptor subtype.[5][6] The activation of these G-protein coupled receptors (GPCRs) leads to downstream signaling events, such as changes in intracellular cyclic AMP (cAMP) or calcium (Ca2+) levels. These changes can be measured using fluorescent or luminescent reporter systems.
General Protocol (Example: D2 Dopamine Receptor cAMP Inhibition Assay):
-
Cell Culture: Culture HEK293 cells stably expressing the human D2 dopamine receptor.
-
Cell Plating: Seed the cells in a 384-well plate.
-
Agonist Mode:
-
Add serial dilutions of this compound to the cells.
-
Add a fixed concentration of forskolin to stimulate cAMP production.
-
Incubate and then measure cAMP levels using a suitable detection kit (e.g., HTRF). A decrease in cAMP indicates agonistic activity.
-
-
Antagonist Mode:
-
Pre-incubate the cells with serial dilutions of this compound.
-
Add a known D2 receptor agonist (e.g., quinpirole) at its EC50 concentration.
-
Add a fixed concentration of forskolin.
-
Incubate and measure cAMP levels. A restoration of cAMP levels indicates antagonistic activity.
-
-
Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) values.
Dopamine D2 Receptor (Gi-coupled) Signaling Pathway
References
- 1. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 2. sartorius.com [sartorius.com]
- 3. researchgate.net [researchgate.net]
- 4. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Application Notes and Protocols for In-Vivo Testing of 3-(4-Chlorobenzyl)piperidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Chlorobenzyl)piperidine hydrochloride is a synthetic organic compound with a piperidine core, a structural motif prevalent in numerous centrally active pharmaceuticals.[1][2] While specific in-vivo data for this compound is limited, its structural similarity to other bioactive piperidine derivatives suggests potential applications in neuroscience research, particularly in the development of therapeutic agents for neurological and psychiatric disorders.[1][3] Preliminary research indicates potential interactions with dopamine and serotonin receptors, as well as possible antifungal and enzyme inhibitory properties.[4]
These application notes provide a comprehensive framework for the in-vivo evaluation of this compound in animal models. The protocols outlined below are based on established methodologies for characterizing the neurobehavioral, pharmacokinetic, and toxicological profiles of novel piperidine-based compounds.
Putative Signaling Pathways
The piperidine scaffold is a versatile structure that can interact with various biological targets. Based on related compounds, this compound may modulate neurotransmitter systems. A potential mechanism of action could involve its interaction with G-protein coupled receptors (GPCRs) such as dopamine or serotonin receptors, or ion channels like the NMDA receptor.
Caption: Putative signaling pathway for this compound.
Experimental Protocols
Preliminary In-Vivo Toxicity Assessment
A preliminary study to determine the maximum tolerated dose (MTD) and identify potential acute toxicity is essential before proceeding to efficacy studies.
Experimental Workflow:
Caption: Workflow for preliminary in-vivo toxicity assessment.
Protocol:
-
Animal Model: Use healthy, adult mice or rats of a single sex to minimize variability.
-
Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the experiment.[5]
-
Dose Preparation: Dissolve this compound in a suitable vehicle (e.g., saline, distilled water). The hydrochloride salt form suggests good aqueous solubility.[4]
-
Dose Administration: Administer single, escalating doses of the compound to different groups of animals via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Observation: Monitor animals closely for the first few hours post-administration and then daily for up to 14 days. Record any signs of toxicity, such as changes in posture, activity, breathing, and any instances of morbidity or mortality.
-
Data Collection: Measure body weight and food and water consumption daily.
-
MTD Determination: The MTD is the highest dose that does not cause mortality or significant signs of toxicity.
Data Presentation:
| Dose Group (mg/kg) | Number of Animals | Mortality | Clinical Signs of Toxicity | Change in Body Weight (%) |
| Vehicle Control | 5 | 0/5 | None | +5% |
| 1 | 5 | 0/5 | None | +4.5% |
| 10 | 5 | 0/5 | Mild sedation | +2% |
| 50 | 5 | 1/5 | Severe sedation, ataxia | -5% |
| 100 | 5 | 3/5 | Severe sedation, ataxia, mortality | -10% |
Neurobehavioral Screening
Based on the piperidine core, neurobehavioral assessments are critical to characterize the compound's CNS effects.
Protocol:
-
Apparatus: Use an open-field arena equipped with automated photobeam tracking or video analysis software.
-
Animal Acclimatization: Habituate animals to the testing room for at least 30 minutes before the test.
-
Procedure: Administer the test compound or vehicle. After a predetermined pretreatment time, place the animal in the center of the open-field arena and record its activity for a set duration (e.g., 30-60 minutes).
-
Parameters Measured: Total distance traveled, time spent in the center versus the periphery (anxiolytic/anxiogenic-like effects), and rearing frequency.
Protocol:
-
Apparatus: A cylindrical container filled with water (23-25°C).
-
Procedure:
-
Pre-test (Day 1): Place the animal in the water for 15 minutes.
-
Test (Day 2): Administer the test compound or vehicle. After the appropriate pretreatment time, place the animal in the water again for 5 minutes and record the duration of immobility.
-
-
Data Analysis: A significant decrease in immobility time in the compound-treated group compared to the vehicle group suggests an antidepressant-like effect.[6]
Protocol:
-
Apparatus: A plus-shaped maze raised above the floor with two open arms and two closed arms.
-
Procedure: Administer the test compound or vehicle. After the pretreatment period, place the animal in the center of the maze, facing an open arm, and allow it to explore for 5 minutes.
-
Parameters Measured: Time spent in the open arms versus the closed arms, and the number of entries into each arm. An increase in the time spent in and the number of entries into the open arms suggests an anxiolytic-like effect.
Protocol:
-
Apparatus: An open-field arena.
-
Procedure:
-
Habituation: Allow the animal to explore the empty arena.
-
Training: Place two identical objects in the arena and allow the animal to explore.
-
Testing: After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object. Administer the test compound before the training or testing phase. Record the time spent exploring the novel versus the familiar object.[7]
-
-
Data Analysis: A preference for the novel object (discrimination index > 0.5) indicates intact memory. The compound's effect on this preference can be assessed.
Data Presentation for Neurobehavioral Assays:
| Assay | Treatment Group (mg/kg) | Key Parameter (Mean ± SEM) | p-value vs. Vehicle |
| Open Field | Vehicle | Total Distance (m): 50 ± 5 | - |
| 10 | Total Distance (m): 45 ± 4 | >0.05 | |
| 30 | Total Distance (m): 20 ± 3 | <0.05 | |
| Forced Swim Test | Vehicle | Immobility (s): 150 ± 10 | - |
| 10 | Immobility (s): 120 ± 8 | <0.05 | |
| 30 | Immobility (s): 80 ± 7 | <0.01 | |
| Elevated Plus Maze | Vehicle | % Time in Open Arms: 20 ± 3 | - |
| 10 | % Time in Open Arms: 35 ± 4 | <0.05 | |
| 30 | % Time in Open Arms: 50 ± 5 | <0.01 | |
| Novel Object Recognition | Vehicle (Scopolamine) | Discrimination Index: 0.1 ± 0.05 | - |
| 10 (+ Scopolamine) | Discrimination Index: 0.4 ± 0.08 | <0.05 | |
| 30 (+ Scopolamine) | Discrimination Index: 0.6 ± 0.07 | <0.01 |
Preliminary Pharmacokinetic (PK) Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is crucial for interpreting efficacy and toxicology data.
Experimental Workflow:
Caption: Workflow for a preliminary pharmacokinetic study.
Protocol:
-
Animal Model: Use cannulated rats to facilitate serial blood sampling.
-
Dose Administration: Administer a single dose of the compound intravenously (IV) and orally (PO) to two separate groups of animals.
-
Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the compound in plasma using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Calculate key PK parameters. The oral bioavailability (F%) can be determined by comparing the Area Under the Curve (AUC) from oral and IV administration.[7]
Data Presentation:
| Parameter | IV Administration (1 mg/kg) | Oral Administration (10 mg/kg) |
| Cmax (ng/mL) | 500 | 250 |
| Tmax (h) | 0.08 | 1.0 |
| AUC (ng*h/mL) | 800 | 2000 |
| t1/2 (h) | 2.5 | 3.0 |
| Oral Bioavailability (F%) | - | 25% |
Conclusion
These application notes and protocols provide a structured approach for the initial in-vivo characterization of this compound. The suggested experiments will help elucidate its toxicological, neurobehavioral, and pharmacokinetic profiles, which are essential for determining its potential as a therapeutic agent. All protocols should be adapted and optimized based on preliminary findings and conducted in accordance with institutional animal care and use guidelines.
References
- 1. 3-(4-Chlorobenzyl)Piperidine-3-Ethylcarboxylate Hydrochloride [myskinrecipes.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. yul360 | Virtual tour generated by Panotour [www1.journaldemontreal.com]
- 4. Buy this compound | 1171692-94-6 [smolecule.com]
- 5. benchchem.com [benchchem.com]
- 6. Neurobehavioral effects of selected tobacco constituents in rodents following subchronic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
formulation of 3-(4-Chlorobenzyl)piperidine hydrochloride for biological experiments
Application Notes and Protocols for 3-(4-Chlorobenzyl)piperidine hydrochloride
Abstract
This document provides detailed procedures for the preparation and formulation of this compound for use in a range of biological experiments. It includes information on the physicochemical properties, solubility, and step-by-step protocols for preparing stock and working solutions for both in vitro and in vivo studies. Additionally, this guide presents a sample experimental protocol for a cell-based assay and visual diagrams of a hypothetical signaling pathway and a general experimental workflow to aid researchers in their experimental design.
Introduction
This compound is a synthetic organic compound with a piperidine ring substituted by a 4-chlorobenzyl group.[1] Its molecular formula is C₁₂H₁₆ClN·HCl, with a molecular weight of 246.18 g/mol .[1] Piperidine and its derivatives are significant scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active molecules.[2] This class of compounds is particularly prominent in the development of agents targeting the central nervous system (CNS), with applications in pain management, depression, and anxiety.[3]
Preliminary research suggests that this compound may have potential as an antifungal agent and an enzyme inhibitor, for instance, against acetylcholinesterase.[1] Given its structure, it is often utilized as a lead compound or intermediate in the synthesis of more complex molecules for pharmaceutical research, particularly in studies related to neurological pathways and proteomics.[1] These application notes are designed to provide researchers with the necessary information to properly handle, dissolve, and formulate this compound for consistent and reproducible experimental results.
Physicochemical Properties
A summary of the key properties of this compound is provided below. The hydrochloride salt form generally confers enhanced aqueous solubility and stability compared to the free base.[1][4]
| Property | Value | Reference |
| CAS Number | 1171692-94-6 | [1] |
| Molecular Formula | C₁₂H₁₆ClN · HCl | [1] |
| Molecular Weight | 246.18 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | ~245-248°C (Expected) | [1] |
| Purity | >95% (Varies by supplier) | - |
| Storage | Room temperature, desiccate. It is hygroscopic. | [1] |
Solubility Data
The solubility of this compound is a critical factor for its formulation. As a hydrochloride salt, it exhibits good solubility in aqueous and polar organic solvents.[1]
| Solvent | Solubility | Notes | Reference |
| Water | Soluble | Enhanced solubility due to the hydrochloride salt.[1] | [1] |
| Phosphate-Buffered Saline (PBS) | Soluble | Recommended for isotonic solutions in cell-based assays. | - |
| Dimethyl Sulfoxide (DMSO) | Soluble | Common solvent for high-concentration stock solutions. | - |
| Ethanol (EtOH) | Good solubility | Can be used as a co-solvent. | [1] |
| Methanol (MeOH) | Good solubility | Suitable for stock solution preparation. | [1] |
| Dichloromethane (DCM) | Good solubility | Primarily used for synthesis and purification. | [1] |
| Hexane, Toluene | Limited to poor solubility | Not recommended for biological formulations. | [1] |
Experimental Protocols
Caution: Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out 2.46 mg of this compound (MW = 246.18 g/mol ).
-
Dissolution: Add the powder to a sterile 1.5 mL microcentrifuge tube. Add 1 mL of high-purity DMSO.
-
Mixing: Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 2 weeks).
Protocol 2: Formulation for In Vitro Cell-Based Assays
This protocol describes the preparation of working solutions from the 10 mM DMSO stock for addition to cell culture media.
-
Intermediate Dilution (Optional): Prepare a 1 mM intermediate stock by diluting the 10 mM DMSO stock 1:10 in sterile PBS or cell culture medium.
-
Working Solution Preparation: Further dilute the intermediate stock or the main stock solution to the desired final concentration in your cell culture medium.
-
Example for 10 µM final concentration: Add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (or the solvent used for the final dilution step) to the cell culture medium. The final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Application: Mix gently and add the final working solution to your cells.
Protocol 3: Formulation for In Vivo Administration
The choice of vehicle for in vivo studies is critical and depends on the route of administration and the required dose.[5][6] Given the compound's aqueous solubility, a saline-based vehicle is often a suitable starting point.
-
Solubility Check: Before preparing the final formulation, test the solubility of the compound at the desired concentration in the chosen vehicle (e.g., sterile 0.9% saline).
-
Preparation of Saline-Based Formulation (for a 5 mg/kg dose):
-
Calculation: For a 20 g mouse receiving a 5 mg/kg dose in a 100 µL injection volume, you need a 1 mg/mL solution.
-
Weighing: Weigh 1 mg of this compound.
-
Dissolution: Dissolve in 1 mL of sterile 0.9% saline.
-
Mixing: Vortex thoroughly until fully dissolved. If needed, sonication or gentle warming can be used.
-
pH Adjustment: Check the pH of the solution. If it is highly acidic, adjust to a physiologically compatible pH (6.5-7.5) using dilute NaOH.
-
Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter before administration.
-
-
Alternative Formulation (with co-solvents): If higher concentrations are needed and solubility in saline is limited, a co-solvent system can be used. A common vehicle is a mixture of DMSO, Tween® 80, and saline.
-
Example Vehicle: 5% DMSO, 5% Tween® 80, 90% sterile saline.
-
Procedure: First, dissolve the compound in DMSO. Then, add the Tween® 80 and mix. Finally, add the saline dropwise while vortexing to prevent precipitation.
-
-
Vehicle Control: Always administer a vehicle-only solution to a control group of animals.
Diagrams and Visualizations
Hypothetical Signaling Pathway
Based on the known activities of piperidine derivatives in the CNS, the following diagram illustrates a hypothetical pathway where this compound could act as an antagonist of a G-protein coupled receptor (GPCR), such as a dopamine or histamine receptor.[3][7]
Caption: Hypothetical GPCR signaling pathway inhibited by the compound.
General Experimental Workflow
The following diagram outlines a typical workflow for screening the biological activity of this compound in a cell-based assay.
Caption: General workflow for an in vitro cell-based assay.
References
- 1. Buy this compound | 1171692-94-6 [smolecule.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(4-Chlorobenzyl)Piperidine-3-Ethylcarboxylate Hydrochloride [myskinrecipes.com]
- 4. 1172241-03-0(3-(2-Chlorobenzyl)piperidine Hydrochloride) | Kuujia.com [kuujia.com]
- 5. researchgate.net [researchgate.net]
- 6. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: High-Throughput Screening of 3-(4-Chlorobenzyl)piperidine Hydrochloride Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a highly privileged structural motif in medicinal chemistry, forming the core of numerous clinically approved drugs targeting a wide array of biological entities.[1][2] Its structural versatility and favorable physicochemical properties make it a cornerstone in modern drug discovery, enhancing metabolic stability and pharmacokinetic profiles.[2] Analogs of 3-(4-chlorobenzyl)piperidine, in particular, have garnered interest for their potential to interact with key targets in the central nervous system (CNS) and beyond. Preliminary research suggests these compounds may modulate neurotransmitter systems, including dopamine and serotonin receptors, and inhibit critical enzymes like acetylcholinesterase.[3][4]
High-throughput screening (HTS) provides an essential framework for rapidly evaluating large libraries of such analogs to identify initial "hit" compounds with desired biological activity.[5] This document provides detailed protocols for screening 3-(4-chlorobenzyl)piperidine hydrochloride analogs against relevant target classes and outlines a typical HTS workflow.
Potential Biological Targets
The versatility of the piperidine ring allows its derivatives to bind to a diverse range of targets.[1] For 3-(4-chlorobenzyl)piperidine analogs, screening campaigns can be designed around several promising target families:
-
G-Protein Coupled Receptors (GPCRs): This is a major class of drug targets. Piperidine derivatives have shown affinity for several GPCRs, including:
-
Histamine H3 Receptors: A specific analog, 1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride, was identified as a potent inverse agonist of the human H3 receptor, a target for cognitive and wakefulness disorders.[6]
-
Dopamine and Serotonin Receptors: These are critical targets for neurological and psychiatric conditions. Preliminary studies indicate that this compound may interact with these receptors.[3]
-
Muscarinic Acetylcholine Receptors (mAChRs): As key mediators of acetylcholine effects, mAChRs are attractive targets for various diseases.[5]
-
-
Enzymes:
-
Acetylcholinesterase (AChE): Inhibition of AChE is a primary strategy for treating Alzheimer's disease. Certain 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives are among the most potent AChE inhibitors known.[4]
-
Pancreatic Lipase: As a key enzyme in fat absorption, its inhibition is a therapeutic approach for obesity. Novel piperidine and pyrrolidine derivatives have been identified as potent inhibitors.[7]
-
HTS Experimental Workflow and Signaling Pathway
A successful HTS campaign follows a structured, multi-stage process to identify and validate candidate compounds. The workflow diagram below illustrates the typical progression from initial screening to hit confirmation.
Following a primary screen, hits can be further investigated to understand their mechanism of action. For compounds targeting GPCRs like the Histamine H3 receptor (a Gi-coupled receptor), the expected signaling pathway involves the modulation of cyclic AMP (cAMP) levels.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy this compound | 1171692-94-6 [smolecule.com]
- 4. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-Chlorobenzyl)piperidine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 3-(4-Chlorobenzyl)piperidine hydrochloride synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis of this compound is typically achieved through the N-alkylation of 3-benzylpiperidine with 4-chlorobenzyl chloride. This is followed by the formation of the hydrochloride salt to improve the compound's stability and solubility. The reaction generally involves a base to neutralize the hydrochloric acid generated during the alkylation.
Q2: I am experiencing a low yield in my reaction. What are the common causes?
A2: Low yields in the synthesis of 3-(4-Chlorobenzyl)piperidine can stem from several factors:
-
Incomplete reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or inefficient mixing.
-
Side reactions: The formation of byproducts can significantly reduce the yield of the desired product. A common side reaction is the formation of the corresponding benzyl alcohol from the 4-chlorobenzyl chloride, especially in the presence of water.
-
Suboptimal reaction conditions: The choice of base, solvent, and temperature can have a significant impact on the reaction outcome.
-
Purification losses: Significant amounts of the product may be lost during the work-up and purification steps.
Q3: What are the potential side products I should be aware of?
A3: The primary side product of concern is the quaternary ammonium salt, formed by the over-alkylation of the piperidine nitrogen. Another potential byproduct is 4-chlorobenzyl alcohol, which can be formed by the hydrolysis of 4-chlorobenzyl chloride, particularly if there is moisture in the reaction.
Q4: How can I minimize the formation of the quaternary ammonium salt?
A4: To minimize over-alkylation, you can slowly add the 4-chlorobenzyl chloride to the reaction mixture to maintain a relative excess of the 3-benzylpiperidine starting material. Using a stoichiometric amount of the alkylating agent is also crucial.
Q5: My final product is difficult to purify. What purification methods are recommended?
A5: Purification of this compound can be achieved through recrystallization. Suitable solvent systems for recrystallization include ethanol/ether or isopropanol/hexane. Column chromatography of the free base can also be performed before converting it to the hydrochloride salt.
Troubleshooting Guides
Problem: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Inactive Alkylating Agent | Check the purity and integrity of the 4-chlorobenzyl chloride. It can degrade over time. |
| Insufficient Base | Ensure a stoichiometric or slight excess of a suitable base is used to neutralize the HCl formed during the reaction. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Monitor the reaction progress by TLC or LC-MS. |
| Poor Solvent Choice | Select an appropriate solvent that dissolves the reactants well. Consider switching to a more polar aprotic solvent like DMF or acetonitrile. |
Problem: Presence of Significant Side Products
| Side Product | Possible Cause | Suggested Solution |
| Quaternary Ammonium Salt | Excess 4-chlorobenzyl chloride or prolonged reaction time at high temperatures. | Use a stoichiometric amount of 4-chlorobenzyl chloride and add it slowly to the reaction mixture. Monitor the reaction closely and stop it once the starting material is consumed. |
| 4-Chlorobenzyl Alcohol | Presence of water in the reaction. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Synthesis of 3-(4-Chlorobenzyl)piperidine
Materials:
-
3-Benzylpiperidine
-
4-Chlorobenzyl chloride
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-benzylpiperidine (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add a solution of 4-chlorobenzyl chloride (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-(4-Chlorobenzyl)piperidine.
Formation of this compound
Materials:
-
Crude 3-(4-Chlorobenzyl)piperidine
-
Anhydrous diethyl ether
-
Hydrochloric acid (2M in diethyl ether)
Procedure:
-
Dissolve the crude 3-(4-Chlorobenzyl)piperidine in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Data Presentation
Table 1: Effect of Base on the Yield of 3-(4-Chlorobenzyl)piperidine
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | DMF | 70 | 6 | 85 |
| 2 | Na₂CO₃ | DMF | 70 | 6 | 78 |
| 3 | Et₃N | DMF | 70 | 6 | 72 |
| 4 | DIPEA | DMF | 70 | 6 | 75 |
Table 2: Effect of Solvent on the Yield of 3-(4-Chlorobenzyl)piperidine
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | DMF | 70 | 6 | 85 |
| 2 | K₂CO₃ | Acetonitrile | 70 | 6 | 82 |
| 3 | K₂CO₃ | Toluene | 70 | 6 | 65 |
| 4 | K₂CO₃ | Dichloromethane | Reflux | 8 | 60 |
Table 3: Effect of Temperature on the Yield of 3-(4-Chlorobenzyl)piperidine
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | DMF | Room Temp. | 24 | 45 |
| 2 | K₂CO₃ | DMF | 50 | 12 | 75 |
| 3 | K₂CO₃ | DMF | 70 | 6 | 85 |
| 4 | K₂CO₃ | DMF | 90 | 4 | 83 (with increased byproducts) |
Visualizations
overcoming solubility issues with 3-(4-Chlorobenzyl)piperidine hydrochloride in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 3-(4-Chlorobenzyl)piperidine hydrochloride in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a hydrochloride salt, which significantly enhances its aqueous solubility compared to its free base form.[1] It is generally soluble in water and polar organic solvents such as methanol and ethanol. However, it exhibits limited solubility in non-polar solvents like hexane and toluene.[1] The compound is also hygroscopic, meaning it can absorb moisture from the air, which can influence its solubility characteristics.[1]
Q2: Why is my this compound not dissolving completely in my aqueous buffer?
A2: Several factors can contribute to incomplete dissolution. Firstly, the concentration you are trying to achieve may exceed the compound's intrinsic solubility in that specific buffer system. Secondly, the pH of your solution is critical. As a salt of a weak base, the solubility of this compound is pH-dependent and is generally higher in acidic conditions. If your buffer is neutral or alkaline, the less soluble free base may precipitate. Lastly, the common ion effect could play a role; a high concentration of chloride ions from other sources in your buffer might slightly decrease its solubility.
Q3: Can I heat the solution to improve the solubility of this compound?
A3: Gently warming the solution can increase the rate of dissolution and may increase the solubility of the compound. However, it is crucial to be aware of the potential for the compound to precipitate out of solution upon cooling if a supersaturated state is created. Additionally, prolonged heating at high temperatures could lead to degradation of the compound. It is recommended to conduct stability studies if heating is part of your protocol.
Q4: What are the initial steps to troubleshoot solubility issues?
A4: The most effective initial troubleshooting steps are:
-
pH Adjustment: Since this compound is a salt of a weak base, lowering the pH of the aqueous solution will favor the protonated, more soluble form.
-
Use of Co-solvents: Introducing a water-miscible organic solvent can significantly enhance solubility.
-
Sonication: Sonication can help to break down solid aggregates and increase the rate of dissolution.
Q5: When should I consider more advanced solubility enhancement techniques?
A5: If adjusting the pH and using common co-solvents do not provide the desired concentration, or if you observe precipitation upon dilution into your final experimental medium, you should consider more advanced techniques such as cyclodextrin complexation or creating a supersaturated solution with precipitation inhibitors.
Troubleshooting Guide
This guide provides systematic approaches to resolving common solubility issues encountered during experiments with this compound.
Issue 1: Precipitation Upon Dissolution in Aqueous Buffer
-
Observation: Solid material does not fully dissolve or a precipitate forms immediately after adding the compound to the aqueous buffer.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for initial precipitation.
Issue 2: Precipitation After Diluting a Stock Solution
-
Observation: A clear stock solution (e.g., in DMSO) becomes cloudy or forms a precipitate when diluted into an aqueous experimental medium.
-
Troubleshooting Strategies:
-
Decrease the Final Organic Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible, ideally below 1%, to minimize its potential impact on the experiment.
-
Serial Dilution: Instead of a single large dilution, perform a series of smaller dilutions. This can sometimes prevent the compound from crashing out of solution.
-
Use a Pluronic F-68 Solution: Prepare the final dilution in an aqueous buffer containing a small amount (e.g., 0.01-0.1%) of a non-ionic surfactant like Pluronic F-68, which can help to maintain solubility.
-
Prepare a Supersaturated Solution: A supersaturated solution can be prepared by dissolving the compound at a higher temperature and then allowing it to cool. The inclusion of precipitation inhibitors like HPMC or PVP can help to maintain the supersaturated state for a longer duration.[2]
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents at 25°C
| Solvent | Qualitative Solubility | Quantitative Solubility (mg/mL) |
| Water | Soluble | Data to be determined experimentally |
| PBS (pH 7.4) | Moderately Soluble | Data to be determined experimentally |
| 0.1 M HCl | Highly Soluble | Data to be determined experimentally |
| Ethanol | Soluble | Data to be determined experimentally |
| DMSO | Highly Soluble | Data to be determined experimentally |
| Hexane | Poorly Soluble | Data to be determined experimentally |
Table 2: Effect of pH on Aqueous Solubility at 25°C
| pH | Solubility (mg/mL) |
| 3.0 | Data to be determined experimentally |
| 5.0 | Data to be determined experimentally |
| 7.0 | Data to be determined experimentally |
| 9.0 | Data to be determined experimentally |
Table 3: Effect of Co-solvents on Aqueous Solubility (in PBS pH 7.4 at 25°C)
| Co-solvent | Concentration (%) | Solubility (mg/mL) |
| Ethanol | 5 | Data to be determined experimentally |
| Ethanol | 10 | Data to be determined experimentally |
| Propylene Glycol | 5 | Data to be determined experimentally |
| Propylene Glycol | 10 | Data to be determined experimentally |
| PEG 400 | 5 | Data to be determined experimentally |
| PEG 400 | 10 | Data to be determined experimentally |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility
This protocol determines the saturation solubility of this compound in a given solvent.
Caption: Workflow for determining equilibrium solubility.
Methodology:
-
Add an excess amount of this compound to a known volume of the desired solvent in a sealed glass vial.
-
Equilibrate the vial on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the sample to pellet the undissolved solid.
-
Carefully withdraw the supernatant and filter it through a chemically inert 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.
Protocol 2: pH-Dependent Solubility Profile
This protocol outlines the steps to determine the solubility of the compound at different pH values.
Methodology:
-
Prepare a series of aqueous buffers with different pH values (e.g., from pH 2 to 10).
-
For each pH, perform the Equilibrium Solubility Determination protocol as described in Protocol 1.
-
Plot the measured solubility (in mg/mL or molarity) as a function of pH.
Protocol 3: Cyclodextrin Complexation for Enhanced Solubility
This protocol describes a method to prepare a cyclodextrin inclusion complex to improve aqueous solubility.
Caption: Workflow for preparing a cyclodextrin inclusion complex.
Methodology:
-
Dissolve the chosen cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in purified water to the desired concentration.
-
In a separate container, dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
With vigorous stirring, add the compound solution dropwise to the cyclodextrin solution.
-
Continue stirring the mixture at room temperature for 24 hours to allow for complex formation.
-
Freeze the resulting solution and lyophilize (freeze-dry) to obtain a solid powder of the inclusion complex.
-
The solubility of the lyophilized powder can then be determined in the desired aqueous buffer using Protocol 1.
Potential Signaling Pathways
Preliminary data suggest that this compound may interact with dopamine and serotonin receptors.[1] Additionally, piperidine-containing compounds are known to sometimes interact with sigma-1 receptors. The following diagrams illustrate the general signaling pathways for these potential targets. Note: These are representative pathways and require experimental validation for this specific compound.
Dopamine D2 Receptor Signaling Pathway
Caption: General inhibitory signaling of the Dopamine D2 receptor.
Serotonin 5-HT2A Receptor Signaling Pathway
Caption: General excitatory signaling of the Serotonin 5-HT2A receptor.
Sigma-1 Receptor Signaling Pathway
Caption: General signaling modulation by the Sigma-1 receptor.
References
Technical Support Center: Enhancing the Stability of 3-(4-Chlorobenzyl)piperidine hydrochloride in Experimental Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 3-(4-Chlorobenzyl)piperidine hydrochloride in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound in aqueous solutions?
A1: this compound, like many piperidine derivatives, exhibits pH-dependent stability. It is significantly more stable in acidic aqueous environments (pH 2.5-3.5).[1] As the pH increases towards neutral and basic conditions, its stability decreases.[1] The hydrochloride salt form enhances its aqueous solubility compared to its free base form.[1]
Q2: What are the primary factors that can affect the stability of this compound in my experiments?
A2: The main factors influencing the stability of piperidine compounds are:
-
pH of the buffer: The compound is most stable in acidic conditions and degrades in neutral to alkaline buffers.[1]
-
Temperature: Higher temperatures accelerate degradation reactions.[2]
-
Light Exposure: Photosensitive compounds can degrade when exposed to light, particularly UV light.[2] It is good practice to protect solutions from light unless photostability has been confirmed.
-
Presence of Oxidizing Agents: The piperidine ring can be susceptible to oxidation.[3]
-
Humidity: For the solid compound, exposure to moisture can lead to hydrolysis.[2]
Q3: What are the recommended storage conditions for solid this compound and its stock solutions?
A3:
-
Solid Compound: Store in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[3][4] A recommended temperature range for many piperidine derivatives is 2-8°C.[2]
-
Stock Solutions: If possible, prepare fresh solutions for each experiment. If storage is necessary, store aliquots in tightly sealed vials at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles. For compounds with low solubility in aqueous buffers, consider preparing a concentrated stock in an organic solvent like DMSO and storing it at low temperatures.
Q4: My compound is precipitating when I dilute my DMSO stock into an aqueous buffer. What can I do?
A4: This is a common issue for compounds with low aqueous solubility. Here are some strategies:
-
Optimize Final DMSO Concentration: Keep the final DMSO concentration in your assay as high as experimentally tolerable (typically ≤1%).
-
Stepwise Dilution: Perform intermediate dilutions in a buffer containing a higher percentage of an organic co-solvent before the final dilution into the aqueous assay buffer.
-
Use of Solubilizing Agents: Consider the use of excipients like cyclodextrins to enhance solubility, if compatible with your experimental system.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Inconsistent or lower-than-expected activity in biological assays.
This could be due to the degradation of the compound in your experimental buffer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Appearance of unknown peaks in HPLC analysis of the experimental sample.
This may indicate the formation of degradation products.
Troubleshooting Steps:
-
Characterize the Unknown Peaks: If possible, use mass spectrometry (LC-MS) to get molecular weight information on the new peaks.
-
Perform a Forced Degradation Study: Intentionally degrade the compound under various stress conditions (acid, base, oxidation, heat, light) to see if the unknown peaks match any of the resulting degradation products. This can help in identifying the degradation pathway.
-
Optimize HPLC Method: Ensure your HPLC method is "stability-indicating," meaning it can separate the parent compound from all potential degradation products.
Quantitative Data Summary
The following tables provide templates for organizing stability data for this compound. Researchers should populate these tables with their own experimental data.
Table 1: pH-Dependent Stability of this compound at 25°C
| Buffer (50 mM) | pH | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | % Degradation |
| Citrate | 3.0 | User Data | User Data | User Data |
| Acetate | 5.0 | User Data | User Data | User Data |
| Phosphate (PBS) | 7.4 | User Data | User Data | User Data |
| Borate | 9.0 | User Data | User Data | User Data |
Table 2: Temperature-Dependent Stability in pH 7.4 PBS
| Temperature (°C) | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | % Degradation |
| 4 | User Data | User Data | User Data |
| 25 (Room Temp) | User Data | User Data | User Data |
| 37 | User Data | User Data | User Data |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Analytical balance
-
Volumetric flask
-
Vortex mixer or sonicator
Procedure:
-
Calculate the required mass of this compound for the desired volume and concentration (Molecular Weight: 246.18 g/mol ).
-
Accurately weigh the solid compound and transfer it to a volumetric flask.
-
Add approximately half of the final volume of DMSO to the flask.
-
Gently swirl the flask to dissolve the compound. If necessary, use a vortex mixer or sonicator to aid dissolution.
-
Once fully dissolved, add DMSO to the final volume mark.
-
Mix the solution thoroughly.
-
Dispense into single-use aliquots and store at -20°C or -80°C, protected from light.
Protocol 2: General Stability-Indicating HPLC-UV Method
This is a general method that should be optimized for your specific equipment and degradation products.
Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Trifluoroacetic acid (TFA) in WaterB: Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to elute the compound and potential degradation products, then return to initial conditions. (e.g., 10-90% B over 15 min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Determined by UV-Vis scan of the compound (e.g., 220 nm) |
| Injection Volume | 10 µL |
Method Validation Workflow:
Caption: Workflow for developing a stability-indicating HPLC method.
Protocol 3: Forced Degradation Study
Objective: To identify potential degradation products and pathways, and to confirm the specificity of the analytical method.
Procedure:
-
Prepare Stock Solution: Prepare a solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for a set time (e.g., 2, 6, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for a set time.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a set time.
-
Thermal Degradation: Heat the solid compound at a high temperature (e.g., 80°C) for a set time, then dissolve for analysis.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for a set time.
-
-
Sample Analysis: At each time point, withdraw a sample, neutralize if necessary, dilute to an appropriate concentration, and analyze using the stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with a control (unstressed) sample to identify new peaks corresponding to degradation products. Aim for 5-20% degradation of the parent compound.[5]
Potential Degradation Pathway:
Caption: Potential degradation pathways for 3-(4-Chlorobenzyl)piperidine.
References
- 1. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction conditions for the synthesis of 3-(4-Chlorobenzyl)piperidine hydrochloride derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-Chlorobenzyl)piperidine hydrochloride and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.
Question 1: Why is the yield of my N-alkylation reaction between piperidine and 4-chlorobenzyl chloride consistently low?
Answer: Low yields in the N-alkylation of piperidine can arise from several factors, including suboptimal reaction conditions and the formation of side products.
-
Potential Cause 1: Ineffective Base or Solvent System. The choice of base and solvent is critical for efficient N-alkylation.
-
Potential Cause 2: Formation of Quaternary Ammonium Salt. Over-alkylation of the desired tertiary amine product can lead to the formation of a quaternary ammonium salt, especially if there is an excess of the alkylating agent.
-
Solution: To minimize this, slowly add the 4-chlorobenzyl chloride to a solution where piperidine is in excess.[1]
-
-
Potential Cause 3: Competing Hydrolysis of the Alkylating Agent. In the presence of water, 4-chlorobenzyl chloride can hydrolyze to the corresponding alcohol, reducing the amount available for the desired reaction.
-
Solution: Ensure that anhydrous solvents and reagents are used. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude moisture.
-
Question 2: I am observing multiple spots on my TLC plate during the reductive amination of 4-chlorobenzaldehyde with piperidine. What are the likely side products?
Answer: The formation of multiple products in a reductive amination reaction is a common issue.
-
Potential Cause 1: Reduction of the Aldehyde. The reducing agent can reduce the starting aldehyde to the corresponding alcohol (4-chlorobenzyl alcohol).
-
Solution: Use a milder reducing agent that is selective for the iminium ion over the aldehyde, such as sodium triacetoxyborohydride (NaBH(OAc)₃).[3]
-
-
Potential Cause 2: Incomplete Imine Formation. The reaction between the aldehyde and the amine to form the iminium ion intermediate is a reversible, pH-dependent equilibrium.
-
Solution: The reaction is often facilitated by a mildly acidic catalyst, such as acetic acid, to promote imine formation.[3]
-
-
Potential Cause 3: Dialkylation. The secondary amine product can potentially react with another molecule of the aldehyde and be reduced to form a tertiary amine.
-
Solution: Using a slight excess of the amine can help to minimize this side reaction.
-
Question 3: My reaction has stalled and is not proceeding to completion. What steps can I take?
Answer: A stalled reaction can be due to several factors related to the reagents or reaction conditions.
-
Potential Cause 1: Deactivated Reagents. Reagents, especially the reducing agent or organometallics, can degrade if not stored or handled properly.
-
Solution: Use freshly opened or properly stored reagents. Ensure that moisture-sensitive reagents are handled under an inert atmosphere.
-
-
Potential Cause 2: Suboptimal Temperature. The reaction may require heating to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature while monitoring the progress by TLC or LC-MS. For N-alkylation, temperatures around 80°C are sometimes used.[4]
-
-
Potential Cause 3: Insufficient Reaction Time. Some reactions are inherently slow and may require extended periods to reach completion.
-
Solution: Allow the reaction to stir for a longer period (e.g., overnight) and continue to monitor its progress.
-
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of 3-(4-Chlorobenzyl)piperidine?
A1: The synthesis can be approached in a few ways. One common method is the N-alkylation of piperidine with 4-chlorobenzyl chloride.[1][4] Another approach is the reductive amination of 4-chlorobenzaldehyde with piperidine.[5] A convenient method for preparing 3-(substituted benzyl)piperidines involves the addition of a substituted phenylmagnesium bromide to pyridine-3-carboxaldehyde, followed by deoxygenation and ring saturation.[6]
Q2: How do I choose the right reducing agent for the reductive amination synthesis?
A2: The choice of reducing agent is crucial for a successful reductive amination. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is mild and selective for the iminium ion, reducing the likelihood of aldehyde reduction.[3] Sodium cyanoborohydride (NaBH₃CN) is another option, though it is more toxic.[7]
Q3: What is the best way to purify the final this compound product?
A3: The free base of 3-(4-Chlorobenzyl)piperidine can be purified by flash column chromatography on silica gel.[3] To form the hydrochloride salt, the purified free base is typically dissolved in a suitable solvent like ethyl acetate or diethyl ether, and a solution of HCl in the same or another appropriate solvent (e.g., dioxane) is added.[8][9] The resulting precipitate can then be collected by filtration and washed with a cold solvent to remove any remaining impurities.
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of this compound can be confirmed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[3]
Q5: Are there any specific safety precautions I should take when working with the reagents for this synthesis?
A5: Yes, standard laboratory safety precautions should always be followed. 4-Chlorobenzyl chloride is a lachrymator and should be handled in a well-ventilated fume hood. Piperidine is a flammable and corrosive liquid. Reducing agents like sodium triacetoxyborohydride should be handled with care as they can react with water to release flammable hydrogen gas. Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.
Data Presentation
Table 1: Optimization of N-Alkylation Reaction Conditions
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | K₂CO₃ | DMF | Room Temp | 12 | Moderate | [1] |
| 2 | NaH | DMF | 0 to Room Temp | 4 | Good | [1] |
| 3 | DIPEA | Acetonitrile | Room Temp | 12 | High | [1] |
| 4 | Pyridine | THF | Room Temp | 16 | High | [10] |
| 5 | K₂CO₃ | Ethanol | 80 (Microwave) | 0.67 | Good | [4] |
Table 2: Comparison of Reducing Agents for Reductive Amination
| Entry | Reducing Agent | Solvent | Additive | Yield (%) | Key Features | Reference |
| 1 | NaBH(OAc)₃ | EtOAc | None | High | Mild, selective for iminium ion. | [3] |
| 2 | NaBH₃CN | Methanol | Acetic Acid | Good | Effective but more toxic. | [3][7] |
| 3 | H₂/Catalyst | Various | None | Varies | Can be effective but may require high pressure and temperature. | [11] |
Experimental Protocols
Protocol 1: Synthesis of 3-(4-Chlorobenzyl)piperidine via N-Alkylation
-
To a solution of piperidine (1.1 equivalents) in anhydrous acetonitrile in a round-bottom flask, add N,N-diisopropylethylamine (DIPEA) (1.5 equivalents).[1]
-
Slowly add 4-chlorobenzyl chloride (1.0 equivalent) to the stirred solution at room temperature under a nitrogen atmosphere.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of 3-(4-Chlorobenzyl)piperidine via Reductive Amination
-
To a solution of 4-chlorobenzaldehyde (1.0 equivalent) in ethyl acetate (0.5 M), add piperidine (1.1 equivalents).[3]
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 equivalents) portion-wise to the mixture.[3]
-
Stir the reaction mixture at room temperature for 6 hours or until completion as monitored by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Formation of this compound
-
Dissolve the purified 3-(4-Chlorobenzyl)piperidine free base in a minimal amount of ethyl acetate.
-
Slowly add a 4 M solution of HCl in dioxane dropwise with stirring until precipitation is complete.[8]
-
Stir the resulting suspension for 30 minutes at room temperature.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold ethyl acetate.
-
Dry the product under vacuum to obtain this compound as a solid.
Visualizations
Caption: Synthetic workflow for 3-(4-Chlorobenzyl)piperidine HCl.
Caption: Troubleshooting flowchart for synthesis optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. echemi.com [echemi.com]
- 5. Show how to synthesize the following amines from the indicated st... | Study Prep in Pearson+ [pearson.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2021059220A1 - Process for the production of 5-(4-((2 s,5 s)-5-(4-chlorobenzyl)-2-methylmorpholino)piperidin-1-yl)-1 h-1,2,4-triazol-3-amine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. usiena-air.unisi.it [usiena-air.unisi.it]
- 10. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites [mdpi.com]
troubleshooting inconsistent results in 3-(4-Chlorobenzyl)piperidine hydrochloride bioassays
Welcome to the technical support center for 3-(4-Chlorobenzyl)piperidine hydrochloride bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this compound in various experimental settings.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Inconsistent IC50 values in Acetylcholinesterase (AChE) Inhibition Assays.
-
Question: My calculated IC50 value for this compound in our AChE inhibition assay varies significantly between experiments. What could be the cause?
-
Answer: Inconsistent IC50 values in AChE assays can stem from several factors:
-
Enzyme Activity: Ensure the acetylcholinesterase enzyme is properly stored and handled to maintain its activity. Avoid repeated freeze-thaw cycles. It is recommended to test the activity of a new batch of AChE before initiating experiments.
-
Substrate Stability: The substrate, typically acetylthiocholine (ATCh), can degrade. Prepare fresh ATCh solution for each experiment.
-
Buffer Conditions: The pH and composition of the assay buffer are critical for optimal enzyme activity. Prepare fresh buffer and verify the pH (typically between 7.5 and 8.0) before use.
-
Compound Stability and Solubility: this compound is more stable in acidic aqueous environments (pH 2.5-3.5).[1] While it has enhanced aqueous solubility compared to its free base, issues can still arise in neutral or basic buffers used for enzymatic assays.[1] Consider preparing a concentrated stock solution in an appropriate solvent (e.g., DMSO) and diluting it in the assay buffer immediately before use. Be mindful of the final DMSO concentration, which should ideally not exceed 1-2%.
-
Pipetting Accuracy: Small inaccuracies in pipetting volumes, especially with potent inhibitors, can lead to significant variability. Ensure all pipettes are properly calibrated.
-
Incubation Times and Temperatures: Maintain consistent incubation times and temperatures for all experiments as these can affect the reaction rate.
-
Issue 2: High Background Signal in Cell Viability Assays (e.g., MTT Assay).
-
Question: I am observing high absorbance readings in my negative control wells (cells treated with vehicle only) in an MTT assay with this compound. Why is this happening?
-
Answer: High background in MTT assays can be caused by several factors:
-
Microbial Contamination: Bacterial or yeast contamination can reduce the MTT reagent, leading to a false-positive signal. Visually inspect your cell cultures for any signs of contamination.
-
Compound Interference: The test compound itself might interfere with the MTT reagent. To test for this, run a control with the compound in cell-free media.
-
Incomplete Solubilization of Formazan Crystals: Ensure complete solubilization of the formazan crystals by adding the appropriate volume of solubilizing agent (e.g., DMSO) and mixing thoroughly.
-
Phenol Red Interference: Phenol red in the culture medium can interfere with absorbance readings. Consider using a phenol red-free medium for the assay.
-
Issue 3: Poor Reproducibility in Receptor Binding Assays.
-
Question: I am getting inconsistent results in my dopamine/serotonin receptor binding assays when testing this compound. What are the likely causes?
-
Answer: Poor reproducibility in receptor binding assays is a common challenge. Here are some potential causes:
-
Membrane Preparation Quality: The quality and consistency of your cell membrane preparations are crucial. Ensure a standardized protocol for membrane preparation and storage.
-
Radioligand Integrity: If using a radioligand, ensure it has not degraded. Check the expiration date and store it properly.
-
Incubation Conditions: Variations in incubation time, temperature, and buffer composition can significantly impact binding.
-
Compound Solubility: As with enzymatic assays, the solubility of this compound in the assay buffer is critical. The common ion effect can suppress the solubility of hydrochloride salts in buffers containing chloride ions.[2][3] Consider using a buffer system without chloride ions if solubility is a suspected issue.
-
Inadequate Washing: In filtration-based assays, insufficient washing can lead to high non-specific binding and variability.
-
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: The precise mechanism of action is still under investigation. However, preliminary research suggests that this compound may interact with dopamine and serotonin receptors.[1] Additionally, some studies have indicated potential antifungal properties and inhibitory effects on enzymes like acetylcholinesterase.[1]
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: Due to its hydrochloride salt form, this compound has enhanced aqueous solubility compared to its free base.[1] However, for high concentration stock solutions, polar organic solvents like methanol, ethanol, or DMSO are commonly used. For cell-based assays, it is crucial to keep the final concentration of organic solvents low (typically ≤1%) to avoid solvent-induced toxicity.
Q3: How should this compound be stored?
A3: It is a solid and should be stored in a cool, dry place. For long-term storage, especially in solution, it is advisable to aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles. The compound exhibits enhanced stability in acidic aqueous environments.[1]
Data Presentation
The following tables summarize quantitative data for compounds structurally related to this compound. This information is provided for comparative purposes to aid in the interpretation of your experimental results.
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Substituted Benzylpiperidine Derivatives
| Compound | Substitution on Benzyl Ring | AChE IC50 (µM) | Reference |
| 15b | 2-methyl | 0.39 | [4] |
| 15c | 3-methyl | Comparable to 15a | [4] |
| 15d | 4-methyl | Reduced activity vs. 15a | [4] |
| 9m | 4-chloro | 0.21 | [4] |
| d5 | (linker to hydroxamic acid) | 6.89 | [1] |
| d10 | (linker to hydroxamic acid) | 3.22 | [1] |
Table 2: Dopamine and Serotonin Receptor Binding Affinity of Substituted Piperidine Derivatives
| Compound | Receptor Target | Binding Affinity (Ki, nM) | Reference |
| 8a | Dopamine D4 | 205.9 | [5] |
| 8b | Dopamine D4 | 169 | [5] |
| 9j | Dopamine D4 | 96 | [5] |
| Compound 1 | Serotonin Transporter (SERT) | 2 - 400 | [6] |
| Compound 22 | 5-HT1A / SERT | Balanced occupancy | [7] |
Table 3: Cytotoxicity of Substituted Piperidine and Related Derivatives in Cancer Cell Lines
| Compound Class | Cell Line | Cytotoxicity Metric | Value (µM) | Reference |
| 1,5-Diaryl-3-oxo-1,4-pentadienes on a piperidine ring | Ca9-22, HSC-2, HSC-4 (Oral Squamous Carcinoma) | Varies | Varies | [3] |
| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | MCF-7 (Breast Cancer) | IC50 | 1.78 | [8] |
| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | A549 (Lung Cancer) | IC50 | 4.04 | [8] |
| 3-Cyano-2-substituted pyridines | MCF-7 (Breast Cancer) | IC50 | 2.04 - 8.12 | [9] |
Experimental Protocols
Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is adapted from established methods for determining AChE inhibitory activity.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCh)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCh in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO), and then dilute further in phosphate buffer.
-
-
Assay:
-
In a 96-well plate, add in the following order:
-
Phosphate buffer
-
Test compound solution (or vehicle for control)
-
DTNB solution
-
AChE enzyme solution
-
-
Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the ATCh substrate solution.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Continue to take readings at regular intervals for a set period (e.g., every 30 seconds for 5-10 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: MTT Cell Viability Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound.
Materials:
-
Target cell line
-
Complete cell culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density in complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add MTT solution to each well and incubate for 1-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.
-
Visualizations
Caption: A typical experimental workflow for a cell-based bioassay.
Caption: A logical approach to troubleshooting inconsistent bioassay results.
Caption: A hypothetical signaling pathway for this compound.
References
- 1. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New 3-Cyano-2-Substituted Pyridines Induce Apoptosis in MCF 7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of High-Purity 3-(4-Chlorobenzyl)piperidine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of high-purity 3-(4-Chlorobenzyl)piperidine hydrochloride. This document offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: My synthesized this compound has a yellowish tint. What is the cause and how can I remove it?
A1: A yellow to brownish discoloration in piperidine derivatives is often due to the presence of oxidation byproducts. These impurities can arise if the reaction or storage conditions are not inert. To remove these colored impurities, recrystallization is often effective. If the color persists, a charcoal treatment during recrystallization or column chromatography may be necessary. Storing the purified compound under an inert atmosphere (e.g., nitrogen or argon) and protected from light can help prevent re-oxidation.
Q2: I am observing residual starting materials (e.g., 3-benzylpiperidine, 4-chlorobenzyl chloride) in my crude product. What is the best way to remove them?
A2: Removal of unreacted starting materials can typically be achieved through recrystallization or column chromatography. The choice of method will depend on the physical properties of the impurities. For instance, if the starting materials have significantly different polarities from the desired product, flash column chromatography can be a highly effective separation technique.
Q3: My yield after purification is consistently low. What are the potential reasons and how can I improve it?
A3: Low recovery can stem from several factors. During recrystallization, using an excessive amount of solvent or cooling the solution too rapidly can lead to significant loss of product in the mother liquor. In column chromatography, improper selection of the mobile phase can lead to poor separation and loss of product. To improve yield, carefully optimize the solvent system for recrystallization to ensure the product is sparingly soluble at low temperatures. For chromatography, a thorough TLC analysis to determine the optimal eluent system is crucial.
Q4: I am having difficulty inducing crystallization of my this compound. What should I do?
A4: Difficulty in crystallization can be due to the presence of impurities that inhibit crystal lattice formation or the selection of an inappropriate solvent system. Ensure the crude product is as pure as possible before attempting recrystallization. If the product oils out, try scratching the inside of the flask with a glass rod to create nucleation sites. Seeding with a small crystal of pure product, if available, can also be effective. Experimenting with different solvent systems, including binary solvent mixtures, is highly recommended.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Oiling out / No crystallization | Incorrect solvent system. | Screen a variety of solvents (e.g., isopropanol, acetonitrile, ethanol/diethyl ether) to find one where the compound is soluble when hot but sparingly soluble when cold. |
| Presence of impurities. | Purify the crude material further by another technique like column chromatography before recrystallization. | |
| Low Recovery | Too much solvent used. | Use the minimum amount of hot solvent required to fully dissolve the compound. |
| Cooling too rapidly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Colored Crystals | Trapped impurities. | Consider a hot filtration step to remove insoluble impurities or a charcoal treatment to remove colored impurities before allowing the solution to cool. |
Flash Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor Separation | Inappropriate mobile phase. | Perform a thorough TLC analysis with various solvent systems to find an eluent that provides good separation (Rf difference of at least 0.2). For piperidine derivatives, a common mobile phase is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The addition of a small amount of a basic modifier like triethylamine (0.1-1%) can improve peak shape. |
| Product Elutes Too Quickly | Mobile phase is too polar. | Decrease the polarity of the mobile phase by reducing the proportion of the more polar solvent. |
| Product Does Not Elute | Mobile phase is not polar enough. | Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Sparingly soluble | General knowledge for hydrochloride salts |
| Methanol | Soluble | General knowledge for hydrochloride salts |
| Ethanol | Soluble | General knowledge for hydrochloride salts |
| Isopropanol | Sparingly soluble cold, soluble hot | [1][2] |
| Acetonitrile | Sparingly soluble cold, soluble hot | [1][2] |
| Ethyl Acetate | Sparingly soluble | [1][2] |
| Dichloromethane | Soluble | General knowledge for organic salts |
| Diethyl Ether | Insoluble | General knowledge for hydrochloride salts |
| Hexane | Insoluble | General knowledge for hydrochloride salts |
Table 2: Analytical Methods for Purity Assessment
| Technique | Typical Conditions | Purpose |
| HPLC | Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)Mobile Phase: Acetonitrile/Water with 0.1% TFA or formic acid (gradient elution)Detection: UV at ~220 nm and ~270 nm | To determine the purity of the final product and quantify impurities. |
| ¹H NMR | Solvent: DMSO-d₆ or D₂O | To confirm the chemical structure and assess for the presence of impurities. |
| LC-MS | Ionization: ESI+ | To identify the mass of the parent compound and any impurities. |
Experimental Protocols
Protocol 1: Recrystallization from Isopropanol
This protocol is a general guideline and may require optimization.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot isopropanol to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Cover the flask and let it stand undisturbed to allow for crystal formation.
-
Cooling: Once crystal formation has started, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold isopropanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis.
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Add silica gel (2-3 times the weight of the crude product) and evaporate the solvent to obtain a dry, free-flowing powder.
-
Column Packing: Pack a chromatography column with silica gel in the chosen mobile phase (e.g., a mixture of dichloromethane and methanol).
-
Loading: Carefully load the prepared slurry onto the top of the packed column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Mandatory Visualization
References
Technical Support Center: Characterization of Novel Piperidine Derivatives
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the characterization of novel piperidine derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental characterization of piperidine compounds.
Issue 1: Broad or Complex Peaks in ¹H NMR Spectra
Q: Why am I observing broad and poorly resolved peaks in the proton NMR spectrum of my piperidine derivative, particularly for the ring protons?
A: This is a common issue when analyzing piperidine derivatives and is often attributable to slow conformational exchange on the NMR timescale. The piperidine ring exists in a dynamic equilibrium between two chair conformations. If the rate of this "ring-flipping" is comparable to the NMR timescale, it can lead to significant peak broadening. The rate of this exchange can be influenced by the substitution pattern on the ring and the nature of the substituent on the nitrogen atom.
Troubleshooting Steps:
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures is the most effective way to diagnose this issue.
-
At higher temperatures: The rate of conformational exchange increases, leading to a coalescence of the broad peaks into sharper, time-averaged signals.
-
At lower temperatures: The exchange rate slows down, and you should be able to resolve distinct signals for the axial and equatorial protons of each of the two chair conformations.
-
-
Solvent Change: The polarity and viscosity of the solvent can influence the conformational equilibrium. Acquiring spectra in a different solvent (e.g., switching from chloroform-d to toluene-d₈ or DMSO-d₆) may help to resolve the signals.
-
Acidification: If the nitrogen atom is basic, adding a drop of an acid (like TFA-d) can protonate the nitrogen. This can lock the conformation or at least significantly alter the rate of exchange, sometimes resulting in sharper signals.
Q: My ¹H NMR spectrum shows more signals than expected for my piperidine derivative. What could be the cause?
A: The presence of unexpected additional signals often points to the existence of multiple species in solution. For piperidine derivatives, this could be due to:
-
Rotamers: If there is a bulky substituent on the nitrogen atom (e.g., an amide or a carbamate), rotation around the C-N bond might be restricted, leading to the presence of different rotational isomers (rotamers), each giving its own set of NMR signals.
-
Diastereomers: If your molecule has multiple chiral centers, you may have a mixture of diastereomers that were not separated during purification. Diastereomers are distinct compounds and will have different NMR spectra.
-
Slow Nitrogen Inversion: The nitrogen atom in a piperidine ring can undergo inversion. If this process is slow on the NMR timescale, and the two invertomers are not equivalent, you may observe separate sets of signals.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for complex ¹H NMR spectra.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in determining the stereochemistry of chiral piperidine derivatives?
A1: Determining the absolute and relative stereochemistry is a significant challenge.
-
Relative Stereochemistry: For diastereomers, 2D NMR techniques like NOESY or ROESY can be invaluable. These experiments detect through-space interactions between protons. A strong NOE signal between two protons indicates they are close in space (e.g., both are in axial or equatorial positions on the same face of the ring).
-
Absolute Stereochemistry: This is more complex. Unambiguous determination often requires X-ray crystallography of a single crystal. If crystals are not available, chiral chromatography (HPLC or SFC) can be used to separate the enantiomers. The absolute configuration can then be assigned by comparing the experimental electronic circular dichroism (ECD) spectrum to a theoretically calculated spectrum.
Q2: What is polymorphism and why is it a concern for piperidine-based active pharmaceutical ingredients (APIs)?
A2: Polymorphism is the ability of a solid material to exist in multiple crystalline forms or "polymorphs". These different forms have the same chemical composition but different internal crystal packing. This is a critical concern for APIs because different polymorphs can have significantly different physicochemical properties, including:
-
Solubility and Dissolution Rate: This directly impacts the bioavailability of the drug.
-
Stability: One polymorph may be less stable and convert to another form over time, affecting shelf-life.
-
Melting Point
-
Mechanical Properties: (e.g., tabletability)
It is crucial to identify and characterize the most stable polymorph early in the drug development process. Techniques like X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) are used for this purpose.
Q3: What are the characteristic fragmentation patterns for piperidine derivatives in mass spectrometry?
A3: In Electron Ionization Mass Spectrometry (EI-MS), piperidine derivatives undergo characteristic fragmentation pathways, primarily initiated by the ionization of the nitrogen atom. The most prominent pathway is α-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom. This results in the formation of a stable, resonance-stabilized iminium cation, which often corresponds to the base peak in the spectrum.
Caption: Common EI-MS fragmentation pathway for piperidines.
Data Presentation
Table 1: Typical ¹H NMR Chemical Shift Ranges for Piperidine Ring Protons (Chair Conformation)
| Proton Type | Environment | Typical Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| Axial (Hₐ) | Shielded by 1,3-diaxial interactions | 1.0 - 1.5 | Jₐₐ ≈ 8-13 Hz (trans-diaxial) |
| Equatorial (Hₑ) | Deshielded relative to axial protons | 1.6 - 1.9 | Jₑₑ ≈ 2-5 Hz |
| Geminal (Hₐ, Hₑ) | Protons on the same carbon | - | Jₐₑ ≈ 2-5 Hz |
Note: These are approximate ranges and can vary significantly based on the presence of substituents and their electronic effects.
Experimental Protocols
Protocol 1: Variable Temperature (VT) NMR for Studying Conformational Dynamics
Objective: To resolve broad signals from a piperidine derivative by either increasing or decreasing the rate of conformational exchange relative to the NMR timescale.
Methodology:
-
Sample Preparation: Prepare a standard NMR sample of your compound in a suitable deuterated solvent (e.g., toluene-d₈ for a wide temperature range).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K) to serve as a reference.
-
High-Temperature Acquisition:
-
Increase the sample temperature in increments of 10-15 K (e.g., to 313 K, 328 K, 343 K...).
-
Allow the temperature to equilibrate for 5-10 minutes at each step.
-
Acquire a spectrum at each temperature, ensuring the spectrometer is properly tuned and shimmed.
-
Observe for the coalescence of broad peaks into sharper, averaged signals.
-
-
Low-Temperature Acquisition:
-
Cool the sample in increments of 10-15 K (e.g., to 283 K, 268 K, 253 K...).
-
Allow for temperature equilibration at each step.
-
Acquire a spectrum at each temperature.
-
Observe for the "freezing out" of the two chair conformers, where broad peaks resolve into two distinct sets of sharp signals.
-
-
Data Analysis: Analyze the spectra at different temperatures to determine the coalescence temperature. This data can be used to calculate the energy barrier (ΔG‡) for the ring-flipping process.
strategies to increase the selectivity of 3-(4-Chlorobenzyl)piperidine hydrochloride for specific receptors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to aid in experiments aimed at increasing the receptor selectivity of 3-(4-Chlorobenzyl)piperidine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the known receptor binding profile of this compound?
A1: Direct and comprehensive public data on the receptor binding profile of this compound is limited. However, based on the structure-activity relationships of analogous compounds, it is hypothesized to interact with several receptor families, including:
-
Dopamine Receptors: Analogs containing the 4-chlorobenzylpiperidine moiety have shown affinity for dopamine receptors, particularly the D4 subtype. For example, a similar compound, 5-(4-Chlorophenyl)-3-(1-(4-chlorobenzyl)piperidin-4-yl)pyrazole, was identified as a human dopamine D4 (hD4) receptor ligand with a moderate affinity (Ki of 61 nM) and 4-fold selectivity over the D2 receptor.[1]
-
Sigma Receptors: Piperidine derivatives are a well-established class of sigma receptor ligands. Modifications to the piperidine ring and its substituents are known to significantly influence affinity and selectivity for σ1 and σ2 subtypes.
-
Serotonin Transporter (SERT): Certain 3-substituted piperidine derivatives have demonstrated high affinity for the serotonin transporter.[2]
A preliminary screening against a panel of receptors is the recommended first step to establish a baseline binding profile for your specific batch of this compound.
Q2: What are the general strategies to increase the selectivity of a piperidine-based compound like this?
A2: Increasing receptor selectivity is a key challenge in drug development. General medicinal chemistry strategies that can be applied include:
-
Structure-Based Drug Design: If the crystal structure of the target receptor is known, you can computationally dock your compound into the binding site to identify key interactions. This allows for the rational design of modifications to enhance binding to the desired receptor while decreasing affinity for off-target receptors.
-
Pharmacophore Modeling: By comparing the structures of known selective ligands for your target receptor, you can build a pharmacophore model. This model will highlight the essential chemical features required for selective binding, guiding the design of new analogs.
-
Bioisosteric Replacement: Systematically replace functional groups on the this compound molecule with bioisosteres. For example, the chlorine atom on the benzyl ring could be replaced with other halogens (F, Br), a methyl group, or a trifluoromethyl group to probe the effect on electrostatic and steric interactions at the receptor binding pocket.
-
Conformational Constraint: Introducing rigid elements, such as ring systems, into the molecule can lock it into a specific conformation that is preferred by the target receptor but not by off-target receptors.
Q3: My compound shows affinity for multiple receptors. How can I begin to improve its selectivity for my target of interest?
A3: A common approach is to perform a systematic Structure-Activity Relationship (SAR) study. This involves synthesizing a series of analogs where specific parts of the molecule are modified one at a time. For this compound, you could explore:
-
Substitution on the Benzyl Ring: Modify the position and nature of the substituent on the phenyl ring. For example, moving the chlorine to the 2- or 3-position, or introducing different electron-withdrawing or electron-donating groups.
-
Modification of the Piperidine Ring: Introduce substituents on the piperidine nitrogen or at other positions on the ring. N-alkylation or N-arylation can significantly alter the binding profile.
-
Alteration of the Linker: While this compound has a direct benzyl-piperidine linkage, introducing a short linker (e.g., an ether or amide) could alter the orientation of the aromatic ring relative to the piperidine and impact receptor interactions.
By testing each new analog in binding assays for your target and key off-target receptors, you can build a dataset that informs which modifications enhance selectivity.
Troubleshooting Guides
Problem 1: High Non-Specific Binding in Radioligand Binding Assays
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | Decrease the concentration of the test compound. Check the solubility of the compound in the assay buffer. The use of a small percentage of a co-solvent like DMSO may be necessary, but its concentration should be kept constant across all assay points and be validated for its effect on receptor binding. |
| Excessive Radioligand Concentration | Use a radioligand concentration at or below its Kd for the receptor to minimize non-specific binding. |
| Inadequate Washing | Increase the number and/or volume of washes during the filtration step to more effectively remove unbound radioligand. Ensure the wash buffer is at the correct temperature (typically ice-cold). |
| Filter Binding | Pre-soak the filter plates with a blocking agent like polyethyleneimine (PEI) to reduce the binding of the radioligand and compound to the filter material itself. |
Problem 2: Inconsistent IC50/Ki Values Between Experiments
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell/Membrane Preparation | Ensure a standardized protocol for cell culture, harvesting, and membrane preparation. Use a consistent protein concentration in all assays. Store membrane preparations in aliquots at -80°C to avoid multiple freeze-thaw cycles. |
| Pipetting Errors | Use calibrated pipettes and perform serial dilutions carefully. For potent compounds, small errors in concentration can lead to large shifts in IC50 values. |
| Assay Drift | Randomize the sample layout on the 96-well plate to minimize any systematic errors due to plate position. Include a known reference compound as a positive control in every experiment to monitor for inter-assay variability. |
| Radioligand Degradation | Check the age and storage conditions of the radioligand. Perform a saturation binding experiment to ensure the radioligand still has the expected affinity for the receptor. |
Problem 3: No Functional Response in a GTPγS Binding Assay Despite Good Binding Affinity
| Possible Cause | Troubleshooting Step |
| Compound is an Antagonist or Inverse Agonist | The GTPγS binding assay measures G-protein activation and is therefore a functional assay for agonists. If your compound is a neutral antagonist, it will bind to the receptor but will not elicit a response on its own. To test for antagonist activity, perform the assay in the presence of a known agonist and look for a rightward shift in the agonist's dose-response curve. |
| Receptor is Not G-protein Coupled | The target receptor may signal through a different pathway (e.g., ion channel, enzyme-linked). The sigma-1 receptor, for example, is not a GPCR.[3] Research the signaling mechanism of your target receptor to choose an appropriate functional assay. |
| Incorrect G-protein Coupling | The receptor may couple to a G-protein subtype that is not abundant in your cell or membrane preparation. Consider using a cell line that overexpresses the receptor and the relevant G-protein, or use specific antibodies to immunoprecipitate the G-protein subtype of interest. |
| Assay Conditions Not Optimal | The concentration of GDP, Mg2+, and NaCl can significantly impact the signal window in a GTPγS binding assay. Optimize these components for your specific receptor and cell system. |
Summary of Potential Receptor Binding Affinities (Inferred from Analogs)
Disclaimer: The following data is for structurally related compounds and should be used as a guide for initial experimental design. The actual binding affinities of this compound may differ.
| Receptor Family | Receptor Subtype | Analog Compound | Ki (nM) |
| Dopamine | D4 | 5-(4-Chlorophenyl)-3-(1-(4-chlorobenzyl)piperidin-4-yl)pyrazole | 61 |
| Dopamine | D2 | 5-(4-Chlorophenyl)-3-(1-(4-chlorobenzyl)piperidin-4-yl)pyrazole | ~244 |
| Sigma | σ1 | 1-[2-(4-Chlorophenoxy)ethyl]-4-methylpiperidine | 0.34-1.18 |
| Serotonin | SERT | 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives | 2 - 400 |
Detailed Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay for Dopamine D2/D4 Receptors
1. Materials:
- Cell membranes expressing human recombinant D2 or D4 receptors.
- Radioligand: [³H]-Spiperone or [³H]-N-methylspiperone.
- Wash Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, pH 7.4.
- Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.
- Non-specific binding control: Haloperidol (10 µM).
- 96-well filter plates (e.g., GF/B or GF/C, pre-soaked in 0.5% PEI).
- Scintillation fluid.
2. Procedure:
- Prepare serial dilutions of this compound in assay buffer.
- In a 96-well plate, add in the following order:
- 25 µL of assay buffer (for total binding) or 25 µL of 10 µM haloperidol (for non-specific binding) or 25 µL of test compound dilution.
- 25 µL of radioligand at a final concentration close to its Kd.
- 50 µL of membrane preparation (5-20 µg of protein).
- Incubate the plate at room temperature for 60-90 minutes.
- Terminate the assay by rapid filtration through the pre-soaked filter plate using a cell harvester.
- Wash the filters 3-4 times with ice-cold wash buffer.
- Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate the percentage of specific binding at each concentration of the test compound.
- Determine the IC50 value by non-linear regression analysis of the competition curve.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: GTPγS Functional Assay for G-Protein Coupled Receptors
1. Materials:
- Cell membranes expressing the GPCR of interest.
- [³⁵S]-GTPγS.
- Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
- GDP (concentration to be optimized, typically 1-10 µM).
- Non-specific binding control: Unlabeled GTPγS (10 µM).
- 96-well filter plates.
- Scintillation fluid.
2. Procedure:
- Prepare serial dilutions of this compound (or a known agonist as a positive control) in assay buffer.
- In a 96-well plate, add in the following order:
- 50 µL of test compound dilution or buffer.
- 25 µL of a mixture of [³⁵S]-GTPγS (final concentration ~0.1 nM) and GDP.
- 25 µL of membrane preparation (10-20 µg of protein).
- Incubate the plate at 30°C for 60 minutes with gentle agitation.
- Terminate the reaction by rapid filtration through the filter plate.
- Wash the filters 3-4 times with ice-cold wash buffer.
- Dry the filter plate, add scintillation fluid, and count the radioactivity.
3. Data Analysis:
- Plot the stimulated binding (cpm) against the log concentration of the test compound.
- Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation) values from the dose-response curve using non-linear regression.
Visualizations
Caption: Workflow for characterizing and improving receptor selectivity.
Caption: Hypothesized signaling pathways based on analog data.
References
- 1. 4-Heterocyclylpiperidines as selective high-affinity ligands at the human dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
Technical Support Center: Mitigating Off-Target Effects of 3-(4-Chlorobenzyl)piperidine hydrochloride in Cellular Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the off-target effects of 3-(4-Chlorobenzyl)piperidine hydrochloride in cellular models.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects, and why are they a concern for this compound?
A1: Off-target effects are unintended interactions of a compound with cellular components other than its primary therapeutic target.[1][2] For this compound, the piperidine scaffold is a "privileged scaffold" in medicinal chemistry, meaning it is found in many drugs and can interact with a wide range of biological targets.[2][3] The basic nitrogen in the piperidine ring can form interactions with acidic residues in the binding pockets of various proteins, leading to potential off-target activities.[2] These unintended interactions can lead to misinterpretation of experimental data, unexpected cellular toxicity, or other adverse effects, compromising the validity of research findings.[1][2]
Q2: What are the likely off-target classes for a compound like this compound?
A2: Based on the piperidine scaffold and the 4-chlorobenzyl substitution, potential off-target classes include G-protein coupled receptors (GPCRs), ion channels, and certain enzymes.[2] Specifically, piperidine-containing molecules have been shown to interact with histamine, adrenergic, and opioid receptors.[4][5] Additionally, enzymes like acetylcholinesterase could be potential off-targets.[4]
Q3: How can I proactively assess the potential off-target profile of this compound?
A3: A tiered approach is recommended for systematically identifying potential off-target interactions.[2] This can begin with in silico (computational) profiling to generate a preliminary list of potential targets.[2] Subsequently, focused panel screening against common off-target families like GPCRs and kinases can provide experimental evidence of interactions.[2][6] For high-priority investigations, broader, unbiased screening methods can be employed.[6]
Q4: What is the importance of determining the IC50 or EC50 values for both on- and off-target effects?
A4: Determining the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) for both the intended (on-target) and unintended (off-target) effects is crucial for establishing a therapeutic window. A significant separation between the on-target potency and off-target liability is desirable. If these values are too close, it may be challenging to achieve the desired therapeutic effect in your cellular model without inducing confounding off-target responses.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity Observed in a Cellular Assay
Possible Cause: The observed cell death may be due to an off-target effect of this compound, rather than the intended mechanism of action.
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a detailed dose-response curve to determine the concentration at which cytotoxicity occurs. Compare this to the concentration required for the desired on-target activity.
-
Cell Line Comparison: Test the compound in a panel of cell lines with varying expression levels of the intended target. Consistent cytotoxicity across cell lines, irrespective of target expression, suggests an off-target effect.
-
Control Compound: If available, use a structurally similar but inactive analog of this compound as a negative control.
-
Apoptosis vs. Necrosis Assays: Characterize the mode of cell death (e.g., using Annexin V/PI staining) to gain insights into the potential pathways involved.
Issue 2: Inconsistent or Unexplained Phenotypic Changes in Treated Cells
Possible Cause: The compound may be modulating one or more signaling pathways unrelated to its primary target.
Troubleshooting Steps:
-
Pathway Analysis: Conduct transcriptomic (e.g., RNA-seq) or proteomic analysis to identify signaling pathways that are significantly altered upon treatment.
-
Pharmacological Blockade: If a specific off-target is suspected (e.g., a particular GPCR), use a known antagonist for that target in combination with this compound to see if the unexpected phenotype is rescued.
-
Phenotypic Profiling: Employ high-content imaging or other phenotypic screening platforms to compare the cellular fingerprint of your compound to a library of compounds with known mechanisms of action.
Quantitative Data Summary
While specific quantitative off-target data for this compound is not extensively available in the public domain, the following table summarizes potential off-target liabilities for structurally related piperidine-containing compounds. This information can guide the design of targeted screening and mitigation strategies.
| Off-Target Class | Example Receptor/Enzyme | Reported Ligand with Piperidine Scaffold | Binding Affinity (Ki) / IC50 | Citation |
| GPCRs | Histamine H3 Receptor | BF2.649 (contains a 4-chlorophenyl group) | 0.16 nM (Ki) | [5] |
| Adrenergic Receptors | A piperidine derivative | > 3 µM | [4] | |
| Opioid Receptors | A piperidine derivative | > 3 µM | [4] | |
| Enzymes | Acetylcholinesterase | A piperidine derivative | ~10 µM (IC50) | [4] |
| Ion Channels | Nicotinic Receptor | A piperidine derivative | ~10 µM (IC50) | [4] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effects of this compound on a given cell line.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the diluted compound to the cells and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: GPCR Off-Target Profiling using a Calcium Flux Assay
Objective: To assess the potential agonist or antagonist activity of this compound on a panel of Gq-coupled GPCRs.
Methodology:
-
Cell Culture: Use cell lines stably expressing the GPCRs of interest.
-
Fluorescent Dye Loading: Plate the cells in a 96-well plate and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition: Prepare serial dilutions of this compound.
-
Agonist Mode: Add the diluted compound directly to the dye-loaded cells and measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates agonist activity.
-
Antagonist Mode: Pre-incubate the cells with the diluted compound for a specific period before adding a known agonist for the target GPCR. A reduction in the agonist-induced fluorescence signal indicates antagonist activity.
-
Data Analysis: Plot the dose-response curves for changes in fluorescence to determine EC50 (for agonists) or IC50 (for antagonists) values.
Visualizations
Caption: A tiered experimental workflow for identifying and mitigating off-target effects.
Caption: Potential on- and off-target signaling pathways of this compound.
References
- 1. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 4. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Piperazine Hybridized Coumarin Indolylcyanoenones with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
refining analytical methods for detecting 3-(4-Chlorobenzyl)piperidine hydrochloride metabolites
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining analytical methods for the detection of 3-(4-Chlorobenzyl)piperidine hydrochloride and its putative metabolites. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the likely metabolic pathways for this compound?
A1: While specific metabolic data for 3-(4-Chlorobenzyl)piperidine is not extensively published, based on the metabolism of similar piperidine and benzylpiperazine compounds, the primary metabolic transformations are expected to be Phase I reactions.[1][2] These include hydroxylation of the chlorophenyl ring, hydroxylation of the piperidine ring, and potential N-dealkylation. Subsequent Phase II reactions may involve glucuronidation or sulfation of the newly formed hydroxyl groups.[3]
Q2: Which analytical technique is most suitable for detecting and quantifying these metabolites in biological samples?
A2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and selectivity, which are crucial for measuring low concentrations of metabolites in complex biological matrices like plasma and urine.[4][5] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but often requires derivatization of the metabolites to increase their volatility.[3][6]
Q3: What are the main challenges in developing a robust bioanalytical method for these metabolites?
A3: The primary challenges include managing matrix effects from endogenous components in biological samples, achieving adequate chromatographic separation of isomeric metabolites, ensuring analyte stability during sample collection and processing, and obtaining sufficient sensitivity to detect low-level metabolites.[7][8] Matrix effects, in particular, can cause ion suppression or enhancement in the MS source, leading to inaccurate quantification.[9][10]
Q4: How can I minimize matrix effects in my LC-MS/MS analysis?
A4: To mitigate matrix effects, it is essential to optimize sample preparation to remove interfering substances.[10] Techniques like Solid-Phase Extraction (SPE) are generally more effective than simpler methods like protein precipitation.[11] Chromatographic conditions should also be optimized to separate the analytes from co-eluting matrix components. The use of a stable isotope-labeled internal standard is considered the gold standard for compensating for matrix effects and other sources of variability.[12]
Q5: What type of internal standard (IS) is recommended for this analysis?
A5: A stable isotope-labeled (SIL) version of the parent drug, such as a deuterated 3-(4-Chlorobenzyl)piperidine, is the ideal internal standard. A SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization efficiency, providing the most accurate correction for analytical variability.[12] If a SIL-IS is unavailable, a structurally similar compound that does not interfere with the analytes of interest can be used as an alternative.[12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Analyte Signal | 1. Inefficient extraction recovery.2. Analyte degradation during sample storage or preparation.3. Suboptimal MS/MS parameters (e.g., collision energy, precursor/product ions).4. Severe ion suppression from the sample matrix. | 1. Optimize the sample preparation method (e.g., change SPE sorbent, LLE solvent pH).[11]2. Assess analyte stability under different conditions (e.g., temperature, pH). Add stabilizers if necessary.[7]3. Infuse a standard solution of the analyte directly into the mass spectrometer to optimize MS parameters.4. Improve sample cleanup, modify chromatographic gradient to separate analyte from interfering peaks, or dilute the sample.[9] |
| Poor Peak Shape (Tailing or Fronting) | 1. Active sites on the analytical column or in the LC system.2. Inappropriate mobile phase pH for the analyte.3. Column overload due to high sample concentration.4. Sample solvent is too strong compared to the initial mobile phase. | 1. Use a column with high-purity silica and end-capping. Flush the system with a strong, acidic mobile phase.2. Adjust the mobile phase pH. For basic compounds like piperidines, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often used for good peak shape in positive ESI mode.[7]3. Dilute the sample or reduce the injection volume.4. Reconstitute the final sample extract in the initial mobile phase. |
| High Signal Variability (Poor Precision) | 1. Inconsistent sample preparation (e.g., manual extraction steps).2. Fluctuations in the LC or MS system (e.g., pump performance, source temperature).3. Uncompensated matrix effects varying between samples.4. Improper internal standard selection or addition. | 1. Automate sample preparation steps where possible. Ensure consistent vortexing and evaporation times.2. Perform system suitability tests before each analytical run. Check for leaks and ensure stable spray in the MS source.3. Use a stable isotope-labeled internal standard.[12]4. Ensure the internal standard is added to all samples, standards, and QCs at the same concentration early in the preparation process. |
| Inability to Separate Isomeric Metabolites | 1. Insufficient chromatographic resolution.2. Mobile phase gradient is not optimal. | 1. Test different stationary phases (e.g., C18, Phenyl-Hexyl).2. Decrease the particle size of the column packing for higher efficiency.3. Lengthen the gradient time or use a shallower gradient to improve separation. |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is designed for the extraction of 3-(4-Chlorobenzyl)piperidine and its hydroxylated metabolites from human plasma.
-
Sample Pre-treatment : Thaw frozen plasma samples at room temperature. To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., deuterated parent compound at 100 ng/mL). Vortex for 10 seconds.
-
Protein Precipitation : Add 600 µL of acidified acetonitrile (e.g., with 0.1% formic acid) to precipitate proteins. Vortex vigorously for 1 minute.
-
Centrifugation : Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
SPE Column Conditioning : Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading : Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Washing : Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol to remove interferences.
-
Elution : Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid). Vortex to dissolve and transfer to an autosampler vial.
Protocol 2: LC-MS/MS Analysis
This protocol provides typical starting conditions for the analysis of the extracted samples.
-
LC System : UHPLC system
-
Column : C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A : 0.1% Formic Acid in Water
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile
-
Gradient :
-
0-1.0 min: 5% B
-
1.0-5.0 min: Linear ramp to 95% B
-
5.0-6.0 min: Hold at 95% B
-
6.1-8.0 min: Return to 5% B and equilibrate
-
-
Flow Rate : 0.4 mL/min
-
Column Temperature : 40°C
-
Injection Volume : 5 µL
-
Mass Spectrometer : Triple quadrupole mass spectrometer
-
Ionization Mode : Electrospray Ionization (ESI), Positive
-
Key MS Parameters :
-
Capillary Voltage : 3.5 kV
-
Source Temperature : 150°C
-
Desolvation Temperature : 400°C
-
-
Data Acquisition : Multiple Reaction Monitoring (MRM). Specific precursor/product ion transitions need to be optimized for the parent drug and each metabolite.
Quantitative Data Summary
The following table provides hypothetical yet realistic MRM transitions and validation parameters for the parent drug and its putative metabolites based on common values for similar compounds.[8][13]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | LLOQ (ng/mL) | Accuracy (% Bias) | Precision (%RSD) |
| 3-(4-Chlorobenzyl)piperidine | 224.1 | 125.1 | 20 | 0.1 | ± 10% | < 15% |
| Hydroxy-chlorophenyl Metabolite | 240.1 | 125.1 | 25 | 0.2 | ± 15% | < 15% |
| Hydroxy-piperidine Metabolite | 240.1 | 141.1 | 22 | 0.2 | ± 15% | < 15% |
| Deuterated IS (d4) | 228.1 | 125.1 | 20 | - | - | - |
Visualizations
Caption: Plausible metabolic pathway for 3-(4-Chlorobenzyl)piperidine.
Caption: Experimental workflow for metabolite analysis in plasma.
References
- 1. db.cngb.org [db.cngb.org]
- 2. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
addressing hygroscopic properties of 3-(4-Chlorobenzyl)piperidine hydrochloride during storage and handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the hygroscopic properties of 3-(4-Chlorobenzyl)piperidine hydrochloride during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What is hygroscopicity and why is it a concern for this compound?
A1: Hygroscopicity is the tendency of a solid material to absorb moisture from the surrounding atmosphere. For this compound, which is a hydrochloride salt, this property is significant.[1] The absorbed moisture can lead to physical changes such as clumping, caking, and deliquescence (dissolving in the absorbed water), making accurate weighing and handling difficult.[2][3] Furthermore, it can impact the chemical stability of the compound, potentially leading to degradation and affecting experimental outcomes.[4][5]
Q2: How should I store this compound to minimize moisture absorption?
A2: To maintain the integrity of the compound, it is crucial to store it in a tightly sealed container in a dry and cool environment.[6][7] The use of a desiccator containing a suitable drying agent (e.g., silica gel, anhydrous calcium sulfate) is highly recommended. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) can provide additional protection.[8]
Q3: I observed that the powder has formed clumps. Can I still use it?
A3: Clumping is a common sign of moisture absorption. While the compound may still be usable, it is essential to determine the extent of water uptake and any potential degradation. Before use, it is advisable to perform a water content analysis (e.g., by Karl Fischer titration) and a purity check (e.g., by HPLC). If the water content is significant or impurities are detected, the batch may not be suitable for sensitive experiments. Gentle grinding of the clumps in a dry environment (e.g., a glove box with low humidity) may be necessary for accurate weighing, but this should be done with caution to avoid further moisture exposure.
Q4: What are the potential consequences of using this compound that has absorbed a significant amount of water?
A4: Using a hygroscopic compound with high water content can lead to several issues:
-
Inaccurate Dosing: The measured weight will include the mass of the absorbed water, leading to a lower actual amount of the active compound being used in the experiment.
-
Altered Physical Properties: Changes in solubility and dissolution rate can occur.[1]
-
Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, leading to the formation of impurities.
-
Inconsistent Results: Variability in the water content between different aliquots of the same batch can lead to poor reproducibility of experimental results.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound.
| Issue | Possible Cause | Recommended Action |
| Difficulty in weighing due to static electricity and clumping. | The compound is hygroscopic and has absorbed moisture, leading to clumping. Static can be exacerbated in very dry environments used for storage. | Weigh the compound in a controlled low-humidity environment (e.g., a glove box). Use an anti-static gun or ionizer to dissipate static charges before weighing. Ensure the compound is at ambient temperature before opening the container to prevent condensation. |
| Inconsistent results in biological assays. | Variability in the actual concentration of the compound due to unaccounted-for water content. Potential degradation of the compound. | Determine the water content of the batch using Karl Fischer titration before preparing solutions. Store the compound in small, single-use aliquots to minimize repeated exposure to the atmosphere. Re-test the purity of the compound if degradation is suspected. |
| The compound appears discolored or has an unusual odor. | This could be a sign of significant chemical degradation, possibly accelerated by moisture. | Do not use the compound. Dispose of it according to your institution's safety guidelines. Obtain a new, unopened batch of the compound. |
| The compound completely dissolves when exposed to ambient air for a short period (deliquescence). | The compound is highly hygroscopic, and the ambient humidity is above its critical relative humidity. | Handle the compound exclusively in a controlled, low-humidity environment such as a glove box. Prepare solutions immediately after weighing. |
Data Presentation
The hygroscopicity of a compound can be classified based on its moisture uptake under specific conditions. The following table provides a representative classification for this compound based on the European Pharmacopoeia.
Table 1: Hygroscopicity Classification
| Hygroscopicity Class | Weight Increase (% w/w) at 25°C and 80% Relative Humidity for 24 hours | Representative Classification for this compound |
| Non-hygroscopic | < 0.2 | Not Applicable |
| Slightly hygroscopic | ≥ 0.2 and < 2 | Not Applicable |
| Hygroscopic | ≥ 2 and < 15 | Likely Classification |
| Very hygroscopic | ≥ 15 | Possible under prolonged exposure |
Note: The classification provided is representative and should be confirmed by experimental analysis for each specific batch.[1][9]
Table 2: Representative Moisture Sorption Data (Dynamic Vapor Sorption)
This table shows hypothetical data illustrating the percentage weight gain of this compound at different relative humidity (RH) levels at 25°C.
| Relative Humidity (%) | Weight Gain (% w/w) - Sorption | Weight Gain (% w/w) - Desorption |
| 0 | 0.00 | 0.15 |
| 10 | 0.25 | 0.40 |
| 20 | 0.55 | 0.70 |
| 30 | 0.90 | 1.05 |
| 40 | 1.30 | 1.45 |
| 50 | 1.80 | 1.95 |
| 60 | 2.50 | 2.65 |
| 70 | 3.80 | 3.95 |
| 80 | 6.50 | 6.70 |
| 90 | 14.20 | 14.50 |
Experimental Protocols
1. Determination of Hygroscopicity by Dynamic Vapor Sorption (DVS)
-
Objective: To determine the moisture sorption and desorption profile of the compound.
-
Apparatus: A DVS analyzer.
-
Methodology:
-
Accurately weigh 5-10 mg of the sample onto the DVS sample pan.
-
Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at 25°C until a stable weight is achieved ( dm/dt ≤ 0.002% min⁻¹).
-
Increase the relative humidity in a stepwise manner (e.g., 10% RH increments from 0% to 90% RH). At each step, allow the sample to equilibrate until a stable weight is reached.
-
Once the maximum RH is reached, perform a desorption cycle by decreasing the RH in the same stepwise manner back to 0% RH.
-
Plot the percentage change in mass against the relative humidity to generate the sorption and desorption isotherms.[8][10][11]
-
2. Water Content Determination by Karl Fischer Titration
-
Objective: To accurately quantify the water content in a sample of the compound.
-
Apparatus: A coulometric or volumetric Karl Fischer titrator.
-
Methodology (for solid sample with oven):
-
Set up the Karl Fischer titrator according to the manufacturer's instructions. The solvent in the titration cell should be conditioned to a low background drift.
-
Accurately weigh an appropriate amount of the solid sample into a sample boat. The sample size depends on the expected water content.[12]
-
Place the sample boat into the oven of the Karl Fischer apparatus, which is set to a temperature that ensures the release of water without decomposing the sample (e.g., 120-150°C).
-
A stream of dry, inert gas (e.g., nitrogen) carries the evaporated water from the oven into the titration cell.
-
The titration proceeds automatically, and the instrument reports the water content, typically in micrograms or as a percentage.[5][13][14][15]
-
3. Thermogravimetric Analysis (TGA) for Moisture Content
-
Objective: To determine the weight loss due to moisture evaporation upon heating.
-
Apparatus: A thermogravimetric analyzer.
-
Methodology:
-
Accurately weigh 5-10 mg of the sample into a TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).
-
Monitor the weight loss as a function of temperature. The weight loss in the temperature range where free and loosely bound water is expected to evaporate (typically up to around 120°C) can be attributed to the moisture content.[7][16][17][18][19]
-
Visualizations
Caption: Troubleshooting workflow for hygroscopic issues.
Caption: Effects of moisture on the compound.
References
- 1. asiapharmaceutics.info [asiapharmaceutics.info]
- 2. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmainfo.in [pharmainfo.in]
- 4. researchgate.net [researchgate.net]
- 5. epa.gov [epa.gov]
- 6. Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 7. atslab.com [atslab.com]
- 8. particletechlabs.com [particletechlabs.com]
- 9. pharmagrowthhub.com [pharmagrowthhub.com]
- 10. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]
- 11. aqualab.com [aqualab.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. scientificgear.com [scientificgear.com]
- 14. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 15. mt.com [mt.com]
- 16. Direct Moisture Determination of Food and Feed Using a TGA Analyzer - XRF [xrfscientific.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. mt.com [mt.com]
- 19. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Technical Support Center: Improving the Oral Bioavailability of Piperidine-Based Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at improving the oral bioavailability of piperidine-based compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of my piperidine-containing compound?
A1: The low oral bioavailability of piperidine derivatives often stems from a combination of factors:
-
Poor Aqueous Solubility: Many piperidine scaffolds are lipophilic and can be basic, leading to inadequate dissolution in gastrointestinal (GI) fluids, which is a prerequisite for absorption.[1]
-
Low Intestinal Permeability: The compound may dissolve but might not efficiently cross the intestinal epithelium to enter the bloodstream. This can be due to its physicochemical properties or because it is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the gut lumen.[1]
-
Extensive First-Pass Metabolism: The piperidine ring and its substituents can be susceptible to rapid metabolism by cytochrome P450 (CYP) enzymes in the gut wall and liver. This metabolic breakdown reduces the amount of active drug that reaches systemic circulation. Common metabolic pathways include N-dealkylation and oxidation of the piperidine ring.[1]
Q2: My compound shows high permeability in an in vitro Caco-2 assay but has very low oral bioavailability in animal models. What is the likely issue?
A2: This discrepancy strongly suggests that extensive first-pass metabolism is the primary barrier to oral bioavailability. The Caco-2 assay is an excellent model for intestinal permeability but does not account for the metabolic activity of the liver and, to a lesser extent, the gut wall.
Q3: How can I improve the metabolic stability of my piperidine-based compound?
A3: To enhance metabolic stability, consider the following strategies:
-
Blocking Sites of Metabolism: Introduce sterically hindering groups (e.g., a methyl or cyclopropyl group) near the likely sites of metabolism, such as the carbons alpha to the piperidine nitrogen.
-
Fluorination: Replacing metabolically labile C-H bonds with C-F bonds can significantly increase metabolic stability due to the high strength of the C-F bond.
-
Bioisosteric Replacement: Consider replacing the piperidine ring with a more metabolically stable bioisostere if pharmacophore modeling allows.
Q4: What are the initial formulation strategies I should consider for a piperidine compound with poor solubility?
A4: For compounds with solubility-limited bioavailability, the goal is to increase the concentration of the dissolved drug in the GI tract. Initial approaches include:
-
Salt Formation: For basic piperidine compounds, forming a salt with a pharmaceutically acceptable acid can significantly improve aqueous solubility and dissolution rate.
-
Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug particles, which can enhance the dissolution rate.
-
Amorphous Solid Dispersions: Creating a solid dispersion of the compound in a hydrophilic polymer carrier can improve its dissolution.[2][3][4][5]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubilization in the gastrointestinal tract.[6][7]
Troubleshooting Guides
Issue 1: Inconsistent plasma concentrations of the piperidine compound across different subjects in the same preclinical study group.
-
Possible Cause:
-
Variable Food Effects: The presence or absence of food can alter gastric emptying and GI fluid composition, impacting drug dissolution and absorption.
-
Variable First-Pass Metabolism: Differences in the expression or activity of metabolic enzymes (e.g., CYPs) among individual animals can lead to inconsistent metabolism.
-
Erratic GI Motility: Variations in the rate at which the compound moves through the GI tract can affect the time available for absorption.
-
-
Troubleshooting Steps:
-
Standardize Feeding Conditions: Ensure all animals are fasted for a consistent period before dosing and have free access to water.
-
Assess Metabolic Pathways: Conduct in vitro metabolism studies to understand the primary metabolic pathways and potential for variability.
-
Acclimatize Animals: Acclimatize animals to the experimental procedures to reduce stress-induced changes in GI motility.
-
Issue 2: A new formulation shows excellent in vitro dissolution but no corresponding improvement in oral bioavailability in vivo.
-
Possible Cause:
-
Low Permeability: Dissolution is no longer the rate-limiting step; the bottleneck has shifted to poor permeability across the intestinal wall.[1]
-
High Efflux: The compound is a substrate for efflux transporters (e.g., P-gp), which actively pump it back into the gut lumen after absorption.[1]
-
High First-Pass Metabolism: The drug is absorbed but is rapidly metabolized in the gut wall or liver.[1]
-
-
Troubleshooting Steps:
-
Conduct a Caco-2 Permeability Assay: This will assess the intestinal permeability of your compound.
-
Perform a Bidirectional Caco-2 Assay: This will determine the efflux ratio and identify if the compound is a substrate for efflux pumps.
-
Conduct an In Vitro Metabolic Stability Assay: Use liver microsomes or hepatocytes to determine the intrinsic clearance and identify metabolic "soft spots."
-
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of Loperamide Hydrochloride Formulations in Humans
| Formulation | Cmax (ng/mL) | Tmax (hours) | AUC₀-∞ (ng·h/mL) | t½ (hours) | Reference |
| 2 mg Capsule | 1.18 ± 0.37 | 5.38 ± 0.74 | 19.26 ± 7.79 (0-72h) | 11.35 ± 2.06 | [8] |
| 0.2 mg/mL Syrup | - | 2.4 ± 0.7 | - | 10.2 ± 0.6 | [9][10] |
| 16 mg Film-coated tablets | 3.35 | 4.08 | 62.04 | 19.66 | [8] |
| 16 mg Capsules | 3.98 | 4.38 | 66.56 | 18.43 | [8] |
Table 2: Oral Bioavailability of Different Fentanyl Formulations in Healthy Volunteers
| Formulation | Absolute Bioavailability (%) | Route of Absorption | Tmax (minutes) | Reference |
| Fentanyl Buccal Tablet (FBT) | 65 | Transmucosal | 47 | [11][12] |
| Oral Transmucosal Fentanyl Citrate (OTFC) | 47 | Transmucosal | 91 | [11][12] |
| Oral Fentanyl | 31 | Gastrointestinal | 90 | [11][12] |
Table 3: Pharmacokinetic Parameters of Methylphenidate Modified-Release Formulations in Healthy Adults
| Formulation | Dose (mg) | Cmax (µg/L) | Tmax (hours) | AUC₀-∞ (µg·h/L) | Reference |
| Ritalin® LA (Capsule) | 20 | 7.2 | 2.0 and 5.5 (biphasic) | 42.1 | |
| Concerta® (Tablet) | 18 | 4.1 | 6.8 | 41.8 |
Table 4: Oral Bioavailability of Haloperidol in Humans
| Formulation | Bioavailability (%) | Tmax (hours) | Reference |
| Oral | 60 - 70 | 2 - 6 | [13][14][15] |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of a piperidine-based compound.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on semipermeable filter supports in a transwell plate system.
-
Allow the cells to differentiate for 21-25 days to form a confluent monolayer.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution with HEPES).
-
Add the test compound solution to the apical (upper) chamber.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (lower) chamber.
-
Analyze the concentration of the compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the filter membrane.
-
C₀ is the initial concentration of the drug in the donor chamber.
-
-
Protocol 2: In Vitro Liver Microsomal Stability Assay
Objective: To evaluate the metabolic stability of a piperidine-based compound.
Methodology:
-
Preparation:
-
Thaw pooled liver microsomes (from the species of interest, e.g., human, rat) on ice.
-
Prepare a reaction mixture containing the test compound and liver microsomes in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Pre-incubate the reaction mixture at 37°C.
-
-
Reaction Initiation and Termination:
-
Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
-
Sample Analysis:
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. contractpharma.com [contractpharma.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Enhanced oral bioavailability of piperine by self-emulsifying drug delivery systems: in vitro, in vivo and in situ intestinal permeability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Human Pharmacokinetics and Comparative Bioavailability of Loperamide Hydrochloride | CoLab [colab.ws]
- 10. Human pharmacokinetics and comparative bioavailability of loperamide hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Absolute and relative bioavailability of fentanyl buccal tablet and oral transmucosal fentanyl citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. news-medical.net [news-medical.net]
- 14. Haloperidol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of haloperidol in psychotic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of 3-(4-Chlorobenzyl)piperidine Hydrochloride and its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 3-(4-Chlorobenzyl)piperidine hydrochloride and its analogs. The information presented herein is intended to facilitate an objective evaluation of these compounds by summarizing quantitative biological data, detailing experimental methodologies for key assays, and visualizing relevant biological pathways and experimental workflows.
The 3-(4-Chlorobenzyl)piperidine scaffold is a key pharmacophore in medicinal chemistry, with derivatives showing a range of biological activities. These compounds have been investigated for their potential as central nervous system (CNS) active agents, analgesics, and anti-inflammatory drugs. Preliminary studies suggest that their mechanism of action may involve interactions with neurotransmitter transporters and enzymes such as acetylcholinesterase.
Quantitative Comparison of Biological Activity
The following tables summarize the in vitro biological activities of this compound and its analogs. The data has been compiled from various studies to provide a comparative overview of their potency and selectivity. It is important to note that variations in experimental conditions can influence the absolute values.
Table 1: Inhibitory Activity against Acetylcholinesterase (AChE)
| Compound | Modification from Lead | AChE IC50 (µM) | Reference |
| Lead Compound: 1-benzylpiperidine derivative | - | 0.03 ± 0.07 | [1] |
| Analog 15b | Benzylpiperidine-linked 1,3-dimethylbenzimidazolinone | 0.39 ± 0.11 | [2] |
| Analog 28 | 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide | 0.41 ± 1.25 | [1] |
| Analog 20 | 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide | 5.94 ± 1.08 | [1] |
| Analog d5 | N-benzyl piperidine derivative | 6.89 | [3] |
| Analog d10 | N-benzyl piperidine derivative | 3.22 | [3] |
Table 2: Binding Affinity for Dopamine Transporter (DAT) and Serotonin Transporter (SERT)
| Compound | Modification | DAT Ki (nM) | SERT Ki (nM) | SERT/DAT Selectivity | Reference |
| Meperidine Analog 9e | 3,4-dichloro derivative | Potent | - | - | [4] |
| Meperidine Analog 9g | 2-naphthyl derivative | - | Potent | Highly Selective for SERT | [4] |
| GBR 12909 Analog 8a | 8-phenylpropyl analogue | 4.1 | 1340.7 | 327 | [5] |
| GBR 12909 Analog 8b | 8-phenylpropyl analogue | 3.7 | - | - | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the synthesis of a 3-(substituted benzyl)piperidine and for a key biological assay.
Synthesis of 3-(Substituted benzyl)piperidines
A convenient method for the preparation of a series of 3-(substituted benzyl)piperidines involves the addition of a substituted phenylmagnesium bromide to pyridine-3-carboxaldehyde, followed by a one-pot deoxygenation and heteroaromatic ring saturation in the presence of a palladium catalyst[6].
Materials:
-
Pyridine-3-carboxaldehyde
-
Substituted phenylmagnesium bromide
-
Palladium catalyst (e.g., Pd/C)
-
Anhydrous solvent (e.g., THF)
-
Reducing agent for hydrogenation (e.g., H2 gas)
-
Hydrochloric acid (for hydrochloride salt formation)
Procedure:
-
Grignard Reaction: To a solution of pyridine-3-carboxaldehyde in an anhydrous solvent, add the substituted phenylmagnesium bromide dropwise at a controlled temperature.
-
Work-up: After the reaction is complete, quench the reaction mixture with a suitable aqueous solution (e.g., saturated ammonium chloride).
-
Extraction: Extract the product with an organic solvent.
-
Deoxygenation and Hydrogenation: The crude product is then subjected to a one-pot reaction for deoxygenation and reduction of the pyridine ring using a palladium catalyst under a hydrogen atmosphere.
-
Salt Formation: The resulting 3-(substituted benzyl)piperidine can be converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent.
-
Purification: The final product is purified by recrystallization or chromatography.
Competitive Radioligand Binding Assay for DAT and SERT
This assay determines the binding affinity (Ki) of a test compound to the dopamine or serotonin transporter by measuring its ability to compete with a specific radioligand.
Materials:
-
Cell membranes prepared from cells expressing the target transporter (DAT or SERT).
-
Radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]paroxetine for SERT)[7].
-
Test compounds (e.g., this compound and its analogs).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)[8].
-
Wash buffer (ice-cold assay buffer).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation[9].
Visualizations
The following diagrams illustrate a potential signaling pathway affected by these compounds and a typical experimental workflow.
Caption: Putative mechanism of action at the dopaminergic synapse.
Caption: General workflow for comparative analysis.
References
- 1. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, dopamine and serotonin transporter binding affinities of novel analogues of meperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. giffordbioscience.com [giffordbioscience.com]
Comparative Guide to the Structure-Activity Relationship of 3-(4-Chlorobenzyl)piperidine Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-(4-Chlorobenzyl)piperidine derivatives and structurally related analogs. The information presented is collated from publicly available scientific literature and is intended to inform drug discovery and development efforts. Due to the limited availability of comprehensive SAR data for the specific 3-(4-Chlorobenzyl)piperidine scaffold, this guide broadens its scope to include closely related piperidine derivatives that share key structural motifs. The primary biological targets discussed are cholinesterases (Acetylcholinesterase, AChE, and Butyrylcholinesterase, BuChE) and monoamine transporters (Dopamine Transporter, DAT; Serotonin Transporter, SERT; and Norepinephrine Transporter, NET), which are critical in the context of neurodegenerative diseases and psychiatric disorders.
Data Presentation: Quantitative Structure-Activity Relationship Data
The following table summarizes the biological activities of various piperidine derivatives. The data is organized to highlight the impact of structural modifications on inhibitory potency against different biological targets.
| Compound ID | Core Structure | R1 (at Piperidine N1) | R2 (at Piperidine C3/C4) | Target | Activity (IC50/Ki in µM) | Reference |
| 1g | 3,5-bis(benzylidene)piperidin-4-one | -Benzyl | 3,5-bis(4-chlorobenzylidene) | BuChE | 17.28 | [1] |
| 1d | 3,5-bis(benzylidene)piperidin-4-one | -Benzyl | 3,5-bis(4-nitrobenzylidene) | AChE | 12.55 | [1] |
| Cpd 2a | 4-(Arylalkanol)piperidine | -H | 4-(OH)CH(Ph) | SERT | >10 | [2] |
| Cpd 2j | 4-(Arylalkanol)piperidine | -H | 4-(OH)CH(3,4-diCl-Ph) | SERT | 0.045 | [2] |
| Cpd 2k | 4-(Arylalkanol)piperidine | -H | 4-(OH)CH(2,4-diCl-Ph) | SERT | 0.038 | [2] |
| Cpd 2m | 4-(Arylalkanol)piperidine | -H | 4-(OH)CH(Naphthyl) | SERT | 0.022 | [2] |
| Cpd 2n | 4-(Arylalkanol)piperidine | -H | 4-(OH)CH(3-Cl-Ph) | SERT | 0.076 | [2] |
| Cpd 7a | 2,5-disubstituted piperidine | -H | 2-(diphenylmethyl)-5-(4-fluorophenylmethylamino) | DAT | Potent (specific value not provided) | [3] |
Note: The presented data is from different studies and assay conditions may vary. Direct comparison of absolute values should be made with caution. The focus should be on the relative trends in activity with structural modifications.
Key Structure-Activity Relationship Insights:
-
Substitution on the Benzylidene Ring: In the case of 3,5-bis(benzylidene)piperidin-4-one derivatives, substitution on the para-position of the benzylidene rings significantly influences activity and selectivity. A chloro-substituent (Compound 1g ) confers the best anti-BuChE activity, while a nitro-substituent (Compound 1d ) results in the most potent AChE inhibition within the tested series[1]. This highlights the importance of electronic effects of the substituents on the phenyl ring.
-
Aryl Group in Arylalkanol-Piperidines: For arylalkanol-piperidine derivatives acting as triple reuptake inhibitors, the nature of the aryl group is a key determinant of potency, particularly for the serotonin transporter (SERT). While a simple phenyl group (Compound 2a ) is inactive, the introduction of dichloro-substituents (Compounds 2j , 2k ), a naphthyl group (Compound 2m ), or a single chloro-substituent (Compound 2n ) leads to a significant increase in SERT inhibitory activity[2]. This suggests that extending the hydrophobic surface and modulating electronic properties of the aryl ring are beneficial for SERT binding.
-
Conformational Constraint: The rational design of conformationally constrained piperidine derivatives can lead to potent and selective inhibitors. For example, the cis-isomer of a 2,5-disubstituted piperidine (Compound 7a ) was found to be a potent and selective inhibitor of the dopamine transporter (DAT)[3]. This indicates that restricting the flexibility of the piperidine scaffold can lock the molecule in a bioactive conformation for a specific target.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
1. Cholinesterase Inhibition Assay (Ellman's Method) [1][4]
-
Principle: This spectrophotometric method measures the activity of cholinesterases by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, resulting from the reaction of thiocholine (a product of substrate hydrolysis by the enzyme) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human erythrocytes.
-
Butyrylcholinesterase (BuChE) from equine serum or human plasma.
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrates.
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Phosphate buffer (0.1 M, pH 8.0).
-
Test compounds and a reference inhibitor (e.g., Donepezil).
-
-
Procedure:
-
Prepare solutions of the enzyme, substrate, DTNB, and test compounds in phosphate buffer.
-
In a 96-well plate or cuvette, add the enzyme solution and the test compound at various concentrations.
-
Incubate the enzyme-inhibitor mixture for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate (ATCI for AChE or BTCI for BuChE) and DTNB.
-
Measure the absorbance of the yellow product at 412 nm at regular intervals using a spectrophotometer.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2. Monoamine Transporter Reuptake Inhibition Assay [2][5]
-
Principle: This assay measures the ability of a compound to inhibit the reuptake of radiolabeled neurotransmitters (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) into cells expressing the respective transporters (DAT, SERT, or NET).
-
Materials:
-
HEK293 cells stably expressing human DAT, SERT, or NET.
-
Radiolabeled neurotransmitter ([³H]DA, [³H]5-HT, or [³H]NE).
-
Uptake buffer (e.g., Krebs-HEPES buffer).
-
Test compounds and a reference inhibitor (e.g., GBR12909 for DAT, fluoxetine for SERT).
-
Scintillation cocktail and a liquid scintillation counter.
-
-
Procedure:
-
Culture the transporter-expressing cells in 24- or 96-well plates.
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with the test compound at various concentrations for a specific time (e.g., 20 minutes) at 37°C.
-
Add the radiolabeled neurotransmitter and incubate for a short period (e.g., 5-10 minutes) to allow for uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells and measure the amount of radioactivity taken up using a liquid scintillation counter.
-
Non-specific uptake is determined in the presence of a high concentration of a known inhibitor.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by non-linear regression analysis of the concentration-response curve.
-
Mandatory Visualizations
Below are diagrams illustrating a typical experimental workflow and a conceptual representation of the structure-activity relationships discussed.
Caption: Workflow for determining cholinesterase inhibitory activity.
Caption: Conceptual SAR of substituted piperidine derivatives.
References
- 1. acgpubs.org [acgpubs.org]
- 2. Synthesis and antidepressant activity of arylalkanol-piperidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rational design and synthesis of novel 2,5-disubstituted cis- and trans-piperidine derivatives exhibiting differential activity for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsi.org [ijpsi.org]
- 5. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis of 3-(4-Chlorobenzyl)piperidine hydrochloride and Known Dopamine Transporter Inhibitors
This guide provides a comparative analysis of the efficacy of 3-(4-Chlorobenzyl)piperidine hydrochloride as a dopamine transporter (DAT) inhibitor against well-characterized inhibitors. The data presented for this compound is hypothetical and serves as an illustrative example for research and drug development professionals. The primary objective is to offer a framework for evaluating novel compounds targeting the dopamine transporter, a critical regulator of dopaminergic neurotransmission.[1]
Efficacy Comparison of DAT Inhibitors
The inhibitory potency of a compound at the dopamine transporter is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibitory constant (Ki). The IC50 value represents the concentration of a compound required to inhibit 50% of the DAT's activity, while the Ki value is a measure of the compound's binding affinity to the transporter. Lower values for both IC50 and Ki indicate higher potency and affinity, respectively.
The following table summarizes the hypothetical efficacy data for this compound in comparison to established DAT inhibitors: Cocaine, GBR-12909, and Methylphenidate.[1][2] This quantitative data is essential for understanding a compound's potency and potential for further development.
| Compound | DAT IC50 (nM) | DAT Ki (nM) | Selectivity (vs. SERT/NET) | Reference Compounds Ki (nM) |
| This compound | 150 | 100 | Data Not Available | |
| Cocaine | 200 - 500 | 100 - 300 | ~1 (vs. SERT), ~1 (vs. NET) | SERT: 200 - 400, NET: 200 - 500 |
| GBR-12909 | 5 - 10 | 1 - 5 | >2000 (vs. SERT), ~100-200 (vs. NET) | SERT: >10,000, NET: 500 - 1000 |
| Methylphenidate | 10 - 30 | 50 - 150 | >66 (vs. SERT), ~-2-5 (vs. NET) | SERT: >10,000, NET: 10 - 30 |
Note: Values for this compound are hypothetical for illustrative purposes. Ki values for reference compounds can vary based on experimental conditions.[2]
Experimental Protocols
The determination of a compound's efficacy as a DAT inhibitor relies on standardized in vitro assays. The two primary methods are radioligand binding assays and dopamine uptake assays.[3][4][5]
Radioligand Binding Assay for Dopamine Transporter (DAT)
Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the DAT.[1][2]
Materials:
-
Biological Source: Cell lines expressing the human dopamine transporter (hDAT), such as HEK293 cells, or rat striatal tissue homogenates.[1][2]
-
Radioligand: [³H]WIN 35,428, a high-affinity DAT ligand.[2]
-
Test Compound: this compound.
-
Reference Compound: A known DAT inhibitor like Cocaine or GBR-12909 to define non-specific binding.[2]
-
Assay Buffer: Typically a Tris-HCl based buffer.[2]
-
Filtration Apparatus: A cell harvester and glass fiber filters.[2]
-
Scintillation Counter: For measuring radioactivity.[2]
Procedure:
-
Membrane Preparation: Prepare a membrane suspension from the biological source.[1]
-
Assay Setup: In a 96-well plate, combine the assay buffer, the radioligand at a concentration near its dissociation constant (Kd), and varying concentrations of the test compound.[2]
-
Incubation: Add the membrane preparation to initiate the binding reaction and incubate to reach equilibrium.[2]
-
Termination of Binding: Rapidly filter the mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.[1][2]
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.[2]
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of a reference compound) from total binding. The IC50 value is determined by non-linear regression of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[1]
Dopamine Uptake Inhibition Assay
Objective: To measure the functional inhibitory potency (IC50) of a test compound on DAT-mediated dopamine uptake.[6][7]
Materials:
-
Cell Line: hDAT-expressing cells.[7]
-
Radiolabeled Substrate: [³H]Dopamine.[6]
-
Test Compound: this compound.
-
Reference Inhibitor: A potent inhibitor like GBR 12909 or Nomifensine for determining non-specific uptake.[6][7]
-
Uptake Buffer: A buffer with physiological ion concentrations.[7]
-
Lysis Buffer: 1% SDS or a suitable alternative.[6]
-
Scintillation Counter.
Procedure:
-
Cell Culture: Seed the hDAT-expressing cells in a 96-well plate.[7]
-
Assay Protocol:
-
Termination of Uptake: Rapidly wash the cells with ice-cold uptake buffer to stop the uptake process.[6]
-
Cell Lysis and Quantification: Lyse the cells and measure the radioactivity of the lysate using a scintillation counter.[6][7]
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Determine the IC50 value by plotting the percentage of specific uptake against the logarithm of the test compound concentration and fitting the data with non-linear regression.[6]
Visualizing Mechanisms and Workflows
To better understand the context of this research, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
Caption: Mechanism of dopamine transporter (DAT) inhibition in the dopaminergic synapse.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Validating the Mechanism of Action of 3-(4-Chlorobenzyl)piperidine hydrochloride: A Comparative Guide to Knockout Models and Alternative Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the mechanism of action of the novel psychoactive compound, 3-(4-Chlorobenzyl)piperidine hydrochloride. Given preliminary evidence suggesting its interaction with dopamine and serotonin receptors, as well as potential acetylcholinesterase inhibition, this document outlines a hypothetical validation strategy using a dopamine receptor D2 (D2R) knockout mouse model.[1] This approach is contrasted with viable alternative in vitro and in silico methods, offering a comparative analysis to aid in the selection of the most appropriate validation strategy.
Knockout Model Validation: A Definitive In Vivo Approach
The use of knockout (KO) mouse models provides a powerful and specific method for in vivo target validation in drug discovery.[2] By ablating the gene encoding the putative target of a compound, researchers can observe whether the compound's physiological and behavioral effects are diminished or absent, thereby confirming the target's role in the compound's mechanism of action.
Hypothetical Signaling Pathway of this compound
Based on preliminary data suggesting an interaction with dopamine receptors, a potential mechanism of action for this compound could be the modulation of the D2R signaling pathway. The following diagram illustrates a simplified representation of this hypothetical pathway.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 3-(4-Chlorobenzyl)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the cross-validation of analytical methods for the quantification and purity assessment of 3-(4-Chlorobenzyl)piperidine hydrochloride, a key intermediate in pharmaceutical synthesis. Ensuring the reliability and consistency of analytical data is paramount in drug development and manufacturing. Cross-validation, the process of comparing results from two or more distinct analytical methods, is a critical exercise to confirm that a method is fit for its intended purpose and that the data generated is accurate and reproducible.[1][2]
This document outlines a comparative analysis of two principal analytical techniques applicable to the analysis of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate analytical method hinges on various factors, including the physicochemical properties of the analyte, the required sensitivity, the sample matrix, and the specific application, such as routine quality control versus impurity profiling.[1][3]
Comparative Overview of Analytical Methods
The choice between HPLC and GC-MS for the analysis of this compound depends on a trade-off between factors like the compound's volatility, thermal stability, and the required sensitivity and selectivity of the analysis.[1] While HPLC is a versatile technique for non-volatile and thermally labile compounds, GC-MS offers high separation efficiency and definitive identification for volatile and thermally stable compounds.[1][4] Given that this compound is a salt, it is non-volatile and would require derivatization for GC-MS analysis, a step that is generally not necessary for HPLC.
Table 1: At-a-Glance Comparison of HPLC and GC-MS for this compound Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass-based detection. |
| Analyte Volatility | Ideal for non-volatile and thermally labile compounds. | Requires analytes to be volatile and thermally stable. Derivatization is necessary for non-volatile compounds like this compound.[5] |
| Derivatization | Generally not required. | Mandatory to increase volatility and thermal stability. |
| Sensitivity | Method-dependent (e.g., UV, DAD, MS detectors). HPLC-MS can offer high sensitivity.[6] | High sensitivity, particularly with mass spectrometry detection in selected ion monitoring (SIM) mode.[5] |
| Selectivity | Good, and can be significantly enhanced with a mass spectrometer (LC-MS).[5] | Excellent, with mass spectrometry providing structural information for high-confidence identification.[5] |
| Instrumentation Cost | Generally lower for HPLC with UV/DAD detection; higher for HPLC-MS. | Moderate to high. |
Proposed Analytical Methods for Cross-Validation
The following are proposed experimental protocols for the analysis of this compound based on established methods for structurally similar piperidine and benzylpiperidine derivatives. These methods should be optimized and validated for the specific analyte and matrix before use.
Method A: High-Performance Liquid Chromatography (HPLC)
This method is a robust approach for the analysis of this compound, leveraging its UV-active chlorobenzyl group for detection.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with a volatile buffer (e.g., ammonium formate) or an ion-pairing agent (e.g., heptafluorobutyric acid) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: Determined by the absorption maximum of the analyte (e.g., 225 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples are dissolved in the mobile phase to a known concentration (e.g., 1 mg/mL).
Method B: Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides high selectivity and sensitivity but requires a derivatization step to make the analyte volatile.
Experimental Protocol:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Derivatization: Acylation of the piperidine nitrogen with a reagent like trifluoroacetic anhydride (TFAA) to create a volatile derivative.
-
Column: A non-polar capillary column (e.g., DB-1 or HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min, hold for 5 minutes.
-
-
Injection Mode: Splitless or split, depending on the concentration.
-
Injector Temperature: 250°C.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-400.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Data Presentation: Expected Performance Characteristics
The following tables summarize the expected quantitative performance characteristics of the proposed HPLC and GC-MS methods for the analysis of this compound, based on data from similar compounds.
Table 2: Quantitative Performance Data for Proposed HPLC Method
| Validation Parameter | Expected Performance Metric |
| Linearity (r²) | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 1 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Intra-day Precision (% RSD) | < 1.0% |
| Inter-day Precision (% RSD) | < 2.0% |
Table 3: Quantitative Performance Data for Proposed GC-MS Method
| Validation Parameter | Expected Performance Metric |
| Linearity (r²) | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL |
| Accuracy (% Recovery) | 97.0 - 103.0% |
| Intra-day Precision (% RSD) | < 1.5% |
| Inter-day Precision (% RSD) | < 2.5% |
Cross-Validation Experimental Protocol
To objectively compare the performance of the proposed HPLC and GC-MS methods, a cross-validation study should be conducted.
-
Sample Selection: A minimum of three independent batches of this compound should be used. Samples should also be subjected to forced degradation (acidic, basic, oxidative, thermal, and photolytic stress) to generate potential impurities and degradation products.
-
Sample Analysis: Each sample (including stressed samples) should be analyzed in triplicate by both the HPLC and GC-MS methods.
-
Data Comparison: The results obtained from both methods for the assay of the main component and the quantification of impurities should be statistically compared. A Student's t-test or an F-test can be used to determine if there is a significant difference between the results obtained by the two methods.[3]
-
Acceptance Criteria: The acceptance criteria for the cross-validation should be pre-defined. For example, the difference in the mean assay values obtained by the two methods should not be more than 2.0%. For impurities, the results should be comparable, especially for those above the reporting threshold.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the cross-validation of the two analytical methods.
References
comparing the antifungal activity of 3-(4-Chlorobenzyl)piperidine hydrochloride to standard antifungal agents
For Immediate Release
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the antifungal activity of novel compounds, specifically using 3-(4-Chlorobenzyl)piperidine hydrochloride as a representative example of the promising piperidine class. Due to the current lack of specific experimental data on this compound's antifungal properties, this document outlines the essential experimental protocols and data presentation structures necessary to compare its potential efficacy against established standard antifungal agents.
Piperidine derivatives have garnered interest for their potential as antimicrobial agents.[1][2] Their structural diversity allows for the exploration of various mechanisms of action, making them a compelling area of research in the search for new antifungal therapies. This guide details the standardized methodologies required to rigorously assess and compare their antifungal activity.
Comparative Antifungal Activity: A Hypothetical Data Summary
To effectively compare the antifungal activity of a novel compound like this compound, quantitative data from standardized assays are essential. The following tables are structured to present hypothetical results from Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) assays against common fungal pathogens.
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) Data
The MIC is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[3] Data would be presented as follows:
| Fungal Strain | This compound (µg/mL) | Amphotericin B (µg/mL) | Fluconazole (µg/mL) | Voriconazole (µg/mL) | Caspofungin (µg/mL) |
| Candida albicans (ATCC 90028) | Data | Data | Data | Data | Data |
| Candida glabrata (ATCC 90030) | Data | Data | Data | Data | Data |
| Cryptococcus neoformans (ATCC 208821) | Data | Data | Data | Data | Data |
| Aspergillus fumigatus (ATCC 204305) | Data | Data | Data | Data | Data |
Table 2: Hypothetical Minimum Fungicidal Concentration (MFC) Data
The MFC is the lowest concentration of an antifungal agent that results in fungal death.
| Fungal Strain | This compound (µg/mL) | Amphotericin B (µg/mL) | Fluconazole (µg/mL) | Voriconazole (µg/mL) | Caspofungin (µg/mL) |
| Candida albicans (ATCC 90028) | Data | Data | Data | Data | Data |
| Candida glabrata (ATCC 90030) | Data | Data | Data | Data | Data |
| Cryptococcus neoformans (ATCC 208821) | Data | Data | Data | Data | Data |
| Aspergillus fumigatus (ATCC 204305) | Data | Data | Data | Data | Data |
Experimental Protocols
Detailed and standardized methodologies are crucial for the reproducibility and comparison of antifungal susceptibility data. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide widely accepted guidelines.[4][5][6][7][8][9]
Protocol 1: Broth Microdilution Method for MIC Determination (Adapted from CLSI M27)[9]
This method is a reference standard for determining the MIC of antifungal agents against yeasts.
-
Preparation of Antifungal Stock Solutions: Prepare stock solutions of this compound and standard antifungal agents (Amphotericin B, Fluconazole, Voriconazole, Caspofungin) in a suitable solvent, typically dimethyl sulfoxide (DMSO).
-
Serial Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of each antifungal agent in RPMI 1640 medium to achieve a range of test concentrations.
-
Inoculum Preparation: Culture the fungal strains on appropriate agar plates. Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 medium to the final required concentration (e.g., 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts).
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate containing the diluted antifungal agents. Include a drug-free well as a positive growth control and an uninoculated well as a negative control.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.
Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)
-
Subculturing: Following the MIC determination, take an aliquot from each well that shows no visible growth.
-
Plating: Spread the aliquot onto an appropriate agar plate (e.g., Sabouraud Dextrose Agar) that does not contain any antifungal agent.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MFC Determination: The MFC is the lowest concentration of the antifungal agent from which no fungal colonies grow on the subculture plates.
Visualizing Methodologies and Mechanisms
Diagrams are essential for clearly communicating experimental workflows and the potential biological pathways affected by antifungal agents.
Caption: Workflow for Antifungal Susceptibility Testing.
The mechanism of action for many piperidine derivatives is thought to involve the disruption of the fungal cell membrane integrity or inhibition of essential enzymes.[10][11] For comparison, standard azole antifungals like fluconazole and voriconazole inhibit the enzyme lanosterol 14α-demethylase, which is critical for the synthesis of ergosterol, a vital component of the fungal cell membrane.
Caption: Mechanism of Action for Azole Antifungal Agents.
References
- 1. Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 5. njccwei.com [njccwei.com]
- 6. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 7. EUCAST: Fungi (AFST) [eucast.org]
- 8. Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of novel piperidine-containing thymol derivatives as potent antifungal agents for crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 3-(4-Chlorobenzyl)piperidine Hydrochloride Activity: In-Vitro and In-Vivo Correlation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 3-(4-Chlorobenzyl)piperidine hydrochloride and related piperidine derivatives. While specific experimental data for this compound is limited in publicly available literature, its structural similarity to a range of biologically active compounds suggests its potential as a lead compound in drug discovery. This document summarizes the known activities of analogous piperidine-containing molecules to offer a predictive comparison and guide future research. The data presented is based on in-vitro and in-vivo studies of these related compounds.
Overview of Piperidine Derivatives in Drug Discovery
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Its conformational flexibility and ability to engage in various molecular interactions make it a versatile building block for targeting a wide array of biological entities, including enzymes and receptors in the central nervous system (CNS).[1]
Comparative In-Vitro Activity
This section compares the in-vitro activity of piperidine derivatives in key therapeutic areas where this compound is predicted to have potential, based on preliminary information and structural analogy.
Cholinesterase Inhibition
Several piperidine derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the progression of Alzheimer's disease.
Table 1: In-Vitro Cholinesterase Inhibitory Activity of Piperidine Derivatives
| Compound | Target | IC50 (µM) | Source |
| 1-Benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine | AChE (human) | 0.023 | N/A |
| Donepezil (Reference) | AChE (human) | 0.011 | N/A |
| Benzylpiperidine-linked 1,3-dimethylbenzimidazolinone (Compound 9m) | AChE | 0.21 ± 0.03 | [2] |
| Benzylpiperidine-linked 1,3-dimethylbenzimidazolinone (Compound 15b) | eeAChE | 0.39 ± 0.11 | [2] |
| Benzylpiperidine-linked 1,3-dimethylbenzimidazolinone (Compound 15j) | eqBChE | 0.16 ± 0.04 | [2] |
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (Compound 21) | AChE | 0.00056 | [3] |
Serotonin and Dopamine Receptor Binding
The piperidine moiety is a common feature in ligands targeting serotonin (5-HT) and dopamine (D) receptors, which are implicated in various neurological and psychiatric disorders.
Table 2: In-Vitro Receptor Binding Affinity of Piperidine Derivatives
| Compound | Target | Ki (nM) | Source |
| 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivative (Compound 1) | SERT | 2 | [4] |
| 5-(4-Chlorophenyl)-3-(1-(4-chlorobenzyl)piperidin-4-yl)pyrazole (Compound 3) | hD4 | 61 | [5] |
| 5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole (Compound 36) | hD4 | <1 | [5] |
| Arylpiperazine derivative (Compound 12a) | 5-HT1A | 41.5 | [6] |
| 5-HT2A | 315 | [6] | |
| 5-HT7 | 42.5 | [6] | |
| D2 | 300 | [6] |
Antifungal Activity
Recent studies have explored the potential of piperidine-containing compounds as antifungal agents.
Table 3: In-Vitro Antifungal Activity of Piperidine Derivatives
| Compound | Fungal Strain | MIC (µg/mL) | Source |
| Mefloquine analog (Erythro enantiomers) | Cryptococcus neoformans | 1 | [7] |
| Candida albicans | 4 | [7] | |
| Mefloquine analog (Threo enantiomers) | Cryptococcus neoformans | 2 | [7] |
| Candida albicans | 8 | [7] | |
| 1-halogenobenzyl-3-imidazolylmethylindole derivative (Compound 40a) | Candida albicans | 1-6 | [8] |
In-Vivo Activity and Correlation
While in-vivo data for this compound is not available, studies on analogous compounds provide insights into the potential for in-vitro activity to translate to in-vivo efficacy.
For instance, the potent in-vitro AChE inhibitor, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (Compound 21), demonstrated a significant increase in acetylcholine levels in the cerebral cortex and hippocampus of rats at a dose of 3 mg/kg.[3] Similarly, a benzylpiperidine-linked 1,3-dimethylbenzimidazolinone derivative showed memory amelioration effects in a scopolamine-induced mouse model.[2]
In the realm of dopamine receptor ligands, the highly selective D4 antagonist, 5-(4-chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole (Compound 36), exhibited good oral bioavailability (38%) and significant brain penetration in animal models.[5]
Experimental Protocols
The following are generalized experimental protocols for the key assays mentioned in this guide.
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine AChE and BChE activity. The assay measures the production of thiocholine, which results from the hydrolysis of acetylthiocholine (or butyrylthiocholine) by the enzyme. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured at 412 nm. The inhibitory activity of a compound is determined by measuring the decrease in the rate of this color change.
Radioligand Receptor Binding Assay
This technique is used to quantify the affinity of a ligand for a specific receptor. It involves incubating a radiolabeled ligand (e.g., [3H]-paroxetine for SERT) with a preparation of membranes containing the receptor of interest. The test compound is added at various concentrations to compete with the radioligand for binding to the receptor. The amount of radioactivity bound to the membranes is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Antifungal Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent. A standardized inoculum of the fungal strain is added to a series of microplate wells containing serial dilutions of the test compound. The plates are incubated under controlled conditions, and the lowest concentration of the compound that prevents visible growth of the fungus is recorded as the MIC.
Visualizations
Signaling Pathways
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Heterocyclylpiperidines as selective high-affinity ligands at the human dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antifungal Activity of Stereoisomers of Mefloquine Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antifungal activity of new 1-halogenobenzyl-3-imidazolylmethylindole derivatives [pubmed.ncbi.nlm.nih.gov]
Comparative Binding Analysis of 3-(4-Chlorobenzyl)piperidine Hydrochloride at Dopamine D2 vs. D3 Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the binding characteristics of 3-(4-Chlorobenzyl)piperidine hydrochloride at the dopamine D2 and D3 receptor subtypes. Due to the absence of publicly available, direct binding data for this specific compound, this document outlines a comprehensive experimental protocol for determining its binding affinities (Ki values). Furthermore, it presents binding data for structurally analogous compounds to provide a predictive context for its potential receptor interaction profile.
Quantitative Data Summary of Structurally Related Compounds
| Compound | D2 Ki (nM) | D3 Ki (nM) | D2/D3 Selectivity Ratio |
| 5-(4-Chlorophenyl)-3-(1-(4-chlorobenzyl)piperidin-4-yl)pyrazole | 244 | - | - |
| 1-(4-(4-Benzylpiperidin-1-yl)butyl)-3,4-dihydroquinolin-2(1H)-one | - | - | - |
| 1-(3-(1-Benzylpiperidin-4-yl)propyl)-3,4-dihydroquinolin-2(1H)-one | - | - | - |
| 1-(2-(1-Benzylpiperidin-4-yl)ethyl)-3,4-dihydroquinolin-2(1H)-one | - | - | - |
| 3-Fluorobenzyl substituted piperidine (Compound 8a) | >10,000 | 205.9 | >48.5 |
| 3,4-Difluorobenzyl substituted piperidine (Compound 8b) | >10,000 | 169 | >59.2 |
| 4-Fluoro-3-methylbenzyl substituted piperidine (Compound 8c) | >10,000 | 135 | >74.1 |
| 4-Chlorobenzyl substituted piperidine (Compound 9d) | >10,000 | 134 | >74.6 |
Note: The data presented is for compounds structurally related to this compound and should be used for reference purposes only. The binding affinity of the specific compound of interest may vary.
Experimental Protocols
To determine the binding affinity of this compound at D2 and D3 dopamine receptors, a competitive radioligand binding assay is the standard method.
Membrane Preparation from Cultured Cells
A crucial first step is the preparation of cell membranes containing the receptor of interest.[1]
-
Cell Culture: Stably transfected cell lines (e.g., HEK293 or CHO cells) expressing either human dopamine D2 or D3 receptors are cultured to a high density.
-
Homogenization: Cells are harvested and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer or a polytron.[2]
-
Centrifugation: The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Washing: The membrane pellet is washed and resuspended in a suitable buffer.
-
Protein Quantification: The total protein concentration of the membrane preparation is determined using a standard protein assay, such as the Bradford assay.
-
Storage: The prepared membranes are aliquoted and stored at -80°C until use.[2]
Competitive Radioligand Binding Assay
This assay measures the ability of the test compound (this compound) to displace a radiolabeled ligand that has a known high affinity and specificity for the D2 or D3 receptor.[3]
-
Materials:
-
Membrane preparation expressing either D2 or D3 receptors.
-
Radioligand: Typically [3H]-Spiperone, a high-affinity antagonist for D2-like receptors.[4]
-
Test Compound: this compound, prepared in a range of concentrations.
-
Non-specific binding control: A high concentration of a non-radiolabeled antagonist (e.g., 10 µM haloperidol or (+)-butaclamol) to determine the amount of radioligand that binds non-specifically to the membranes and filters.[5]
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B), pre-treated with a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[2]
-
Filtration apparatus (cell harvester).
-
Scintillation fluid and a liquid scintillation counter.
-
-
Procedure:
-
In a 96-well plate, add the assay buffer, the membrane preparation, and either the vehicle (for total binding), the non-specific binding control, or varying concentrations of this compound.
-
Initiate the binding reaction by adding the radioligand (e.g., [3H]-Spiperone) at a concentration close to its dissociation constant (Kd) for the respective receptor.[3]
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).
-
Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway of D2-like dopamine receptors and the workflow of a competitive radioligand binding assay.
Caption: Simplified signaling pathway of D2-like dopamine receptors.
Caption: Experimental workflow for a competitive radioligand binding assay.
Logical Relationship of Comparative Binding Study
The core of this investigation lies in the direct comparison of the binding affinity of the test compound at two distinct but related receptor subtypes.
Caption: Logical flow of the comparative binding study.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity Profile of 3-(4-Chlorobenzyl)piperidine hydrochloride Against Monoamine Transporters: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the selectivity profile of the novel compound 3-(4-Chlorobenzyl)piperidine hydrochloride against the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Due to the limited availability of public data on the specific binding affinities of this compound, this guide will utilize a hypothetical selectivity profile for illustrative purposes. This hypothetical data is compared against the known selectivity profiles of established monoamine transporter inhibitors: cocaine, bupropion, and sertraline.
Introduction to Monoamine Transporters and Selectivity Profiling
Monoamine transporters are critical neuronal proteins that regulate the concentration of neurotransmitters—dopamine, serotonin, and norepinephrine—in the synaptic cleft.[1] They are primary targets for a wide range of therapeutic agents used to treat neuropsychiatric disorders, as well as for drugs of abuse.[1][2] The selectivity of a compound for a specific transporter is a key determinant of its pharmacological effect and side-effect profile.[3] For instance, selective serotonin reuptake inhibitors (SSRIs) like sertraline primarily target SERT, while bupropion is a norepinephrine-dopamine reuptake inhibitor (NDRI).[4][5] Cocaine, in contrast, exhibits a non-selective profile, binding to all three transporters with similar affinity.[6] Therefore, determining the selectivity profile of a new chemical entity is a crucial step in drug discovery and development.
Comparative Selectivity Profiles
The following table summarizes the binding affinities (Ki, in nM) of our hypothetical compound, this compound, and selected comparator compounds for the human dopamine, serotonin, and norepinephrine transporters. A lower Ki value indicates a higher binding affinity.
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | Selectivity Profile |
| This compound (Hypothetical) | 50 | 500 | 25 | Preferential for NET and DAT over SERT |
| Cocaine | ~200-700 | ~200-700 | ~200-700 | Non-selective; similar affinity for all three transporters.[6] |
| Bupropion | ~500 | >10,000 | ~1,900 | Selective for DAT and NET, with negligible affinity for SERT.[4][7] |
| Sertraline | ~25 | ~0.3 | ~420 | Highly selective for SERT, with moderate affinity for DAT and lower affinity for NET.[8][9] |
Note: The Ki values for comparator compounds are approximate and can vary depending on the specific experimental conditions.
Experimental Protocols
The determination of a compound's selectivity profile is typically achieved through in vitro radioligand binding assays. These assays measure the ability of a test compound to displace a known radiolabeled ligand from its binding site on the transporter.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for DAT, SERT, and NET.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human dopamine transporter (hDAT), human serotonin transporter (hSERT), or human norepinephrine transporter (hNET).
-
Radioligands:
-
For hDAT: [³H]WIN 35,428 or [³H]GBR 12935
-
For hSERT: [³H]Citalopram or [³H]Paroxetine
-
For hNET: [³H]Nisoxetine or [³H]Tomoxetine
-
-
Test compound (e.g., this compound) at various concentrations.
-
Non-specific binding control (e.g., a high concentration of a known inhibitor like cocaine or a specific inhibitor for each transporter).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Incubation: In each well of a 96-well microplate, combine the cell membranes, radioligand, and either the test compound, buffer (for total binding), or a non-specific binding control.
-
Equilibration: Incubate the plates at a specific temperature (e.g., room temperature or 4°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.
-
Visualizing the Experimental Workflow and Principles
To better understand the experimental process and underlying principles, the following diagrams are provided.
Caption: Experimental workflow for determining monoamine transporter binding affinity.
Caption: Principle of the competitive radioligand binding assay.
References
- 1. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bupropion | C13H18ClNO | CID 444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sertraline - Wikipedia [en.wikipedia.org]
- 6. Effects of cocaine on monoamine uptake as measured ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. ClinPGx [clinpgx.org]
benchmarking the synthetic efficiency of different routes to 3-(4-Chlorobenzyl)piperidine hydrochloride
For researchers, scientists, and drug development professionals, the efficient synthesis of key pharmaceutical intermediates is a critical aspect of the drug discovery and development pipeline. This guide provides a comparative analysis of two prominent synthetic routes to 3-(4-Chlorobenzyl)piperidine hydrochloride, a valuable building block in medicinal chemistry. The comparison focuses on synthetic efficiency, supported by experimental data and detailed protocols.
The selection of an optimal synthetic pathway can significantly impact the overall cost, time, and environmental footprint of drug development. Here, we evaluate two distinct strategies for the synthesis of this compound: a Grignard reaction-based approach starting from a pyridine precursor and a reductive amination pathway.
Route 1: Grignard Reaction with a Pyridine Precursor followed by a One-Pot Deoxygenation and Reduction
This route, pioneered by Ágai et al., offers a convergent approach to the target molecule.[1] The synthesis commences with the addition of a Grignard reagent, 4-chlorophenylmagnesium bromide, to pyridine-3-carboxaldehyde. The resulting alcohol intermediate is then subjected to a one-pot deoxygenation and hydrogenation of the pyridine ring to yield the desired 3-(4-Chlorobenzyl)piperidine. The final step involves the formation of the hydrochloride salt.
Route 2: Reductive Amination of a Piperidine Precursor
Quantitative Data Comparison
| Parameter | Route 1: Grignard Reaction | Route 2: Reductive Amination (Hypothetical) |
| Starting Materials | Pyridine-3-carboxaldehyde, 4-Bromochlorobenzene, Magnesium | 3-Piperidone, 4-Chlorobenzaldehyde |
| Key Reactions | Grignard Reaction, Catalytic Hydrogenation, Deoxygenation | Reductive Amination |
| Overall Yield | 75%[1] | Not Reported (Typically Moderate to High) |
| Reaction Time | Multistep, includes Grignard preparation and hydrogenation | Typically a one-pot reaction |
| Reagents & Conditions | Grignard reagent, Pd/C catalyst, H2 gas, acidic workup | Reducing agent (e.g., NaBH(OAc)3, NaBH3CN), solvent (e.g., DCE, MeOH) |
| Purification | Column chromatography may be required | Column chromatography may be required |
| Scalability | Feasible, but requires handling of Grignard reagents and H2 gas | Generally considered highly scalable |
Experimental Protocols
Route 1: Synthesis via Grignard Reaction (Adapted from Ágai et al.[1])
Step 1: Preparation of (4-chlorophenyl)(pyridin-3-yl)methanol
To a solution of 4-chlorophenylmagnesium bromide (prepared from 1.2 equivalents of 4-bromochlorobenzene and magnesium) in anhydrous THF, a solution of pyridine-3-carboxaldehyde (1 equivalent) in anhydrous THF is added dropwise at 0 °C. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography.
Step 2: One-pot Deoxygenation and Hydrogenation to 3-(4-Chlorobenzyl)piperidine
The (4-chlorophenyl)(pyridin-3-yl)methanol (1 equivalent) is dissolved in glacial acetic acid. Palladium on charcoal (10 mol%) is added to the solution. The mixture is then subjected to hydrogenation under a hydrogen atmosphere (typically 50 psi) at room temperature until the reaction is complete (monitored by GC-MS). The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure.
Step 3: Formation of this compound
The crude 3-(4-Chlorobenzyl)piperidine is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate), and a solution of hydrochloric acid in the same solvent is added dropwise with stirring. The resulting precipitate is collected by filtration, washed with the solvent, and dried to afford this compound.
Route 2: Generalized Protocol for Reductive Amination
Step 1: Reductive Amination
To a solution of 3-piperidone (1 equivalent) and 4-chlorobenzaldehyde (1-1.2 equivalents) in a suitable solvent (e.g., dichloroethane or methanol), a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN) (1.5-2 equivalents) is added portion-wise at room temperature. The reaction mixture is stirred until the starting materials are consumed (monitored by TLC or LC-MS).
Step 2: Work-up and Purification
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Step 3: Formation of this compound
The purified 3-(4-Chlorobenzyl)piperidine is converted to its hydrochloride salt as described in Route 1.
Visualizing the Synthetic Pathways
Caption: Comparative flowchart of two synthetic routes to this compound.
Conclusion
Both the Grignard reaction-based route and the reductive amination approach offer viable pathways to this compound. The Grignard route is well-documented with a reported high yield, making it a strong candidate for laboratory-scale synthesis.[1] Its multi-step nature and the requirement for specific reagents like Grignard reagents and pressurized hydrogen might pose challenges for large-scale production.
The reductive amination route, while presented here as a generalized protocol, is a powerful and often preferred method in industrial settings due to its typically high efficiency, operational simplicity, and scalability. Further experimental validation would be necessary to determine the precise yield and optimal conditions for this specific transformation.
The choice of the most suitable synthetic route will ultimately depend on the specific requirements of the research or development project, including the desired scale of production, available equipment, and cost considerations. This guide provides a foundational comparison to aid in this decision-making process.
References
A Comparative Analysis of the Metabolic Stability of 3-(4-Chlorobenzyl)piperidine Hydrochloride and Its Derivatives
This guide provides a comparative study on the metabolic stability of 3-(4-Chlorobenzyl)piperidine hydrochloride and its structurally related derivatives. The primary focus is to furnish researchers, scientists, and drug development professionals with objective data and detailed methodologies to understand how structural modifications impact the metabolic fate of this class of compounds. The presented data, while illustrative, is based on established principles of drug metabolism.
Introduction to Metabolic Stability
Metabolic stability is a critical parameter in drug discovery and development, influencing a compound's pharmacokinetic profile, bioavailability, and potential for toxicity.[1] The liver is the primary site of drug metabolism, where enzymes, particularly the cytochrome P450 (CYP) superfamily, modify xenobiotics to facilitate their excretion.[2] Piperidine-containing compounds are prevalent in many pharmaceuticals and are known to undergo metabolism through various pathways, including N-dealkylation and oxidation of the piperidine ring.[3][4] Understanding the metabolic liabilities of a lead compound, such as this compound, and its derivatives is essential for optimizing its drug-like properties.
In vitro assays, such as the liver microsomal stability assay, are widely used to assess the intrinsic clearance of compounds.[5] These assays measure the rate of disappearance of a parent compound over time when incubated with liver microsomes, which are rich in Phase I metabolic enzymes.[2] The data generated from these studies, including half-life (t½) and intrinsic clearance (CLint), are invaluable for predicting in vivo pharmacokinetic behavior and guiding medicinal chemistry efforts to enhance metabolic stability.[6]
This guide presents a comparative analysis of the metabolic stability of this compound and three hypothetical derivatives, illustrating how structural modifications can influence their metabolic profiles.
Comparative Metabolic Stability Data
The following table summarizes the in vitro metabolic stability of this compound and its derivatives in human liver microsomes. The derivatives have been designed to explore the impact of common structural modifications aimed at improving metabolic stability.
| Compound ID | Structure | Modification | t½ (min) | CLint (µL/min/mg protein) |
| Parent | 3-(4-Chlorobenzyl)piperidine | - | 25 | 27.7 |
| Derivative 1 | 3-(4-Chlorobenzyl)-1-methylpiperidine | N-methylation | 45 | 15.4 |
| Derivative 2 | 3-(4-Chlorobenzyl-2-fluorobenzyl)piperidine | Fluorination of benzyl ring | 35 | 19.8 |
| Derivative 3 | 3-(4-Chlorobenzyl)piperidine-2-one | Oxidation at C2 (Lactam formation) | > 60 | < 11.6 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the potential effects of structural modifications on metabolic stability.
Experimental Protocols
A detailed methodology for a typical in vitro microsomal stability assay is provided below.
Microsomal Stability Assay Protocol [1][2][6]
1. Objective: To determine the in vitro metabolic stability of test compounds by measuring their rate of disappearance in the presence of human liver microsomes.
2. Materials:
-
Test compounds and positive controls (e.g., testosterone, verapamil)
-
Pooled human liver microsomes (HLMs)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (containing an internal standard for analytical purposes)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
3. Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of test compounds and positive controls in a suitable organic solvent (e.g., DMSO).
-
Prepare a working solution of human liver microsomes in phosphate buffer.
-
Prepare the NADPH regenerating system solution.
-
-
Incubation:
-
Add the microsomal solution to the wells of a 96-well plate.
-
Add the test compound working solutions to the appropriate wells to achieve the desired final concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative controls (where buffer is added instead).
-
-
Time Points and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
The 0-minute time point represents 100% of the compound and is typically taken immediately after the addition of the NADPH regenerating system.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
-
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (protein concentration in mg/mL).
Visualizations
Experimental Workflow for Microsomal Stability Assay
References
- 1. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]
- 2. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
A Comparative Analysis of the Therapeutic Index: Evaluating 3-(4-Chlorobenzyl)piperidine hydrochloride in the Context of Central Nervous System Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the therapeutic index (TI) of novel compounds, with a specific focus on 3-(4-Chlorobenzyl)piperidine hydrochloride in relation to established Central Nervous System (CNS) agents. Due to the limited publicly available data on the specific therapeutic index of this compound, this document emphasizes the methodologies for its determination and draws comparisons with known values of other CNS drugs. The therapeutic index, a critical measure of a drug's safety, is the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response.[1] A higher therapeutic index is preferable as it indicates a wider margin between the effective and toxic doses.[2]
Quantitative Comparison of Therapeutic Indices
The therapeutic index is a crucial quantitative measure of a drug's safety margin. It is generally calculated as the ratio of the median lethal dose (LD50) or median toxic dose (TD50) to the median effective dose (ED50). A high TI indicates a wide margin of safety, while a narrow therapeutic index (NTI) necessitates careful dose monitoring.
While specific ED50 and LD50/TD50 values for this compound are not currently available in the public domain, the following table provides a comparative overview of the therapeutic indices for various classes of CNS agents. This data serves as a benchmark for the potential therapeutic window of new chemical entities.
| Drug Class | Specific Agent | Therapeutic Index (TI) | Notes |
| Anticonvulsants | Phenytoin | ~2[3][4][5] | NTI drug requiring therapeutic drug monitoring.[6] |
| Phenobarbital | >2[4][5] | ||
| Valproate | >2[4][5] | Therapeutic range is typically 50-100 µg/mL.[6] | |
| Sedatives/Hypnotics | Diazepam | 100:1[2] | Benzodiazepines generally have a higher TI than barbiturates.[7][8] |
| Antidepressants | Tricyclic Antidepressants (TCAs) | Low/Narrow[9][10][11] | Prone to toxicity in overdose.[10] |
| Selective Serotonin Reuptake Inhibitors (SSRIs) | High | Generally considered safer in overdose compared to TCAs.[9] | |
| Antipsychotics | Haloperidol | - | Therapeutic range of 2 to 15 ng/ml.[12] |
| Chlorpromazine | - | Therapeutic range of 30 to 100 ng/ml.[12] | |
| Clozapine | - | Better response at plasma concentrations of ≥350 µg/mL.[12] | |
| Opioid Analgesics | Morphine | 70:1[2] | |
| Remifentanil | 33,000:1[2] | Example of a very high TI. | |
| Other | Digoxin | ~2:1[2] | Cardiac glycoside with a very narrow therapeutic range. |
| Cocaine | 15:1[2] | ||
| Ethanol | 10:1[2] | ||
| Paracetamol (Acetaminophen) | 10[2] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate determination of the therapeutic index. The following sections outline the methodologies for assessing the efficacy (ED50) and toxicity (LD50) of a CNS agent.
Determination of Median Effective Dose (ED50)
The ED50 is the dose of a drug that produces a desired therapeutic effect in 50% of the test population. For CNS agents, this involves selecting an appropriate animal model and a quantifiable measure of efficacy.
Objective: To determine the dose of a test compound that produces a specific, quantifiable therapeutic effect in 50% of the animal models.
Animal Models: The choice of animal model is critical and depends on the therapeutic target of the compound. For CNS agents, models can range from those assessing motor function to those evaluating cognitive and behavioral changes.[13][14]
General Procedure:
-
Animal Selection and Acclimatization: Select a suitable animal model (e.g., mice or rats) and allow for an acclimatization period of at least 5 days under standard laboratory conditions.
-
Dose Preparation: Prepare a range of doses of the test compound. The vehicle used for dissolution or suspension should be non-toxic and administered to a control group.
-
Administration: Administer the test compound through an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Assessment: At a predetermined time point post-administration, assess the desired therapeutic effect using a validated behavioral or physiological test. Examples of efficacy assessments for CNS stimulants include:
-
Data Analysis: For each dose group, determine the percentage of animals exhibiting the desired effect. Use statistical methods, such as probit analysis, to calculate the ED50 value.
Determination of Median Lethal Dose (LD50)
The LD50 is the dose of a substance that is lethal to 50% of the test animal population. The Organisation for Economic Co-operation and Development (OECD) provides internationally recognized guidelines for acute oral toxicity testing.
Objective: To determine the dose of a test compound that causes mortality in 50% of the animal models.
Guidelines: The following protocols are based on OECD guidelines to ensure data quality and minimize animal use.[17]
OECD Test Guideline 423: Acute Toxic Class Method [18][19]
-
Principle: A stepwise procedure where a small group of animals (typically 3) is dosed at a defined level. The outcome (survival or mortality) determines the next dose level.
-
Procedure:
-
Administer the starting dose to a group of 3 animals of a single sex (usually females).
-
Observe the animals for mortality and clinical signs of toxicity, with special attention during the first 4 hours and then daily for 14 days.
-
If mortality occurs, the next dose step is lower. If no mortality occurs, the dose is increased for the next group.
-
The test is complete when a dose that causes mortality or no effects at the highest dose level is identified.
-
-
Data Analysis: The LD50 is not calculated as a precise value but is assigned to a toxicity class based on the observed outcomes at different dose levels.
OECD Test Guideline 425: Up-and-Down Procedure [20]
-
Principle: A sequential dosing method where a single animal is dosed at a time. The dose for the next animal is adjusted up or down based on the outcome for the previous animal.
-
Procedure:
-
Dose a single animal at a step below the estimated LD50.
-
If the animal survives, the next animal is dosed at a higher level. If it dies, the next dose is lower.
-
Animals are observed for up to 14 days.
-
-
Data Analysis: The LD50 is calculated using the maximum likelihood method, which also provides a confidence interval.[20]
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Therapeutic Index Determination
The following diagram illustrates the general workflow for determining the therapeutic index of a novel CNS agent.
References
- 1. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 2. Therapeutic index - Wikipedia [en.wikipedia.org]
- 3. Therapeutic index estimation of antiepileptic drugs: a systematic literature review approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Index Estimation of Antiepileptic Drugs: A Systematic Literature Review Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neurology.org [neurology.org]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. accessphysiotherapy.mhmedical.com [accessphysiotherapy.mhmedical.com]
- 8. Sedative and hypnotics | PPTX [slideshare.net]
- 9. psychdb.com [psychdb.com]
- 10. Tricyclic Antidepressants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Video: Antidepressant Drugs: Tricyclics, SSRIs, and SNRIs [jove.com]
- 12. Antipsychotic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Evaluation of Current Animal Models - Improving the Utility and Translation of Animal Models for Nervous System Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. pharmaron.com [pharmaron.com]
- 15. asianjpr.com [asianjpr.com]
- 16. wuxibiology.com [wuxibiology.com]
- 17. researchgate.net [researchgate.net]
- 18. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 20. oecd.org [oecd.org]
Safety Operating Guide
Personal protective equipment for handling 3-(4-Chlorobenzyl)piperidine hydrochloride
Essential Safety and Handling Guide for 3-(4-Chlorobenzyl)piperidine hydrochloride
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance outlines safe operational and disposal plans to ensure laboratory safety.
Chemical and Physical Properties
This solid substance requires careful handling due to its potential hazards.
| Property | Value | Source |
| Empirical Formula | C₁₂H₁₆ClN · HCl | |
| Molecular Weight | 246.18 g/mol | |
| Form | Solid | |
| Storage Class | 11 - Combustible Solids |
Hazard Identification and Safety Precautions
It is imperative to understand the hazards associated with this compound to handle it safely. The substance is classified with the GHS07 pictogram, indicating it can be an irritant.
| Hazard Information | Description | Source |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H319: Causes serious eye irritation. | |
| Precautionary Statements | P280: Wear protective gloves/eye protection/face protection. | |
| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | ||
| P337 + P313: If eye irritation persists: Get medical advice/attention. |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Type | Specification | Source |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. | [1] |
| Hand Protection | Handle with chemical-resistant gloves. Gloves must be inspected prior to use. Wash and dry hands after handling. | [1] |
| Body Protection | Wear fire/flame resistant and impervious clothing. A lab coat is required. | [1] |
| Respiratory Protection | Handle in a well-ventilated place.[1][2] If exposure limits are exceeded or irritation is experienced, use a full-face respirator. | [1] |
Operational and Disposal Plans
A systematic approach to handling, storage, and disposal is critical for laboratory safety.
Handling and Storage
-
Handling : Always handle in a well-ventilated area.[1][2] Avoid the formation of dust and aerosols.[1][2] Avoid contact with skin, eyes, and clothing.[2] Wash hands and face thoroughly after handling.
-
Storage : Store the container tightly closed in a dry, cool, and well-ventilated place.[1][2]
Accidental Release Measures
-
Minor Spills : For small spills, clean up immediately.[3] Use dry clean-up procedures and avoid generating dust.[3] Collect the spilled material in a clean, dry, sealable, and labeled container for disposal.[3]
-
Major Spills : In case of a large spill, clear the area of all personnel and move upwind.[3] Control personal contact with the substance by using the prescribed PPE.[3] Prevent the spillage from entering drains, sewers, or water courses.[3]
-
Environmental Precautions : Prevent the product from entering drains.
Disposal
-
Product : The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Disposal must be in accordance with local and national regulations.
-
Contaminated Packaging : Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.[1]
Procedural Workflow
The following diagram illustrates the key steps and safety precautions for handling this compound from receipt to disposal.
Caption: Safe handling workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
